molecular formula C7H4ClN3O B1603924 6-chloropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 70395-75-4

6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B1603924
CAS No.: 70395-75-4
M. Wt: 181.58 g/mol
InChI Key: GFJOTUQAVJCFEK-UHFFFAOYSA-N
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Description

6-chloropyrido[2,3-b]pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C7H4ClN3O and its molecular weight is 181.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-2-1-4-7(11-5)9-3-6(12)10-4/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJOTUQAVJCFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618885
Record name 6-Chloropyrido[2,3-b]pyrazin-2(1H)-one
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Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70395-75-4
Record name 6-Chloropyrido[2,3-b]pyrazin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1H,2H-pyrido[2,3-b]pyrazin-2-one
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Foundational & Exploratory

synthesis of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the (CAS No: 70395-75-4), a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is approached as a multi-step process, beginning from the commercially available starting material 2-amino-5-chloropyridine. This document details the strategic synthesis of the crucial intermediate, 5-chloro-2,3-diaminopyridine, and its subsequent cyclocondensation to yield the target molecule. The guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and rationale for key experimental choices.

Introduction and Strategic Overview

This compound is a valuable building block in the synthesis of complex pharmaceutical agents. Its fused heterocyclic system provides a rigid and functionalized core for developing kinase inhibitors, anti-cancer agents, and other therapeutics. The synthetic strategy presented herein is a robust and well-documented pathway that relies on fundamental organic transformations.

The overall synthesis can be dissected into two primary stages:

  • Formation of the Key Intermediate: The synthesis of 5-chloro-2,3-diaminopyridine from 2-amino-5-chloropyridine via a nitration-reduction sequence.

  • Heterocycle Formation: A classical cyclocondensation reaction between the synthesized diamine and diethyl oxalate to construct the target pyrazinone ring.

This approach is favored for its reliability, scalability, and the commercial availability of the initial starting material.

Overall_Synthesis_Scheme start 2-Amino-5-chloropyridine intermediate1 2-Amino-5-chloro-3-nitropyridine start->intermediate1 1. Nitration (HNO₃ / H₂SO₄) intermediate2 5-Chloro-2,3-diaminopyridine intermediate1->intermediate2 2. Reduction (e.g., Fe / HCl) product This compound intermediate2->product 3. Cyclocondensation reagent2 Diethyl Oxalate reagent2->product

Figure 1: Overall Synthetic Pathway.

Synthesis of the Key Intermediate: 5-Chloro-2,3-diaminopyridine

The successful synthesis of the final product hinges on the efficient preparation of 5-chloro-2,3-diaminopyridine. This is achieved through a two-step process that introduces an amino group ortho to the existing one on the pyridine ring.

Step 1: Nitration of 2-Amino-5-chloropyridine

The introduction of a nitro group at the C-3 position is accomplished via electrophilic aromatic substitution. The amino group at C-2 is a powerful ortho-, para-directing group. Since the para-position (C-5) is already substituted with chlorine, nitration is directed to the ortho-position (C-3).

Causality and Experimental Choices:

  • Reagent: A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is employed. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the moderately activated pyridine ring.[1][2]

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0–10°C) during the addition of reagents is critical to prevent over-nitration and the formation of side products.[2]

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 150 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 50.0 g (0.389 mol) of 2-amino-5-chloropyridine in portions, ensuring the temperature does not exceed 10°C.[3]

  • Prepare the nitrating mixture by cautiously adding 28.0 mL of concentrated nitric acid to 28.0 mL of concentrated sulfuric acid, pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the solution of 2-amino-5-chloropyridine over 1-2 hours, maintaining the reaction temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

  • The yellow precipitate, 2-amino-5-chloro-3-nitropyridine, is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum at 50°C.

ParameterExpected Value
Product 2-Amino-5-chloro-3-nitropyridine
Appearance Yellow solid
Expected Yield 80-90%
Melting Point ~210-212 °C
Step 2: Reduction of 2-Amino-5-chloro-3-nitropyridine

The nitro group is selectively reduced to an amine to yield the desired ortho-diamine. Metal-acid reduction is a classic and effective method for this transformation.

Causality and Experimental Choices:

  • Reducing System: Reduced iron powder in the presence of an acid (like hydrochloric or acetic acid) and a solvent like ethanol is a cost-effective and efficient system for nitro group reduction.[4] The acid serves to activate the iron surface and acts as a proton source.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.

Intermediate_Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction start 2-Amino-5-chloropyridine intermediate1 2-Amino-5-chloro-3-nitropyridine start->intermediate1 Electrophilic Aromatic Substitution reagent1 HNO₃ / H₂SO₄ reagent1->intermediate1 reagent2 Fe / HCl (aq) product 5-Chloro-2,3-diaminopyridine reagent2->product intermediate1_ref 2-Amino-5-chloro-3-nitropyridine intermediate1_ref->product Nitro Group Reduction Mechanism Diamine 5-Chloro-2,3-diaminopyridine Intermediate Acyclic Amide-Ester Intermediate Diamine->Intermediate Nucleophilic Attack Oxalate Diethyl Oxalate Oxalate->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Ethanol1 - EtOH Intermediate->Ethanol1 Ethanol2 - EtOH Product->Ethanol2

Figure 3: Simplified Cyclocondensation Mechanism.

Experimental Protocol:

  • In a round-bottom flask, suspend 20.0 g (0.139 mol) of 5-chloro-2,3-diaminopyridine in 200 mL of absolute ethanol.

  • Add 22.4 g (0.153 mol, ~1.1 equivalents) of diethyl oxalate to the suspension.

  • Heat the reaction mixture to reflux with stirring for 6-8 hours. A precipitate will form as the reaction progresses.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60-70°C. The product is often of high purity and may not require further purification.

Product Characterization and Safety

Characterization Data

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

PropertyExpected Value / Observation
CAS Number 70395-75-4
Appearance Brown to black solid
Molecular Formula C₇H₄ClN₃O
Molecular Weight 181.58 g/mol
¹H NMR Peaks corresponding to aromatic protons on the pyridine and pyrazine rings. A broad singlet for the N-H proton.
¹³C NMR Resonances for the 7 carbons, including a characteristic downfield signal for the carbonyl carbon (C=O).
Mass Spec (MS) [M+H]⁺ at m/z ≈ 182.0
Storage Store under inert gas (nitrogen or Argon) at 2-8°C.
Safety Precautions
  • Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Chlorinated Pyridines: Pyridine derivatives can be toxic and irritants. Avoid inhalation and skin contact.

  • General: Perform all reactions in a well-ventilated fume hood. Consult the Material Safety Data Sheets (MSDS) for all reagents before use.

Conclusion

This guide outlines a reliable and efficient three-step synthesis for this compound starting from 2-amino-5-chloropyridine. The methodology employs well-established chemical transformations, including electrophilic nitration, nitro group reduction, and cyclocondensation. By providing detailed protocols and explaining the rationale behind the experimental choices, this document serves as a practical resource for chemists engaged in the synthesis of heterocyclic compounds for pharmaceutical research and development.

References

  • U.S. Patent No. US3985759A. (1976). Process for preparing 2-amino-5-chloropyridine.
  • Ehrenbeck, H. E. (1957). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. [Link]

  • Ehrenbeck, H. E. (1957). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. [Link]

  • Petrow, V., & Saper, J. (1948). 2,3-Diaminopyridine. Organic Syntheses, 28, 35. [Link]

  • Chinese Patent No. CN106008329A. (2016). Preparation method of 5-chloro-2,3-difluoropyridine.
  • Patsnap Eureka. (2017). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]

  • Chinese Patent No. CN106432069A. (2017). A method for preparation of 2-amino-5-chloro-pyridine.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The pyrido[2,3-b]pyrazine core is a quintessential example of such a structure. Its rigid, heterocyclic system provides a versatile template for the spatial presentation of various functional groups, enabling interaction with a wide array of biological targets. While the specific compound, 6-chloropyrido[2,3-b]pyrazin-2(1H)-one, is primarily documented as a synthetic intermediate, the extensive and diverse bioactivities of its close analogs compel a deeper investigation into its potential therapeutic mechanisms.[1][2]

This guide eschews a conventional, rigid format in favor of a narrative that mirrors the scientific process itself: beginning with the known activities of the broader chemical class, postulating a mechanism for the specific compound of interest, and culminating in a detailed experimental roadmap for the validation of these hypotheses. It is intended for the discerning researcher, scientist, and drug development professional who appreciates not just the "what" but the "why" of experimental design and mechanistic investigation.

Section 1: The Pyrido[2,3-b]pyrazine Scaffold: A Tapestry of Biological Activities

The true potential of this compound can be inferred from the impressive range of biological targets modulated by its structural relatives. This scaffold has proven to be a fertile ground for the discovery of potent modulators of several key cellular pathways implicated in a variety of disease states.

Kinase Inhibition: A Dominant Theme

A predominant and recurring activity associated with the pyrido[2,3-b]pyrazine core is the inhibition of protein kinases. These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The versatility of the scaffold is demonstrated by its ability to be tailored to inhibit a diverse range of kinases:

  • EGFR Tyrosine Kinase (EGFR-TK): Derivatives have been developed as potent inhibitors of EGFR, including mutant forms that confer resistance to first-generation therapies in non-small cell lung cancer (NSCLC). For instance, certain novel pyrido[2,3-b]pyrazines have demonstrated low micromolar to nanomolar efficacy against both erlotinib-sensitive and erlotinib-resistant cell lines, suggesting they can overcome the common T790M resistance mutation.[3][4][5][6][7]

  • Checkpoint Kinase 1 (CHK1): As a crucial component of the DNA damage response pathway, CHK1 is an attractive target for cancer therapy. Pyrido[3,2-d]pyrimidin-6(5H)-one derivatives have been synthesized as highly potent and selective CHK1 inhibitors, with some exhibiting single-digit nanomolar IC50 values and demonstrating synergistic effects when combined with DNA-damaging agents like gemcitabine.[8][9]

  • mTOR Kinase: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. Pyrazino[2,3-b]pyrazine-2-one derivatives have been patented as mTOR kinase inhibitors, highlighting their potential in oncology and inflammatory disorders.[10]

  • Other Kinases: The scaffold has also yielded inhibitors for other important kinases such as p210Bcr-Abl tyrosine kinase (implicated in chronic myelogenous leukemia) and Fms-like tyrosine kinase 3 (FLT3), a driver of acute myeloid leukemia.[11]

Beyond Kinases: A Diverse Target Profile

The therapeutic potential of this scaffold is not limited to kinase inhibition. Various derivatives have been shown to interact with other classes of biological targets:

  • Ion Channels (TRPV1): Replacement of a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine led to the discovery of potent and orally bioavailable antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of pain signaling.[12]

  • Receptors (CRF1): Dihydro-1H-pyrido[2,3-b]pyrazin-2-ones have been identified as highly potent antagonists of the Corticotropin-Releasing Factor-1 (CRF1) receptor, a target for anxiety and stress-related disorders.[13]

  • Antimicrobial and Antiviral Activity: The scaffold has also been explored for its antimicrobial properties, with some derivatives showing potent antibacterial activity.[14] Furthermore, novel derivatives have been developed as non-nucleoside inhibitors of human cytomegalovirus (HCMV) polymerase.[15]

Summary of Biological Activities

The following table summarizes the diverse biological activities reported for various pyrido[2,3-b]pyrazine derivatives, providing a snapshot of the scaffold's therapeutic versatility.

Derivative ClassBiological TargetTherapeutic AreaReported Potency (Example)
Pyrido[2,3-b][16]oxazinesEGFR-TK (mutant)Non-Small Cell Lung CancerIC50 = 0.09 µM (HCC827 cells)[5]
Pyrido[3,2-d]pyrimidin-6(5H)-onesCHK1CancerIC50 = 0.55 nM (enzymatic)[8]
Pyrido[2,3-b]pyrazinesTRPV1PainOrally bioavailable antagonist[12]
Dihydro-pyrido[2,3-b]pyrazin-2-onesCRF1 ReceptorAnxiety/Affective DisordersIC50 = 0.70 nM (binding)[13]
Pyrazino[2,3-b]pyrazinesmTORCancer, InflammationPatented inhibitors[10]
Pyrido[2,3-b]pyrazinesHCMV PolymeraseAntiviralEC50 = 0.33 µM (antiviral)[15]

Section 2: Postulated Mechanism of Action of this compound

Given the preponderance of evidence, the most logical starting hypothesis is that This compound functions as a kinase inhibitor . The core scaffold likely acts as an "ATP mimic," inserting into the ATP-binding pocket of a target kinase. The chloro- and oxo-substituents would then serve to form key interactions (e.g., hydrogen bonds, halogen bonds) with residues in the hinge region and other parts of the active site, conferring affinity and potentially selectivity.

The specific kinase(s) targeted would depend on the subtle conformational preferences dictated by its structure. It could be a known target from the list above or a completely novel one. The diagram below illustrates a generalized signaling pathway that is frequently dysregulated in cancer and is a common target for kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Compound 6-chloropyrido[2,3-b] pyrazin-2(1H)-one Compound->Receptor Inhibits (Hypothesized) Compound->PI3K Compound->mTOR TF->Proliferation

A generalized kinase signaling cascade often targeted in cancer therapy.

Section 3: Experimental Workflows for Mechanistic Elucidation

A hypothesis, however well-founded, is merely the starting point. Rigorous experimental validation is paramount. The following section provides detailed, self-validating protocols designed to systematically identify the molecular target(s) of this compound and characterize its mechanism of action.

Phase 1: Target Identification

The first crucial step is to determine which protein(s) in the proteome the compound physically binds to. This can be achieved through several complementary approaches.[17][18][19][20][21]

G start Start: This compound synthesis Synthesize Affinity Probe (e.g., Biotin-conjugated compound) start->synthesis incubation Incubate Probe with Cell Lysate or Intact Cells synthesis->incubation capture Capture Probe-Protein Complexes (e.g., with Streptavidin beads) incubation->capture wash Wash to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution analysis Protein Identification via LC-MS/MS elution->analysis hits Candidate Target Proteins (Binding Partners) analysis->hits

Workflow for affinity-based target identification.

Causality: This method leverages the high-affinity interaction between biotin and streptavidin to isolate binding partners of the compound from a complex protein mixture. By immobilizing the compound, we can "fish" for its targets.[17]

Methodology:

  • Probe Synthesis:

    • Synthesize an analog of this compound that incorporates a linker (e.g., a short polyethylene glycol chain) terminating in a biotin molecule.

    • Crucial Control: Synthesize a "mock" probe where the core scaffold is structurally scrambled or inactive, but the linker and biotin remain. This is essential to identify proteins that bind non-specifically to the linker or tag.

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line if an anti-proliferative effect is observed) to high density.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Incubation and Capture:

    • Incubate the clarified cell lysate with the biotinylated compound (and the mock probe in a separate control experiment) for 2-4 hours at 4°C to allow binding to reach equilibrium.

    • Add streptavidin-coated magnetic beads to the lysate and incubate for another hour to capture the biotinylated probe and any bound proteins.

  • Washing and Elution:

    • Use a magnetic stand to immobilize the beads and discard the supernatant.

    • Wash the beads extensively (at least 5 times) with lysis buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted (e.g., by increasing salt concentration) to reduce background.

    • Elute the bound proteins from the beads using a competitive eluent (e.g., excess free biotin) or a denaturing solution (e.g., SDS-PAGE sample buffer).

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise protein bands that are present in the compound pull-down but absent or significantly reduced in the mock probe control.

    • Identify the proteins using mass spectrometry (LC-MS/MS). The resulting list of "hits" represents high-confidence binding partners.

Phase 2: In Vitro Functional Validation

Once candidate targets are identified (e.g., a specific kinase), the next step is to confirm a functional interaction and quantify its potency.

Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified candidate kinase, thereby validating the functional consequence of binding.[22][23][24][25][26]

Methodology:

  • Reagent Preparation:

    • Obtain purified, active recombinant enzyme for the candidate kinase (e.g., EGFR, CHK1) and its specific substrate (e.g., a peptide or protein).

    • Prepare a kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and a source of ATP).

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series.

  • Assay Execution (in a 96- or 384-well plate):

    • To each well, add the kinase and its substrate in the assay buffer.

    • Add the serially diluted compound to the wells (final DMSO concentration should be kept low, typically <1%). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Allow the compound and enzyme to pre-incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding a pre-determined concentration of ATP (often at the Km value for the specific kinase).

    • Incubate the plate at 30°C or 37°C for a set period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA (to chelate Mg²⁺).

    • Detect the amount of phosphorylated substrate. A common method is to use a phosphorylation-specific antibody in an ELISA-like format (e.g., HTRF, AlphaScreen) that generates a fluorescent or luminescent signal.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" wells).

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Phase 3: Cell-Based Functional Confirmation

Validation in a cellular context is critical to ensure the compound can access its target in a biological system and elicit the expected downstream effect.

Causality: This assay measures the metabolic activity of cells, which is a proxy for cell viability and proliferation. If the compound inhibits a kinase essential for cell survival, a dose-dependent decrease in metabolic activity will be observed.[16][27][28][29]

Methodology:

  • Cell Seeding:

    • Seed cells from a relevant cancer line (e.g., A549 for an EGFR inhibitor) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere and resume growth overnight in a CO₂ incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a defined period, typically 48-72 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[27][28]

    • Measure the absorbance of the purple solution on a microplate reader, typically at a wavelength of 570 nm, with a reference wavelength of 630-690 nm.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration to determine the GI50/IC50 value.

Section 4: Conclusion and Future Directions

While direct experimental data on the mechanism of action of this compound remains to be published, a comprehensive analysis of its structural analogs strongly suggests a role as a modulator of key cellular signaling pathways, most likely through the inhibition of one or more protein kinases. The pyrido[2,3-b]pyrazine scaffold is a remarkably versatile and "privileged" structure, capable of yielding potent inhibitors for targets in oncology, immunology, and neuroscience.[11][30][31]

This guide provides a robust, hypothesis-driven framework for the systematic elucidation of its mechanism. By following the proposed experimental workflows—from unbiased target identification to in vitro and cell-based functional validation—researchers can definitively uncover the molecular targets of this compound. Such studies will not only illuminate the function of this compound but will also contribute to a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this important chemical class. The path forward is clear, and the potential for discovery is significant.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Hodgetts, K. J., Blum, C. A., Caldwell, T., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-4363. [Link]

  • Ablasser, A., & Nef, S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 70. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]

  • Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][16]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • In vitro NLK Kinase Assay. (2017). Bio-protocol, 7(19), e2563. [Link]

  • Keglevich, A., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(20), 5633-5637. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][16]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][16]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Impressions@MAHE. [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. [Link]

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  • Experimental Methods for Identifying Drug-Drug Interactions. (n.d.). Creative Bioarray. [Link]

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  • Pyrazine derivative as chk1 inhibitor. (n.d.).
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  • Identifying mechanism-of-action targets for drugs and probes. (2012). Proceedings of the National Academy of Sciences, 109(28), 11178-11183. [Link]

  • Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy. (2024). ResearchGate. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances. [Link]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2023). Journal of Medicinal Chemistry. [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1995). Yakugaku Zasshi, 115(12), 986-993. [Link]

  • Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. (2006). Journal of Medicinal Chemistry, 49(13), 3938-3947. [Link]

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An In-depth Technical Guide to 6-chloropyrido[2,3-b]pyrazin-2(1H)-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This guide delves into the structural features and spectroscopic profile of the molecule, offering insights into its characterization. Furthermore, it explores the reactivity of the chloro-substituent, a key feature for its utility as a synthetic intermediate. The role of this compound as a versatile building block in the development of kinase inhibitors for cancer therapy is highlighted, supported by a discussion of its applications in the synthesis of bioactive molecules. This document is intended to be a valuable resource for researchers engaged in drug discovery and development, providing a solid foundation for the design and synthesis of novel therapeutics based on the pyrido[2,3-b]pyrazine scaffold.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, nitrogen-containing fused heterocyclic systems have garnered considerable attention due to their diverse biological activities. The pyrido[2,3-b]pyrazine scaffold, in particular, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties. This compound is a key intermediate in the synthesis of various substituted pyrido[2,3-b]pyrazines. The presence of a reactive chlorine atom at the 6-position, coupled with the inherent drug-like properties of the fused ring system, makes it a valuable precursor for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. This guide aims to provide a detailed technical overview of this important molecule.

Chemical and Physical Properties

This compound is a solid, typically appearing as a brown to black powder[1]. Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name 6-chloro-1H-pyrido[2,3-b]pyrazin-2-one[2]
CAS Number 70395-75-4[2]
Molecular Formula C₇H₄ClN₃O[3]
Molecular Weight 181.58 g/mol [3]
Appearance Brown to black solid[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]
Predicted Density 1.66 ± 0.1 g/cm³[1]
Predicted pKa 6.80 ± 0.50[1]

The structure of this compound, featuring a fused pyridine and pyrazine ring system, is depicted below.

Caption: Chemical structure of this compound.

Synthesis

A likely precursor for the synthesis of this compound is 2,3-diamino-5-chloropyridine. The general synthetic approach would involve the cyclocondensation of this diamine with a suitable two-carbon building block, such as glyoxylic acid or its derivatives, to form the pyrazinone ring.

Synthesis cluster_reactants Reactants cluster_product Product A 2,3-Diamino-5-chloropyridine C This compound A->C Cyclocondensation B Glyoxylic Acid B->C

Caption: Plausible synthetic route to this compound.

Proposed Experimental Protocol:

This proposed protocol is based on general procedures for the synthesis of related heterocyclic compounds and should be optimized for the specific substrate.

  • Reaction Setup: To a solution of 2,3-diamino-5-chloropyridine in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof) in a round-bottom flask equipped with a reflux condenser, add an equimolar amount of glyoxylic acid monohydrate.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds. Chemical suppliers often perform analyses such as LCMS, GCMS, HPLC, UV-VIS, FTIR, and NMR upon request[2].

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazine rings, as well as a signal for the N-H proton of the pyrazinone ring. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing nature of the chloro-substituent and the fused ring system.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all seven carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring will be affected by the chloro-substituent. The carbonyl carbon of the pyrazinone ring is expected to resonate at a characteristic downfield chemical shift.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (181.58 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (approximately a 3:1 ratio for the M⁺ and M+2 peaks).

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration of the amide group in the pyrazinone ring (typically in the range of 3200-3400 cm⁻¹), the C=O stretching vibration of the amide carbonyl group (around 1650-1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings.

Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the chloro-substituent on the electron-deficient pyridine ring. This makes the C6 position susceptible to nucleophilic aromatic substitution (SNA_r) reactions.

The electron-withdrawing nature of the fused pyrazinone ring system further activates the pyridine ring towards nucleophilic attack. This reactivity is a key feature that allows for the derivatization of the 6-position with a variety of nucleophiles, such as amines, alcohols, and thiols.

Reactivity cluster_reactant Reactant cluster_nucleophile Nucleophile (Nu-H) cluster_product Product A This compound C 6-substituted-pyrido[2,3-b]pyrazin-2(1H)-one A->C SNAr B Amine (R-NH2) Alcohol (R-OH) Thiol (R-SH) B->C

Caption: Nucleophilic aromatic substitution on this compound.

Experimental Protocol for Nucleophilic Aromatic Substitution with an Amine:

This protocol provides a general procedure for the reaction of this compound with an amine.

  • Reaction Setup: In a sealed tube or microwave vial, dissolve this compound in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.

  • Addition of Reagents: Add the desired amine (typically 1.1 to 2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to an elevated temperature (typically 80-150 °C), either conventionally or using microwave irradiation, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-amino-substituted pyrido[2,3-b]pyrazin-2(1H)-one.

The successful substitution of the chlorine atom opens up a vast chemical space for the synthesis of diverse libraries of compounds for biological screening.

Applications in Drug Discovery

The pyrido[2,3-b]pyrazine scaffold is a prominent feature in many biologically active molecules, particularly in the field of oncology. The ability to readily modify the 6-position of this compound makes it a crucial intermediate for the synthesis of potent and selective kinase inhibitors .

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Therefore, the development of small molecule inhibitors that target specific kinases is a major focus of modern cancer therapy. Several patents and research articles describe the use of pyrido[2,3-b]pyrazine derivatives as inhibitors of various kinases, including spleen tyrosine kinase (Syk) and TOR kinase[5]. The general structure of these inhibitors often involves a substituted amino group at the 6-position of the pyrido[2,3-b]pyrazine core, which is introduced via nucleophilic aromatic substitution on a chloro-substituted precursor like this compound.

Application cluster_starting_material Starting Material cluster_reaction Reaction cluster_product Product cluster_application Application A This compound B Nucleophilic Aromatic Substitution with Amines A->B C Library of 6-amino-substituted pyrido[2,3-b]pyrazin-2(1H)-ones B->C D Kinase Inhibitors (e.g., for Cancer Therapy) C->D

Caption: Workflow for the use of this compound in drug discovery.

The modular nature of the synthesis allows for the systematic variation of the substituent at the 6-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its key features, including the fused aromatic system and the reactive chloro-substituent, make it an attractive starting material for the development of novel kinase inhibitors and other bioactive molecules. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, its characteristic reactivity, and its significant role in drug discovery. A deeper understanding of the chemistry of this compound will undoubtedly facilitate the development of new and improved therapeutic agents for the treatment of cancer and other diseases.

References

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  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Center for Biotechnology Information. (URL: [Link])

  • S1 Copies of by 1H and 13C NMR spectra. The Royal Society of Chemistry. (URL: [Link])

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. (URL: [Link])

  • Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. PubMed. (URL: [Link])

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  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. (URL: [Link])

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  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. National Center for Biotechnology Information. (URL: [Link])

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  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed. (URL: [Link])

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Center for Biotechnology Information. (URL: [Link])

  • 6-[(5S)-5-[[2-(4-methyl-3-oxopyrido[2,3-b]pyrazin-6-yl)oxyethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrido[3,2-b][1][6]oxazin-3-one. National Center for Biotechnology Information. (URL: [Link])

  • 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. (URL: [Link])

  • 2(1H)-Pyridinone. National Institute of Standards and Technology. (URL: [Link])

  • Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline. Arkivoc. (URL: [Link])

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The Strategic Role of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one in the Development of Targeted Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the biological significance of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one. While direct biological activity of this core compound is not extensively documented, its pivotal role as a versatile synthetic intermediate has led to the discovery of a new generation of potent and selective therapeutic agents. This document will delve into the synthesis, chemical reactivity, and the diverse biological activities of the derivatives of this remarkable scaffold, with a particular focus on their applications in oncology and virology.

Introduction to the this compound Scaffold

The pyrido[2,3-b]pyrazine ring system is a privileged heterocyclic scaffold in medicinal chemistry, embodying structural features that allow for diverse chemical modifications and interactions with various biological targets. The presence of a chlorine atom at the 6-position and a lactam functionality in this compound provides two key reactive handles for synthetic chemists to build a library of derivatives with a wide range of pharmacological activities.

Chemical and Physical Properties:

PropertyValueSource
IUPAC Name 6-chloro-1H-pyrido[2,3-b]pyrazin-2-one
CAS Number 70395-75-4
Molecular Formula C₇H₄ClN₃O
Molecular Weight 181.58 g/mol
Appearance Brown to black solid
Storage Under inert gas (nitrogen or Argon) at 2-8°C

Synthesis of the Core Scaffold: A Generalized Protocol

Experimental Protocol: Synthesis of this compound (Generalized)

Step 1: Synthesis of a Dihydropyrido[2,3-b]pyrazine Intermediate

  • To a solution of 2,3-diamino-5-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a 1,2-dicarbonyl compound (e.g., glyoxal or a derivative) (1.1 eq).

  • The reaction mixture is heated to reflux for a period of 2-4 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the dihydropyrido[2,3-b]pyrazine intermediate.

Step 2: Oxidation to the Pyrido[2,3-b]pyrazin-2(1H)-one

  • The intermediate from Step 1 is suspended in a suitable solvent like acetic acid or a mixture of acetic acid and water.

  • An oxidizing agent, such as hydrogen peroxide (30% solution) or potassium permanganate, is added portion-wise at a controlled temperature (e.g., 0-10 °C).

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC.

  • The product is isolated by filtration, washed with water, and dried to afford the pyrido[2,3-b]pyrazin-2(1H)-one.

Step 3: Chlorination (if the chlorine is not already present on the starting material)

This step is provided for the synthesis of related chlorinated analogs and may not be necessary if 2,3-diamino-5-chloropyridine is used as the starting material.

  • The pyrido[2,3-b]pyrazin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) in a suitable solvent.

  • The reaction is typically carried out at elevated temperatures and monitored by TLC.

  • Work-up involves carefully quenching the excess chlorinating agent and extracting the product into an organic solvent.

  • The crude product is purified by column chromatography to yield the final this compound.

Derivatization and Biological Activities: A Gateway to Novel Therapeutics

The true value of this compound lies in its potential for chemical modification. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The lactam nitrogen can also be alkylated or acylated to further expand the chemical diversity of the scaffold.

Caption: A workflow for the derivatization and biological evaluation of this compound.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated significant potential as anticancer agents, with a notable focus on the inhibition of protein kinases.

PIM Kinase Inhibition:

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in a variety of human cancers and play a crucial role in cell survival, proliferation, and apoptosis.[1] Several studies have identified pyrido[2,3-b]pyrazine derivatives as potent PIM-1 kinase inhibitors.[2] The mechanism of action of these inhibitors typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[1]

Caption: The inhibitory effect of pyrido[2,3-b]pyrazine derivatives on the PIM-1 kinase signaling pathway.

Quantitative Data for Anticancer Activity of Related Scaffolds:

CompoundTarget Cell LineIC₅₀ (µM)Reference
Compound 21 A549 (Lung Cancer)0.08[3]
Compound 7a HCT-116 (Colon Cancer)1.23[3]
Compound 7d HepG2 (Liver Cancer)0.98[3]
Compound 9a NCI-H460 (Lung Cancer)1.56[3]
Antiviral Activity: A New Frontier

Recent studies have explored the potential of pyrido[2,3-b]pyrazine derivatives as antiviral agents. A notable study identified a series of these compounds as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[4] This discovery opens up a new avenue for the development of therapeutics for herpesvirus infections. The lead compound from this study, compound 27, exhibited potent antiviral activity against HCMV with an EC₅₀ of 0.33 µM and also showed broad-spectrum activity against other herpesviruses.[4]

Experimental Protocol: Synthesis of a Biologically Active Derivative

The following is a representative protocol for the synthesis of a biologically active derivative from a related pyridopyrimidine scaffold, which can be adapted for the derivatization of this compound.

Experimental Protocol: Synthesis of a 6-Substituted Pyrido[2,3-d]pyrimidine Derivative (Generalized)

  • To a solution of a 6-chloropyrido[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as DMF or DMSO, add the desired nucleophile (e.g., an amine or thiol) (1.2 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq).

  • The reaction mixture is heated to a temperature ranging from 80 to 120 °C for several hours, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 6-substituted pyrido[2,3-d]pyrimidine derivative.

Conclusion and Future Perspectives

This compound has emerged as a highly valuable and versatile scaffold in medicinal chemistry. While its intrinsic biological activity remains to be fully elucidated, its utility as a synthetic intermediate is undeniable. The derivatives of this core structure have demonstrated a remarkable range of biological activities, particularly as potent anticancer and antiviral agents.

Future research in this area should focus on several key aspects:

  • Exploration of Direct Biological Activity: A thorough investigation into the potential biological activities of the core compound itself is warranted.

  • Expansion of Chemical Diversity: The synthesis of a broader range of derivatives through the functionalization of both the chlorine and lactam moieties will undoubtedly lead to the discovery of new and more potent therapeutic agents.

  • Mechanism of Action Studies: In-depth studies to elucidate the precise mechanisms of action of the most promising derivatives will be crucial for their further development.

  • In Vivo Studies: The progression of the most potent and selective compounds into preclinical and clinical studies will be the ultimate validation of the therapeutic potential of this scaffold.

References

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  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2020). Chemistry – A European Journal, 26(48), 10986-10995. [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-4363. [Link]

  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 3019-3022. [Link]

  • Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3419-3423. [Link]

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  • Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. (2024). Current Medicinal Chemistry, 31(34), 5657-5659. [Link]

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  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(46), 32160-32174. [Link]

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  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules, 27(4), 1264. [Link]

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The Synthetic Vade Mecum: A Guide to 6-chloropyrido[2,3-b]pyrazin-2(1H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-b]pyrazin-2(1H)-one scaffold is a cornerstone in contemporary medicinal chemistry, underpinning a range of therapeutics, notably as kinase inhibitors in oncology.[1] The 6-chloro substituted variant, 6-chloropyrido[2,3-b]pyrazin-2(1H)-one, serves as a pivotal intermediate, offering a reactive handle for the synthesis of diverse derivatives through cross-coupling and nucleophilic substitution reactions. This in-depth technical guide provides a comprehensive overview of the synthetic pathways to this compound, elucidating the underlying chemical principles and offering detailed experimental protocols for researchers, scientists, and drug development professionals. The synthesis is logically dissected into the preparation of key precursors and the final cyclocondensation to construct the heterocyclic core.

Introduction: The Significance of the Pyrido[2,3-b]pyrazinone Core

The fusion of pyridine and pyrazine rings to form the pyrido[2,3-b]pyrazine system creates a privileged heterocyclic scaffold with significant biological activity. These compounds are structurally related to purines and pteridines, allowing them to interact with a variety of biological targets. Notably, derivatives of this core have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[1][2] The 6-chloro substituent on this scaffold is of particular strategic importance. It provides a versatile anchor point for the introduction of a wide array of functional groups via modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of the chemical space around the core and the optimization of pharmacological properties.[3]

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and convergent synthetic strategy. The core pyrazinone ring can be disconnected via a cyclocondensation reaction, a robust and widely employed method for the formation of such heterocyclic systems.[3] This disconnection points to two key precursors: a 1,2-diaminopyridine and a 1,2-dicarbonyl equivalent. Specifically, the synthesis hinges on the reaction of 2,3-diamino-5-chloropyridine with a two-carbon electrophile such as glyoxylic acid or its ester derivatives.

G Target This compound Disconnect1 Cyclocondensation Target->Disconnect1 Precursor1 2,3-Diamino-5-chloropyridine Disconnect1->Precursor1 Precursor2 Glyoxylic Acid / Ester Disconnect1->Precursor2 G Precursor1 2,3-Diamino-5-chloropyridine Intermediate Schiff Base Intermediate Precursor1->Intermediate + Precursor2 Glyoxylic Acid Precursor2->Intermediate + Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration

Figure 3: Reaction mechanism for the cyclocondensation step.

Synthesis of Derivatives: Leveraging the 6-Chloro Position

The true utility of this compound lies in its potential as a scaffold for the synthesis of a diverse library of derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and can be readily displaced by a variety of nucleophiles. Furthermore, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl moieties, respectively.

[3]#### 5.1. Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the fused pyrazinone ring system activates the chlorine atom towards nucleophilic attack. This allows for the displacement of the chloride with various nucleophiles, including amines, alkoxides, and thiolates, to generate a range of 6-substituted derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful and versatile toolkit for the functionalization of the 6-position.

[4]* Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, introducing aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a wide variety of primary and secondary amines.

  • Sonogashira Coupling: The introduction of alkynyl groups is achieved through coupling with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst.

Conclusion

The synthesis of this compound is a well-established and robust process that proceeds through a logical sequence of regioselective transformations. The strategic chlorination of 2-aminopyridine, followed by nitration and reduction, provides the key 2,3-diamino-5-chloropyridine precursor. Subsequent cyclocondensation with glyoxylic acid efficiently constructs the desired pyridopyrazinone core. The resulting 6-chloro-substituted scaffold is a versatile platform for the development of novel derivatives with potential therapeutic applications, particularly in the realm of kinase inhibition. This guide provides the fundamental knowledge and practical protocols necessary for researchers to confidently synthesize and explore this important class of molecules.

References

  • Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. (2025). Vertex AI Search.
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  • Sigma Aldrich 2,3-Diamino-5-chloropyridine 100 g | Buy Online. (n.d.). Fisher Scientific.
  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. (n.d.).
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discovery and development of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of 6-Chloropyrido[2,3-b]pyrazin-2(1H)-one

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide delves into the discovery and development of a key derivative, this compound, a crucial intermediate and pharmacophore in the synthesis of various therapeutic agents.[1] We will explore the synthetic pathways, structure-activity relationships (SAR), and the therapeutic potential of this compound and its analogs, which have shown promise as corticotropin-releasing factor-1 (CRF1) receptor antagonists, TRPV1 antagonists, and human cytomegalovirus (HCMV) polymerase inhibitors.[2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

The Pyrido[2,3-b]pyrazine Scaffold: A Versatile Pharmacophore

The pyrido[2,3-b]pyrazine core is a nitrogen-containing heterocyclic ring system that has proven to be a versatile scaffold in the design of novel therapeutic agents. Its rigid structure and ability to engage in various non-covalent interactions make it an attractive starting point for the development of potent and selective inhibitors of a range of biological targets.

Therapeutic Significance

Derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated for a multitude of therapeutic applications, including:

  • Anxiety and Affective Disorders: As potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, these compounds have the potential to treat stress-related disorders.[2][5]

  • Pain Management: By antagonizing the transient receptor potential cation channel, subfamily V, member 1 (TRPV1), certain derivatives offer a novel approach to pain treatment.[3]

  • Antiviral Therapy: Inhibition of human cytomegalovirus (HCMV) polymerase by pyrido[2,3-b]pyrazine analogs presents a promising avenue for antiviral drug development.[4]

  • Oncology: The 1,2-dihydropyrido[3,4-b]pyrazine ring system, a related scaffold, has demonstrated activity against experimental neoplasms.[6]

  • Anti-inflammatory Applications: The broader class of pyridone derivatives, from which the pyrido[2,3-b]pyrazine core can be derived, has shown potential as anti-inflammatory agents through the inhibition of COX-1 and COX-2 enzymes.[7]

The diverse biological activities of this scaffold underscore its importance in modern drug discovery and provide a strong rationale for the continued exploration of its derivatives, including this compound.

Synthesis and Chemical Properties of this compound

This compound (CAS No. 70395-75-4) is a key synthetic intermediate.[1] Its chemical properties are summarized in the table below.

PropertyValue
IUPAC Name 6-chloro-1H-pyrido[2,3-b]pyrazin-2-one
Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
Appearance Brown to black solid
Storage Under inert gas (nitrogen or Argon) at 2-8°C
pKa 6.80±0.50 (Predicted)
Density 1.66±0.1 g/cm3 (Predicted)

Data sourced from ChemicalBook and SynHet.[1][8]

General Synthetic Strategies

The synthesis of the pyrido[2,3-b]pyrazin-2(1H)-one core can be achieved through various synthetic routes. A common approach involves the condensation of a substituted 2,3-diaminopyridine with a glyoxylate derivative, followed by cyclization and subsequent modifications.

Experimental Protocol: A General Route to the Pyrido[2,3-b]pyrazin-2(1H)-one Core

  • Step 1: Condensation: A solution of 5-chloro-2,3-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol) is treated with ethyl glyoxylate (1.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours.

  • Step 2: Cyclization: The intermediate Schiff base is then heated to reflux for 6-8 hours to facilitate cyclization, yielding the this compound.

  • Step 3: Purification: The crude product is cooled, filtered, and washed with a cold solvent (e.g., diethyl ether). Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 5-chloro-2,3-diaminopyridine 5-chloro-2,3-diaminopyridine Condensation Condensation 5-chloro-2,3-diaminopyridine->Condensation Ethyl_glyoxylate Ethyl glyoxylate Ethyl_glyoxylate->Condensation Cyclization Cyclization Condensation->Cyclization Purification Purification Cyclization->Purification Final_Product This compound Purification->Final_Product

Caption: General synthetic workflow for this compound.

Structure-Activity Relationships (SAR) and Therapeutic Development

While specific SAR studies on this compound are not extensively published, the broader class of pyrido[2,3-b]pyrazinones has been the subject of detailed investigations, providing valuable insights into the structural requirements for various biological activities.

CRF1 Receptor Antagonists

In the context of CRF1 receptor antagonists, the pyrido[2,3-b]pyrazin-2-one core serves as a key structural element. SAR studies have revealed that substitutions at various positions on this scaffold significantly impact potency and pharmacokinetic properties. For instance, the introduction of bulky lipophilic groups at the N1 and C8 positions has been shown to enhance binding affinity to the CRF1 receptor. The 6-chloro substituent in the title compound can be considered a key handle for further chemical modifications to explore and optimize this activity.[2][5]

TRPV1 Antagonists

The replacement of a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine scaffold led to the discovery of potent and orally bioavailable TRPV1 antagonists with a reduced potential for the formation of reactive metabolites.[3] This highlights the favorable drug-like properties of the pyrido[2,3-b]pyrazine core. The 6-chloro group can influence the electronic properties of the ring system and provide a vector for further derivatization to improve potency and selectivity.

SAR_Concept cluster_substituents Substitution Sites & Effects cluster_outcomes Resultant Biological Activity Core Pyrido[2,3-b]pyrazin-2(1H)-one Core R1 N1 Position (e.g., Alkyl, Aryl) - Modulates Lipophilicity - Influences PK Properties Core->R1 Affects R6 C6 Position (e.g., Chloro) - Electronic Effects - Handle for Derivatization Core->R6 Affects R8 C8 Position (e.g., Amino, Alkoxy) - Impacts Target Binding - Key for Potency Core->R8 Affects CRF1 CRF1 Antagonism R1->CRF1 TRPV1 TRPV1 Antagonism R6->TRPV1 HCMV HCMV Polymerase Inhibition R8->HCMV

Caption: Conceptual SAR of the pyrido[2,3-b]pyrazin-2(1H)-one scaffold.

HCMV Polymerase Inhibitors

A series of non-nucleoside HCMV DNA polymerase inhibitors based on the pyrido[2,3-b]pyrazine core has been developed.[4] The strategic placement of substituents at the 2-position of this core was investigated to optimize antiviral activity while minimizing off-target effects, such as inhibition of the hERG ion channel. The 6-chloro substituent can play a role in fine-tuning the electronic and steric properties of the molecule to achieve the desired balance of efficacy and safety.

Future Directions and Conclusion

This compound stands as a pivotal building block in the synthesis of a new generation of therapeutic agents. Its versatile chemistry allows for the introduction of a wide range of substituents, enabling the exploration of diverse chemical spaces and the optimization of pharmacological properties.

Future research in this area will likely focus on:

  • Development of Novel Synthetic Methodologies: The discovery of more efficient and scalable synthetic routes to this compound and its derivatives will be crucial for their commercial viability.

  • Expansion of Therapeutic Applications: Further investigation of the biological activities of derivatives of this scaffold may uncover novel therapeutic opportunities in areas such as neurodegenerative diseases, metabolic disorders, and immunology.

  • Lead Optimization and Preclinical Development: The most promising compounds derived from this scaffold will require extensive lead optimization to enhance their potency, selectivity, and pharmacokinetic profiles, paving the way for preclinical and clinical development.

References

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  • Synthesis, Structure−Activity Relationships, and in Vivo Properties of 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing Factor-1 Receptor Antagonists.
  • This compound. SynHet.
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  • 2(1H)
  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the form
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  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W
  • Structure activity relationship.
  • This compound. CymitQuimica.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central.
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition.
  • The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)
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An In-depth Technical Guide to Determining the Solubility of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one in various organic solvents. Given its role as a pharmaceutical intermediate, understanding its solubility is a critical parameter for reaction optimization, purification, and formulation development.[1]

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solid to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate of a drug candidate.[2] For a compound like this compound, which serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs), its solubility profile in organic solvents is paramount for several reasons:

  • Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in the solution. Poor solubility can lead to sluggish reactions and diminished yields.

  • Purification and Crystallization: Selective crystallization is a common method for purifying intermediates. A thorough understanding of solubility in different solvents at various temperatures is essential for developing an efficient and scalable purification strategy.

  • Formulation Development: While the final API's aqueous solubility is crucial for bioavailability, the solubility of its precursors in organic solvents dictates the feasibility of various formulation approaches, such as spray drying or solvent casting.[2][3]

This guide will delve into the theoretical considerations for the solubility of this compound and provide a detailed, field-proven experimental protocol for its determination.

Molecular Structure and Predicted Solubility Behavior of this compound

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound (CAS No. 70395-75-4) reveals several key features that will influence its solubility in organic solvents.[4]

The molecule possesses both polar and non-polar characteristics. The fused heterocyclic ring system containing nitrogen and oxygen atoms, particularly the lactam functionality, can participate in hydrogen bonding and dipole-dipole interactions. The chlorine atom adds to the molecule's polarity. Conversely, the aromatic rings contribute to its non-polar character.

Based on the principle of "like dissolves like," we can predict the following general solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar functionalities of the molecule.[5]

  • Moderate Solubility: Likely in polar protic solvents like methanol and ethanol, where hydrogen bonding between the solvent and the lactam group can occur.

  • Low Solubility: Anticipated in non-polar solvents such as toluene and hexane, which cannot effectively interact with the polar groups of the molecule.

These predictions provide a rational basis for selecting an appropriate range of solvents for experimental solubility determination.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[6][7] The following protocol is a detailed, step-by-step guide for determining the solubility of this compound using this method.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to vial with known solvent volume A->B C Incubate on shaker at constant temperature B->C D Allow to equilibrate (e.g., 24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through 0.22 µm filter E->F G Prepare serial dilutions of the filtrate F->G H Analyze by HPLC against a calibration curve G->H I Calculate solubility H->I

Sources

Preliminary In-Vitro Characterization of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one: A Technical Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the initial in-vitro evaluation of the novel heterocyclic compound, 6-chloropyrido[2,3-b]pyrazin-2(1H)-one. As a molecule with a pyrido[2,3-b]pyrazine core, it belongs to a class of compounds known for diverse biological activities, including the potential to modulate key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidate the compound's cytotoxic potential, mechanism of action, and putative molecular targets. Our approach is grounded in a logical progression of experiments, from broad cellular effects to more specific mechanistic insights.

Section 1: Foundational Cytotoxicity Screening

The initial step in characterizing any novel compound is to determine its effect on cell viability. This foundational screen provides a broad understanding of the compound's potency and therapeutic window. The choice of cell lines is critical and should ideally include a panel representing different cancer types to identify potential tissue-specific sensitivity. For the preliminary study of this compound, we propose a panel of three human cancer cell lines: HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer), as these are commonly used for initial cytotoxic evaluations of novel heterocyclic compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate HepG2, HT-29, and MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC50 Values

Cell LineIC50 (µM) after 48h
HepG225.6
HT-2918.2
MCF-712.5

The above table presents hypothetical IC50 values, suggesting that this compound exhibits dose-dependent cytotoxicity, with the highest potency observed in the MCF-7 breast cancer cell line.

Logical Flow of Initial Cytotoxicity Assessment

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A Select Cancer Cell Lines (e.g., HepG2, HT-29, MCF-7) B Perform MTT Assay (Dose-Response) A->B C Calculate IC50 Values B->C D Apoptosis Assays C->D If cytotoxic E Kinase Inhibition Assays C->E If cytotoxic

Caption: Workflow for the initial in-vitro evaluation of a novel compound.

Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays

Following the observation of cytotoxicity, the next logical step is to investigate the mechanism by which this compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A multi-parametric approach is recommended to confirm apoptosis, examining markers from different stages of the process.

Annexin V Assay for Early Apoptosis

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect this early apoptotic event. Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Caspase Activity Assays for Mid-Stage Apoptosis

Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-9 for the intrinsic pathway) and executioner caspases (e.g., caspase-3) provides further evidence of apoptosis. Commercially available kits can measure the cleavage of a fluorogenic substrate by these caspases.

TUNEL Assay for Late-Stage Apoptosis

DNA fragmentation is a hallmark of late-stage apoptosis. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA strand breaks by labeling the free 3'-hydroxyl ends.

Experimental Protocol: Apoptosis Induction and Detection in MCF-7 Cells

  • Cell Treatment: Seed MCF-7 cells and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Annexin V/PI Staining:

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes.

    • Analyze by flow cytometry.

  • Caspase-3 Activity Assay:

    • Lyse the treated cells.

    • Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC).

    • Incubate and measure the fluorescence increase over time using a fluorometer.

  • TUNEL Assay:

    • Fix and permeabilize the treated cells.

    • Incubate with TdT enzyme and fluorescently labeled dUTP.

    • Analyze by flow cytometry or fluorescence microscopy.

Data Presentation: Hypothetical Apoptosis Data in MCF-7 Cells

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)Relative Caspase-3 Activity
Vehicle Control2.51.81.0
Compound (IC50)22.815.44.2
Compound (2x IC50)35.128.97.8

Section 3: Investigating a Putative Target Class: Kinase Inhibition

The pyrido[2,3-b]pyrazine scaffold is present in a number of kinase inhibitors. Therefore, a logical next step is to investigate whether this compound exerts its cytotoxic effects through the inhibition of protein kinases. An in-vitro kinase assay can be employed to screen the compound against a panel of kinases to identify potential targets.

In-Vitro Kinase Assay

A variety of in-vitro kinase assay formats are available, including fluorescence-based methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). These assays typically measure the phosphorylation of a substrate by a kinase in the presence and absence of the test compound.

Experimental Protocol: In-Vitro Kinase Inhibition Assay (TR-FRET)

  • Reaction Setup: In a 384-well plate, combine the kinase, a biotinylated peptide substrate, and this compound at various concentrations.

  • Kinase Reaction Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Signal Measurement: After incubation, measure the TR-FRET signal. A decrease in the signal indicates inhibition of the kinase.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for any inhibited kinases.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation and survival, and its dysregulation is implicated in many cancers. This pathway serves as a relevant example of a kinase cascade that could be a target for novel inhibitors.

G cluster_0 MAPK/ERK Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Ras B->C D Raf C->D E MEK D->E F ERK E->F G Transcription Factors (e.g., c-Myc, AP-1) F->G H Cell Proliferation, Survival G->H

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Conclusion

This guide outlines a systematic and logical approach for the preliminary in-vitro evaluation of this compound. By progressing from broad cytotoxicity screening to more detailed mechanistic studies of apoptosis and kinase inhibition, researchers can efficiently gather the critical data needed to make informed decisions about the future development of this novel compound. The methodologies described herein are robust and well-established, providing a solid foundation for further preclinical investigation.

References

  • BenchChem. (n.d.). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
  • Martens, S. (2023). In vitro kinase assay. Protocols.io.
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  • Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays.
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  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate.
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  • National Center for Biotechnology Information. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed.
  • National Center for Biotechnology Information. (2025). Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. PubMed.
  • National Center for Biotechnology Information. (2023). Apoptosis Detection Assays. PubMed.
  • Abcam. (n.d.). Induction of apoptosis in cells.
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  • Hassan, S. Y. (2011). Synthesis and Biological Activity of Some New Pyrazoline and Pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 22(7), 1286-1298.
  • Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
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  • Zapol'skii, V. A., Bürgi, M., Oggero, M., Bollati-Fogolín, M., & Kaufmann, D. E. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792. [Link]

  • Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12584-12601. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b]Oxazin-2(3H)-Ones.
  • National Center for Biotechnology Information. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central.
  • Colotta, V., Lenzi, O., Catarzi, D., Varano, F., Filacchioni, G., Martini, C., Trincavelli, L., Ciampi, O., Pugliese, A. M., Traini, C., Pedata, F., Morizzo, E., & Moro, S. (2009). Pyrido[2,3-e]-1,2,

A Technical Guide to Unveiling the Therapeutic Potential of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one: A Roadmap for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of the novel small molecule, 6-chloropyrido[2,3-b]pyrazin-2(1H)-one. While direct biological targets of this compound are not yet elucidated in publicly available literature, its core chemical scaffold, the pyridopyrazinone ring system, is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities. This document will, therefore, serve as a technical roadmap, extrapolating from structurally related compounds to propose potential therapeutic targets and detailing the experimental workflows required for their validation.

Introduction to this compound: A Molecule of Untapped Potential

This compound is a heterocyclic organic compound with the molecular formula C₇H₄ClN₃O.[1][2] Its structure features a fused pyridine and pyrazine ring system, forming the pyridopyrazine core, with a chlorine substituent and a ketone group. This scaffold is of significant interest in drug discovery due to its synthetic tractability and its presence in a variety of biologically active molecules.[3][4][5] The exploration of this particular derivative is warranted by the consistent success of related heterocyclic compounds in modulating key biological pathways implicated in a range of diseases.

Potential Therapeutic Target Classes: An Evidence-Based Hypothesis

Based on the established activities of structurally analogous compounds, we can hypothesize that this compound may interact with one or more of the following protein families:

Protein Kinases: The Predominant Hypothesis

The most compelling hypothesis is that this compound functions as a protein kinase inhibitor. Numerous pyrazine and pyridopyrimidine derivatives have demonstrated potent inhibitory activity against various kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer and inflammatory diseases.[3][6][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrazine-pyridine biheteroaryls have been developed as potent and selective VEGFR-2 inhibitors, key regulators of angiogenesis.[8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

  • Cyclin-Dependent Kinases (CDKs): Pyrazolopyridine and pyridopyrimidine derivatives have been identified as inhibitors of CDKs, which control cell cycle progression.[7][9][10] CDK inhibitors are an important class of anticancer agents.

  • Other Kinase Targets: The broader class of pyrazole-based kinase inhibitors has shown activity against a wide range of kinases including BCR-ABL, ITK, and LRRK2, suggesting the pyridopyrazinone scaffold could be adapted to target various kinases implicated in different pathologies.[6][9][11]

G-Protein Coupled Receptors (GPCRs)

While less common than kinase inhibition for this scaffold, some pyridopyrazinone derivatives have shown activity against GPCRs.

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor: A series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones have been identified as potent antagonists of the CRF1 receptor, a target for anxiety and affective disorders.[12]

  • Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1): Pyrido[2,3-b]pyrazines have been developed as TRPV1 antagonists for the treatment of pain.[4]

Experimental Roadmap for Target Identification and Validation

The following section outlines a systematic, multi-step experimental workflow to identify and validate the therapeutic targets of this compound.

Phase 1: Initial Target Class Screening

The initial phase aims to broadly assess the biological activity of the compound and narrow down the potential target class.

Objective: To determine if this compound exhibits inhibitory activity against a diverse panel of protein kinases.

Methodology:

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Kinase Panel: Select a commercial kinase panel that covers a broad representation of the human kinome (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠).

  • Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) in duplicate. The assay format is usually a radiometric (³³P-ATP) or fluorescence-based method to measure kinase activity.

  • Data Analysis: The percentage of inhibition relative to a vehicle control is calculated for each kinase. A "hit" is typically defined as >50% inhibition.

Causality: A positive result in this screen, with significant inhibition of one or more kinases, provides strong evidence to pursue the kinase inhibitor hypothesis. The identity of the inhibited kinases will guide the selection of more focused downstream assays.

Objective: To evaluate the activity of this compound against a panel of GPCRs.

Methodology:

  • Compound Preparation: As described in Experimental Protocol 1.

  • GPCR Panel: Utilize a commercial service that offers binding or functional assays for a diverse GPCR panel (e.g., Eurofins SafetyScreen, DiscoverX PathHunter®).

  • Assay Formats:

    • Binding Assays: Radioligand binding assays to measure the displacement of a known ligand from the receptor.

    • Functional Assays: Assays that measure downstream signaling events, such as changes in intracellular calcium or cAMP levels.

  • Data Analysis: Results are expressed as a percentage of inhibition of binding or a percentage of agonist/antagonist activity.

Causality: Positive hits in this screen will direct investigations towards specific GPCR families and their associated signaling pathways.

Phase 2: Hit Confirmation and Potency Determination

Once initial hits are identified, the next phase focuses on confirming these interactions and determining the compound's potency.

Objective: To quantify the inhibitory potency (IC₅₀) of this compound against the confirmed "hit" targets.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the compound, typically in a 10-point, half-log series, starting from a high concentration (e.g., 100 µM).

  • Target-Specific Assay: Perform the same kinase or GPCR assay as in Phase 1, but with the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Data Presentation:

Target KinaseIC₅₀ (nM)
Kinase AValue
Kinase BValue
......
Target GPCRIC₅₀ (nM) / EC₅₀ (nM)Assay Type
GPCR XValueBinding
GPCR YValueFunctional
.........
Phase 3: Cellular Activity and Mechanism of Action

Demonstrating that the compound can engage its target in a cellular context and elicit a biological response is a critical step.

Objective: To confirm that this compound can bind to its intended target within a living cell.

Methodology (Example for a kinase target):

  • Cell Line Selection: Choose a cell line that expresses the target kinase at a reasonable level.

  • Western Blot Analysis: Treat the cells with increasing concentrations of the compound. Lyse the cells and perform a Western blot to detect the phosphorylation of a known downstream substrate of the target kinase. A decrease in phosphorylation indicates target engagement.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.

Causality: A positive result in a cellular target engagement assay provides strong evidence that the compound is not just an in vitro artifact and can access its target in a more physiologically relevant environment.

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines (if a kinase target is confirmed).

Methodology:

  • Cell Line Panel: Select a panel of cancer cell lines, including those known to be dependent on the identified target kinase.

  • Assay: Treat the cells with a dose-response of the compound for a defined period (e.g., 72 hours). Measure cell viability using a standard assay such as MTT, MTS, or CellTiter-Glo®.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation:

Cell LineTissue of OriginGI₅₀ (µM)
Cell Line ABreast CancerValue
Cell Line BLung CancerValue
.........

Visualization of Proposed Workflows and Pathways

To aid in the conceptualization of the proposed research plan, the following diagrams illustrate the key decision-making processes and a hypothetical signaling pathway.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Hit Confirmation & Potency cluster_phase3 Phase 3: Cellular Validation start This compound kinase_screen Broad Kinase Panel Screen start->kinase_screen gpcr_screen GPCR Panel Screen start->gpcr_screen ic50_kinase IC50 Determination (Kinase) kinase_screen->ic50_kinase Hits Identified ic50_gpcr IC50/EC50 Determination (GPCR) gpcr_screen->ic50_gpcr Hits Identified target_engagement Cellular Target Engagement ic50_kinase->target_engagement ic50_gpcr->target_engagement cell_viability Cell Viability/Function Assay target_engagement->cell_viability lead_optimization Lead Optimization cell_viability->lead_optimization

Caption: High-level experimental workflow for target identification and validation.

hypothetical_kinase_pathway compound This compound kinase Target Kinase (e.g., VEGFR-2) compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Downstream Substrate substrate->kinase cellular_response Cellular Response (e.g., Proliferation, Angiogenesis) p_substrate->cellular_response

Caption: Hypothetical signaling pathway for a kinase target.

Conclusion and Future Directions

The journey to elucidate the therapeutic potential of this compound begins with a systematic and evidence-based approach to target identification and validation. The structural similarities to known kinase inhibitors and GPCR modulators provide a strong rationale for the proposed screening strategies. By following the outlined experimental roadmap, researchers can efficiently navigate the early stages of drug discovery, from initial hit identification to cellular proof-of-concept. The data generated will be crucial for guiding subsequent lead optimization efforts, ultimately aiming to develop a novel therapeutic agent with a well-defined mechanism of action. The true potential of this molecule awaits its rigorous scientific investigation.

References

  • Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. PubMed. [Link]

  • Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. PubMed. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. SpringerLink. [Link]

  • Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][9][12]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]

  • Synthesis and anticancer activity of some 1,2,3-trisubstituted pyrazinobenzimidazole derivatives. PubMed. [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. National Institutes of Health. [Link]

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. PubMed. [Link]

  • Synthesis of Novel Pyrido[4,3-e][8][12][13]triazino[3,2-c][8][12][13]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][12][13]triazin-7(6H)-ones and Derivatives. MDPI. [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antagonism of the transient receptor potential cation channel, subfamily V, member 1 (TRPV1) and the corticotropin-releasing factor-1 (CRF1) receptor[1][2]. Given the prevalence of nitrogen-containing heterocyclic structures in kinase inhibitors, 6-chloropyrido[2,3-b]pyrazin-2(1H)-one represents a compound of interest for screening against the human kinome.

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[4][5][6] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for evaluating the inhibitory potential of this compound against protein kinases. We will detail both biochemical and cell-based assay formats, explaining the rationale behind experimental choices and providing step-by-step protocols.

Compound Handling and Preparation

Proper handling and preparation of this compound are crucial for obtaining accurate and reproducible results.

Compound Properties:

PropertyValueSource
CAS Number 70395-75-4[8][9][10]
Molecular Formula C7H4ClN3O[9]
Molecular Weight 181.58 g/mol [11]
Appearance Brown to black solid[10]
Storage Inert gas at 2-8°C[10]

Preparation of Stock Solutions:

  • Initial Solubilization: Due to its heterocyclic nature, this compound is predicted to be soluble in dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution, typically 10 mM, in 100% DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[6] These assays provide key parameters such as the half-maximal inhibitory concentration (IC50). A variety of assay formats are available, each with its own advantages and disadvantages.[12][13]

Luminescence-Based Kinase Assays

Luminescence-based assays are a popular choice for high-throughput screening (HTS) due to their sensitivity and homogeneous format.[3][14] They typically measure either the depletion of ATP or the production of ADP.[3][12]

a) Kinase-Glo® Assay (Promega): Measuring ATP Depletion

This assay quantifies the amount of ATP remaining after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.[3]

Workflow:

cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP + Inhibitor B Incubation A->B C Add Kinase-Glo® Reagent B->C D Luciferase converts remaining ATP to light C->D E Measure Luminescence D->E

Kinase-Glo® Assay Workflow

Protocol:

  • Assay Plate Preparation: Add 2.5 µL of 4x concentrated this compound serially diluted in assay buffer to a 384-well plate.

  • Kinase Addition: Add 2.5 µL of 4x concentrated kinase solution to each well.

  • Substrate/ATP Mix Addition: Initiate the reaction by adding 5 µL of 2x concentrated substrate and ATP mixture.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well.

  • Signal Stabilization: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

b) ADP-Glo™ Assay (Promega): Measuring ADP Production

This assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity.[3][15]

Workflow:

cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP + Inhibitor B Incubation A->B C Add ADP-Glo™ Reagent to deplete unused ATP B->C D Add Kinase Detection Reagent C->D E Luciferase converts ADP to ATP, then to light D->E F Measure Luminescence E->F

ADP-Glo™ Assay Workflow

Protocol:

  • Assay Plate Preparation: Follow steps 1-3 of the Kinase-Glo® protocol.

  • Incubation: Incubate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • ADP Conversion and Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Fluorescence Polarization (FP) Assays

FP assays are homogeneous assays that measure the binding of a fluorescently labeled tracer to a larger molecule, such as an antibody.[16][17] In the context of kinase assays, this is often a competitive immunoassay where the phosphorylated substrate produced by the kinase competes with a fluorescently labeled phosphopeptide for binding to a phospho-specific antibody.[18]

Workflow:

cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP + Inhibitor B Incubation A->B C Add Stop Solution B->C D Add Fluorescent Tracer and Antibody C->D E Incubation D->E F Measure Fluorescence Polarization E->F

Fluorescence Polarization Kinase Assay Workflow

Protocol:

  • Kinase Reaction: In a suitable assay buffer, combine the kinase, substrate, ATP, and serial dilutions of this compound. Incubate at room temperature for the desired time (e.g., 60-90 minutes).

  • Reaction Termination: Stop the kinase reaction by adding a stop solution containing EDTA.

  • Detection Mixture: Add the detection mixture containing the fluorescently labeled phosphopeptide tracer and the phospho-specific antibody.

  • Incubation: Incubate at room temperature for at least 30 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.[19]

Data Analysis for Biochemical Assays:

The raw data (luminescence or fluorescence polarization) should be plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can then be fitted to the data to determine the IC50 value.

Cell-Based Assays: Assessing Target Engagement and Cellular Potency

Cell-based assays are crucial for confirming that a compound can inhibit its target in a physiological context.[4][5][20] These assays provide a more biologically relevant measure of a compound's potency and can also provide insights into its cell permeability and potential off-target effects.[7]

Cellular Phosphorylation Assays

These assays measure the phosphorylation of a specific downstream substrate of the target kinase within the cell.[21]

a) Western Blotting

Western blotting is a classic method for detecting changes in protein phosphorylation.

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Normalization: Re-probe the membrane with an antibody against the total form of the substrate or a housekeeping protein for normalization.

b) In-Cell Western™ Assay (LI-COR)

This is a higher-throughput alternative to traditional Western blotting that is performed in a microplate format.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well or 384-well plate and treat with the compound as described above.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent-based solution.

  • Immunostaining: Incubate the cells with a primary antibody against the phospho-substrate and a fluorescently labeled secondary antibody.

  • Normalization: A second primary antibody against a normalization protein (e.g., tubulin or GAPDH) and a secondary antibody with a different fluorescent dye can be used in parallel.

  • Data Acquisition: Scan the plate using an imaging system that can detect the fluorescent signals.

Cell Viability and Proliferation Assays

If the target kinase is involved in cell survival or proliferation, its inhibition should lead to a decrease in cell viability.[4]

Protocol: MTT/XTT Assay [22]

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 48-72 hours.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's protocol.

  • Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength.

Data Analysis for Cell-Based Assays:

Similar to biochemical assays, the data from cell-based assays should be plotted against the logarithm of the inhibitor concentration to determine the half-maximal effective concentration (EC50).

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By employing a combination of biochemical and cell-based assays, researchers can effectively determine its potency, selectivity, and cellular activity. These studies are a critical first step in the drug discovery and development pipeline.[6]

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Retrieved from [Link]

  • PanVera Corporation. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. Retrieved from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. Retrieved from [Link]

  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Research journals. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH. Retrieved from [Link]

  • Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • A-Zeal Life Science Limited. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • PubMed. (n.d.). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. Retrieved from [Link]

Sources

Application Notes and Protocols for 6-chloropyrido[2,3-b]pyrazin-2(1H)-one in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridopyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. This document provides a detailed guide for researchers on the application of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one , a key heterocyclic intermediate, in kinase inhibition studies. While direct inhibitory data for this specific compound is not extensively published, its structural alerts and the known activity of its derivatives suggest significant potential for kinase-targeted drug discovery. These notes offer a framework for its initial characterization, from in vitro biochemical assays to cell-based pathway analysis, grounded in established methodologies and the known biology of related compounds.

Introduction: The Pyrido[2,3-b]pyrazine Scaffold in Kinase Inhibition

Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The pyrido[2,3-b]pyrazine core is a heterocyclic motif that has been successfully exploited in the development of potent kinase inhibitors. Derivatives of this scaffold have been shown to inhibit a range of kinases, including Anaplastic Lymphoma Kinase (ALK) and those in the mTOR/PI3K/Akt pathway.[1][2] The planarity of the ring system and the strategic placement of nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of many kinases.

This compound (CAS: 70395-75-4) is a functionalized derivative of this core structure.[3] The presence of a chlorine atom at the 6-position provides a handle for further chemical modification and structure-activity relationship (SAR) studies, while the pyrazinone moiety can act as a hydrogen bond donor and acceptor. These features make it an attractive starting point for a fragment-based or lead-generation screening campaign aimed at discovering novel kinase inhibitors.

Potential Kinase Targets and Rationale

Based on the known activity of structurally related pyridopyrazines and pyridopyrimidines, this compound and its derivatives may exhibit inhibitory activity against several important kinase families:

  • Tyrosine Kinases: The broader pyrido[2,3-d]pyrimidine scaffold has shown activity against tyrosine kinases such as PDGFr, FGFr, EGFr, and c-Src.[4]

  • ALK: Tetrahydropyrido[2,3-b]pyrazines have been developed as potent and selective ALK inhibitors.[1]

  • PI3K/mTOR Pathway: Pyrazino[2,3-b] pyrazine derivatives have been identified as inhibitors of the mTOR/PI3K/Akt signaling pathway.[2][5]

  • Cyclin-Dependent Kinases (CDKs): The related pyrido[2,3-d]pyrimidin-7-one structure is a privileged scaffold for the inhibition of CDKs.[6]

The initial investigation of this compound should therefore involve screening against a panel of kinases from these families to determine its inhibitory profile.

Experimental Protocols

In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase. The ADP-Glo™ Kinase Assay is used as an example due to its high sensitivity and broad applicability.

Principle: The assay measures the amount of ADP produced during the kinase reaction. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the produced ADP is converted to ATP, which is then used to generate light in a luciferase reaction. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

Materials:

  • This compound (solubilized in 100% DMSO)

  • Purified recombinant kinase of interest

  • Kinase-specific substrate and cofactors

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a typical 10-point dose-response curve, a 1:3 dilution series starting from 1 mM is recommended.

    • Further dilute the compound solutions in kinase buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction:

    • Add 5 µL of the diluted compound solution or DMSO (for positive and negative controls) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase buffer to each well.

    • To initiate the reaction, add 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Compound Add compound/DMSO to assay plate Compound_Prep->Add_Compound Reagent_Prep Prepare kinase, substrate, and ATP solutions Add_Kinase_Substrate Add kinase and substrate Reagent_Prep->Add_Kinase_Substrate Start_Reaction Initiate reaction with ATP and incubate Add_Kinase_Substrate->Start_Reaction Stop_Reaction Stop reaction and deplete ATP (ADP-Glo™ Reagent) Start_Reaction->Stop_Reaction Develop_Signal Develop luminescent signal (Kinase Detection Reagent) Stop_Reaction->Develop_Signal Measure_Luminescence Measure luminescence Develop_Signal->Measure_Luminescence Calculate_Inhibition Calculate % inhibition Measure_Luminescence->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for in vitro kinase inhibition assay.

Cell-Based Assay: Western Blot Analysis of Downstream Signaling

This protocol describes how to assess the effect of this compound on a specific kinase signaling pathway within a cellular context. This is crucial for confirming that the compound can penetrate cells and engage its target.

Principle: Western blotting is used to detect the phosphorylation status of a downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate upon treatment with the compound indicates inhibition of the kinase pathway.

Materials:

  • Cancer cell line known to have an active kinase pathway of interest

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the substrate of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the total protein signal and/or the loading control.

    • Compare the normalized signals across the different treatment conditions to determine the effect of the compound on substrate phosphorylation.

Hypothetical Signaling Pathway Diagram:

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase_A Target Kinase (e.g., ALK, c-Src) Receptor->Kinase_A Activates Substrate Downstream Substrate Kinase_A->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Leads to Inhibitor This compound Inhibitor->Kinase_A Inhibits

Caption: Inhibition of a hypothetical kinase pathway.

Data Interpretation and Next Steps

The following table provides a template for summarizing the initial characterization data for this compound.

Assay Type Target Kinase Metric Result Interpretation
In Vitro BiochemicalKinase XIC50e.g., 500 nMModerate potency against the purified enzyme.
In Vitro BiochemicalKinase YIC50e.g., >10 µMSelective against Kinase Y.
Cell-Based Western BlotPhospho-Substrate ZEC50e.g., 2 µMCell-permeable and active in a cellular context.
Cell ProliferationCancer Cell Line AGI50e.g., 1.5 µMAntiproliferative effect consistent with target engagement.

A logical progression from this initial characterization would involve:

  • Broad Kinome Profiling: To understand the selectivity of the compound across the human kinome.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • In Vivo Efficacy Studies: Testing promising compounds in animal models of relevant diseases.

Conclusion

This compound represents a valuable starting point for the development of novel kinase inhibitors. Its chemical tractability and the established importance of the pyridopyrazine scaffold provide a strong foundation for a drug discovery program. The protocols and framework outlined in these application notes are intended to guide researchers in the initial characterization and subsequent development of this and related compounds as potential therapeutic agents.

References

  • Cui, J. J., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Journal of Medicinal Chemistry, 53(16), 6174-6195. [Link]

  • Doherty, A. M., et al. (1996). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 39(22), 4357-4368. [Link]

  • De, S. (2024). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry, 31(34), 5657-5659. [Link]

  • Hentemann, M. F., et al. (2004). Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. Journal of Medicinal Chemistry, 47(23), 5783-5790. [Link]

  • Amaya, E., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4687-4701. [Link]

  • Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3362. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4933. [Link]

  • Asghar, M., et al. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 11(21), 12684-12697. [Link]

  • De, S. (2024). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry, 31(34), 5657-5659. [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]

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HPLC Purification of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one: A Comprehensive Method Development Guide and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one, a key heterocyclic intermediate in pharmaceutical synthesis.[1] The inherent challenges associated with purifying polar, nitrogen-containing heterocycles, such as poor peak shape and on-column interactions, are addressed through a systematic, logic-driven approach to method development.[2] We detail the rationale behind the selection of reversed-phase chromatography, stationary phase chemistry, and mobile phase modifiers. A complete, step-by-step protocol for preparative purification is presented, along with a troubleshooting guide to address common chromatographic issues. This document is intended for researchers, chemists, and drug development professionals seeking to establish efficient and reliable purification workflows for this compound and structurally related molecules.

Introduction: The Purification Challenge

This compound is a vital building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] The purity of such intermediates is paramount, as it directly impacts the safety and efficacy profile of the final drug product.[3] However, the physicochemical nature of this compound presents specific challenges for chromatographic purification.

The molecule is a polar, aromatic heterocycle containing multiple nitrogen atoms.[4][5] These basic nitrogens can engage in strong secondary interactions with the acidic silanol groups present on the surface of traditional silica-based stationary phases, a common cause of significant peak tailing and poor resolution.[6][7] A successful purification strategy must effectively mitigate these interactions to achieve high purity and recovery. This guide explains the causal relationships between the molecule's properties and the optimal chromatographic choices, leading to a validated, high-performance purification method.[8]

Analyte Characterization: A Foundation for Method Development

A thorough understanding of the analyte's properties is the cornerstone of any effective HPLC method development strategy.[9] The key characteristics of this compound are summarized below.

PropertyValueImplication for HPLC Method
IUPAC Name 6-Chloro-1H-pyrido[2,3-b]pyrazin-2-one-
CAS Number 70395-75-4-
Molecular Formula C7H4ClN3O-
Molecular Weight 181.58 g/mol [4]Influences diffusion rates; suitable for standard HPLC columns.
Appearance Brown to black solid[10]Color indicates potential impurities from synthesis.
Predicted pKa 6.80 ± 0.50[10]Indicates basic character; prone to protonation. Requires pH control in the mobile phase to ensure a single ionic state and prevent silanol interactions.
Structure Fused aromatic rings provide a strong UV chromophore for detection.[9] The presence of N-H and C=O groups contributes to its polarity. The chloro-substituent and aromatic system suggest potential for π-π interactions.[11]

The molecule's polarity and basicity make reversed-phase (RP) chromatography the most suitable purification mode.[2] Unlike normal-phase chromatography, where strong polar interactions can lead to irreversible adsorption on the stationary phase, RP-HPLC utilizes a non-polar stationary phase, allowing for elution of polar compounds with a polar mobile phase.[6]

A Logic-Driven Approach to Method Development

The development of a purification method is not a random process but a series of logical decisions. The workflow below illustrates the thought process, from initial mode selection to final optimization, designed to create a robust and reproducible protocol.

MethodDevelopment cluster_0 Phase 1: Initial Strategy cluster_1 Phase 2: Mobile Phase & Gradient Design cluster_2 Phase 3: Finalization & Scale-Up Analyte Analyte Properties (Polar, Basic, Aromatic) Mode Select Purification Mode Analyte->Mode High Polarity Column Select Stationary Phase Mode->Column Reversed-Phase Chosen MobilePhase Select Mobile Phase (ACN/H2O or MeOH/H2O) Column->MobilePhase Modifier Add Acidic Modifier (e.g., 0.1% Formic Acid) MobilePhase->Modifier Analyte is Basic (pKa ~6.8) Scout Run Scouting Gradient (e.g., 5-95% B over 20 min) Modifier->Scout Optimize Optimize Gradient (Shallow gradient around elution %B) Scout->Optimize Analyte elutes at X% B Final Final Analytical Method Optimize->Final ScaleUp Scale to Preparative HPLC Final->ScaleUp Increase column diameter & adjust flow rate Troubleshoot Troubleshoot & Validate ScaleUp->Troubleshoot

Caption: Logical workflow for HPLC method development.

Causality in Experimental Choices
  • Why Reversed-Phase? As established, the compound's polar nature makes it poorly retained in normal-phase chromatography, which uses a polar stationary phase. Reversed-phase chromatography, with its non-polar stationary phase (like C18), is the industry standard for such molecules, allowing for controlled elution using a polar mobile phase.[12]

  • Why a C18 Column? A C18 (octadecylsilane) column is the most widely used and recommended starting point for RP-HPLC method development due to its strong hydrophobicity and high surface area, providing excellent retention for a broad range of molecules.[12] For aromatic compounds like this one, alternative phases such as Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer different selectivity due to π-π interactions and may be explored if co-eluting impurities are an issue with C18.[11][13]

  • Why an Acidic Modifier? This is the most critical parameter for achieving good peak shape. The target molecule is basic (predicted pKa ≈ 6.8).[10] In a neutral mobile phase, the compound can exist in both protonated (charged) and neutral forms, leading to broad peaks. More importantly, the basic nitrogen atoms can interact with residual, deprotonated silanol groups (-SiO⁻) on the silica backbone of the stationary phase, causing severe peak tailing.[7] Adding a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), serves two purposes:

    • It lowers the mobile phase pH (to ~2.5-3), fully protonating the basic analyte so it exists as a single, positively charged species.

    • It protonates the silanol groups (-SiOH), minimizing the ionic secondary interactions that cause peak tailing.[3][6]

  • Why Acetonitrile over Methanol? Both are common organic modifiers. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and often provides sharper peaks and different selectivity compared to methanol.[14] It is an excellent first choice for method development.

Detailed Application Protocols

The following protocols provide a step-by-step methodology for the purification of this compound, from initial analytical method development to preparative scale-up.

Protocol 1: Analytical Method Development

This protocol establishes the separation conditions on an analytical scale to confirm retention time and resolution from impurities.

  • Instrumentation and Materials:

    • HPLC System with gradient pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Sample Diluent: Methanol or a 50:50 mixture of Acetonitrile/Water.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude this compound.

    • Dissolve in 1.0 mL of sample diluent to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Method Parameters:

    • Use the parameters in the table below. A preliminary scouting run should be performed to determine the approximate elution time. The gradient can then be optimized for better resolution.

ParameterScouting MethodOptimized Method
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection UV at 270 nm (or λmax)UV at 270 nm (or λmax)
Gradient 5% to 95% B in 20 minExample: 15% to 45% B in 30 min
Protocol 2: Preparative Purification

This protocol scales the optimized analytical method for purification of larger quantities.

  • Instrumentation and Materials:

    • Preparative HPLC System with high-flow gradient pump, manual or auto-injector, and fraction collector.

    • Column: C18, 10 µm, 21.2 x 250 mm (or larger, depending on scale).

    • Mobile Phases: Same as analytical, prepared in larger volumes.

    • Sample Solvent: Minimum amount of DMSO or DMF to fully dissolve the crude material.

  • Sample Preparation (High Concentration):

    • Dissolve the crude compound (e.g., 100 mg) in a minimal volume of DMSO (e.g., 1-2 mL). Ensure complete dissolution.

    • Note: The injection volume should be kept as small as possible to prevent peak broadening.[15]

  • Preparative HPLC Method Parameters:

    • The gradient and flow rate are scaled geometrically from the analytical method. The gradient time remains the same, but the flow rate is increased relative to the column cross-sectional area.

ParameterRecommended Value
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 21.0 mL/min
Injection Vol. 1.0 - 2.0 mL (containing up to 100-150 mg)
Detection UV at 270 nm (using a prep flow cell)
Gradient Same as Optimized Analytical Method (e.g., 15% to 45% B in 30 min)
  • Fraction Collection & Processing:

    • Collect fractions based on the UV signal corresponding to the main peak.

    • Combine the pure fractions and confirm purity by re-injecting a small aliquot onto the analytical HPLC system.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, fluffy solid (formate salt).[6]

Troubleshooting Common Purification Issues

Even with a well-designed method, problems can arise. The following diagram and table provide a guide to diagnosing and solving common issues.

Troubleshooting Start Observe Poor Chromatogram Tailing Peak Tailing? Start->Tailing Broad Peak Broadening? Tailing->Broad No Tailing_Sol1 Increase Acid Modifier Concentration Tailing->Tailing_Sol1 Yes Split Split Peak? Broad->Split No Broad_Sol1 Reduce Sample Load or Injection Volume Broad->Broad_Sol1 Yes Split_Sol1 Dissolve Sample in Initial Mobile Phase Split->Split_Sol1 Yes End Good Peak Shape Split->End No Tailing_Sol2 Use a High-Purity, End-Capped Column Tailing_Sol1->Tailing_Sol2 Tailing_Sol2->End Broad_Sol2 Check for Column Degradation Broad_Sol1->Broad_Sol2 Broad_Sol2->End Split_Sol2 Check for Column Void (Backflush or Replace) Split_Sol1->Split_Sol2 Split_Sol2->End

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing - Insufficient suppression of silanol activity.[7]- Secondary interactions between the basic analyte and the stationary phase.- Ensure the mobile phase contains at least 0.1% formic acid or TFA. - Use a high-purity, end-capped C18 column to minimize available silanol groups.
Peak Broadening - Column overloading (too much mass injected).[15]- Injection of a large volume of a strong solvent (e.g., DMSO).[16]- Column degradation or void formation.- Reduce the mass of sample injected per run.- Dilute the sample if possible, or reduce injection volume.- Flush the column or replace it if performance does not improve.
Split Peaks - Sample solvent is much stronger than the initial mobile phase, causing band distortion.[16]- A void or channel has formed at the head of the column.[17]- The sample is not fully dissolved.- If possible, dissolve the sample in the initial mobile phase composition (e.g., 15% Acetonitrile / 85% Water).- Try back-flushing the column. If the problem persists, the column may need to be replaced.- Ensure the sample is completely solubilized before injection.
Low Recovery - Irreversible adsorption of the compound onto the column.- This is less common in RP-HPLC with an acidic modifier but can occur if the column is old or contaminated. Try a different column chemistry (e.g., Phenyl-Hexyl).

Conclusion

The successful HPLC purification of this compound is readily achievable through a systematic development process rooted in the physicochemical properties of the molecule. By employing a reversed-phase C18 column and, most critically, an acidified mobile phase (0.1% formic acid in a water/acetonitrile gradient), undesirable secondary interactions are eliminated, resulting in symmetrical peaks and efficient separation. The detailed analytical and preparative protocols provided herein offer a robust and scalable solution for obtaining this important pharmaceutical intermediate in high purity, empowering researchers to proceed with confidence in their synthetic endeavors.

References

  • Vertex AI Search. (2024). Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • Benchchem. (n.d.).
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • Chromatography Today. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
  • SynHet. (n.d.). This compound.
  • uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • CymitQuimica. (n.d.). This compound.
  • Benchchem. (n.d.).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • ResearchGate. (n.d.).
  • IntechOpen. (n.d.).
  • ChemicalBook. (n.d.). This compound.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • YouTube. (2025). How To Select Mobile Phase In HPLC Method Development?.
  • Chromatography Online. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
  • LinkedIn. (2025).
  • Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). This compound.
  • PubChem. (n.d.). Pyrido(2,3-b)pyrazine.
  • ResearchGate. (2019).

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in situ reaction monitoring of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for In Situ Reaction Monitoring of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one Synthesis

Introduction: The Challenge of Synthesizing Advanced Heterocyclic Scaffolds

The pyrido[2,3-b]pyrazine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a range of therapeutics, including kinase inhibitors for oncology. The synthesis of these complex molecules, such as this compound, often involves multi-step sequences where precise control over reaction conditions is paramount to ensure yield, purity, and safety. Traditional process development relies on offline sampling and analysis (e.g., HPLC, GC-MS), which introduces time delays and can miss transient, yet critical, reaction events. This can lead to poor batch-to-batch reproducibility, the formation of undesirable impurities, and inefficient process optimization cycles.

In situ reaction monitoring, a cornerstone of Process Analytical Technology (PAT), offers a solution by providing real-time data directly from the reacting medium. This application note details a robust protocol for monitoring the synthesis of this compound using in situ Fourier Transform Infrared (FTIR) spectroscopy. By tracking the concentration of reactants, intermediates, and the final product in real-time, researchers can gain a deep mechanistic understanding, identify reaction endpoints with precision, and ensure the development of a safe and reproducible process.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step process, beginning with the condensation of 2,3-diamino-5-chloropyridine with ethyl glyoxylate to form the bicyclic core, followed by a selective chlorination to yield the final product. Each step presents unique monitoring challenges and opportunities.

Step 1: Condensation Reaction

The initial step is the base-catalyzed condensation of 2,3-diamino-5-chloropyridine with ethyl glyoxylate. This reaction forms the pyridopyrazinone ring system through the formation of two C-N bonds and subsequent cyclization.

Key Monitoring Objectives:

  • Track the consumption of the 2,3-diamino-5-chloropyridine starting material.

  • Monitor the formation of the intermediate imine species.

  • Determine the reaction endpoint by observing the stabilization of the pyridopyrazinone product concentration.

Condensation Reaction Reactant1 2,3-Diamino-5-chloropyridine Intermediate Imine Intermediate Reactant1->Intermediate Condensation Reactant2 Ethyl Glyoxylate Reactant2->Intermediate Product Pyrido[2,3-b]pyrazin-2(1H)-one Intermediate->Product Cyclization (Intramolecular) Catalyst Base Catalyst (e.g., NaOH) Catalyst->Intermediate Catalyzes

Caption: Step 1: Base-catalyzed condensation and cyclization.

Step 2: Chlorination

The second step involves the chlorination of the pyridopyrazinone intermediate at the 6-position. This is typically achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃).

Key Monitoring Objectives:

  • Monitor the consumption of the pyridopyrazinone starting material from Step 1.

  • Track the appearance of the final this compound product.

  • Detect the formation of any potential over-chlorinated or other side products.

Why In Situ FTIR is the Right Tool

FTIR spectroscopy is exceptionally well-suited for this synthesis.[1][2][3][4] Key functional groups involved in the transformation—such as the amine (N-H), carbonyl (C=O), and imine (C=N) groups—have distinct and strong absorption bands in the mid-infrared region. This allows for clear, real-time differentiation between reactants, intermediates, and products. The technique is non-destructive and can be implemented using an immersion probe, providing continuous data without disturbing the reaction.[5]

Experimental Protocol: In Situ FTIR Monitoring

This protocol outlines the setup and execution of in situ FTIR monitoring for the synthesis.

Instrumentation and Setup
  • Reactor: A jacketed glass reactor (1 L) equipped with an overhead stirrer, temperature probe, and ports for the FTIR probe and reagent addition.

  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a liquid-nitrogen-cooled MCT detector is recommended for high sensitivity.

  • In Situ Probe: A diamond or silicon attenuated total reflectance (ATR) probe connected to the spectrometer via a light conduit.

  • Software: Real-time data acquisition and analysis software.

Experimental_Workflow cluster_Setup 1. System Setup cluster_Monitoring 2. Reaction Monitoring cluster_Analysis 3. Data Analysis & Control S1 Install FTIR Probe in Reactor S2 Charge Reactor with Starting Materials & Solvent S1->S2 S3 Start Stirring and Temperature Control S2->S3 M1 Collect Background Spectrum (Solvent + Reactants at T0) S3->M1 M2 Initiate Reaction (Add Catalyst/Reagent) M1->M2 M3 Acquire Spectra (e.g., every 1 minute) M2->M3 M4 Process Data in Real-Time: - Baseline Correction - Peak Trending M3->M4 A1 Identify Key Spectral Bands (Reactant, Product) M4->A1 A2 Generate Concentration Profiles vs. Time A1->A2 A3 Determine Reaction Endpoint (Plateau in Product Peak) A2->A3 A4 Quench Reaction & Proceed to Workup A3->A4

Caption: Workflow for in situ FTIR reaction monitoring.

Step-by-Step Methodology

Part A: Condensation Reaction Monitoring

  • System Preparation:

    • Install the clean, dry ATR probe into the reactor, ensuring the sensing element is fully submerged in the reaction volume.

    • Charge the reactor with 2,3-diamino-5-chloropyridine and the chosen solvent (e.g., ethanol).

    • Begin stirring and bring the mixture to the target reaction temperature (e.g., 60 °C).

  • Data Acquisition:

    • Once the temperature is stable, collect a background spectrum. This spectrum of the starting material in the solvent will be automatically subtracted from all subsequent spectra.

    • Initiate the reaction by adding the base catalyst (e.g., aqueous NaOH) and ethyl glyoxylate.

    • Begin collecting spectra at a regular interval (e.g., one spectrum every 60 seconds).

  • Real-Time Analysis:

    • Monitor the following key spectral regions:

      • N-H Stretch (Reactant): Decrease in the amine stretching bands around 3300-3450 cm⁻¹.

      • C=O Stretch (Product): Increase in the amide carbonyl peak for the pyridopyrazinone product, typically around 1650-1690 cm⁻¹.

    • Trend the absorbance of these peaks over time. The reaction is complete when the reactant peak has disappeared and the product peak has reached a stable plateau.

Part B: Chlorination Reaction Monitoring

  • System Preparation:

    • Upon completion of the condensation, cool the reaction mixture to the desired temperature for chlorination (e.g., 25 °C).

    • Collect a new background spectrum of the pyridopyrazinone intermediate solution.

  • Data Acquisition:

    • Initiate the reaction by adding the chlorinating agent (e.g., N-chlorosuccinimide) portion-wise.

    • Continue collecting spectra every 60 seconds.

  • Real-Time Analysis:

    • Monitor changes in the aromatic C-H bending region (fingerprint region, ~800-900 cm⁻¹) which is sensitive to substitution patterns on the aromatic rings.

    • Track the consumption of the pyridopyrazinone intermediate by the decrease in its characteristic peaks identified in Part A.

    • Identify a unique, growing peak corresponding to the C-Cl bond or associated vibrational changes to trend the formation of the final product.

Data Interpretation and Expected Results

The primary output from the in situ FTIR analysis is a series of spectra collected over time, which can be visualized as a 3D waterfall plot. From this, kinetic profiles for individual species can be generated.

Reaction Step Species Monitored Key IR Band (cm⁻¹) Expected Trend
Condensation 2,3-Diamino-5-chloropyridine~3350 (N-H Stretch)Decrease
Pyrido[2,3-b]pyrazin-2(1H)-one~1670 (C=O Stretch)Increase then Plateau
Chlorination Pyrido[2,3-b]pyrazin-2(1H)-one~1670 (C=O Stretch)Decrease
This compoundFingerprint RegionIncrease then Plateau

By plotting the absorbance of the product's carbonyl peak against time, the reaction progress can be accurately modeled. The point at which the curve flattens indicates the reaction has reached completion, preventing the need for excessive reaction times or the risk of impurity formation from holding the mixture at temperature for too long.

Trustworthiness and Self-Validation

To ensure the reliability of the in situ data, it is crucial to perform a self-validating check.[6] At the beginning, middle, and end of the reaction (as indicated by the FTIR trends), draw small samples for offline HPLC analysis. A strong correlation between the relative peak areas from HPLC and the concentration profiles generated by the in situ FTIR will validate the accuracy of the real-time method. This initial validation builds confidence in the model, allowing for reduced reliance on offline sampling in future runs.

Conclusion

References

  • Process analytical technology - Wikipedia. Available at: [Link]

  • Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. Available at: [Link]

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  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing. Available at: [Link]

  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing - Agilent. Available at: [Link]

  • Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - ACS Earth and Space Chemistry. Available at: [Link]

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Application Note: A Scalable and Robust Protocol for the Synthesis of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the multi-kilogram scale-up synthesis of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one, a critical heterocyclic building block in the pharmaceutical industry. The described synthetic strategy is designed for robustness, safety, and scalability, addressing the common challenges encountered when transitioning from laboratory-scale preparations to pilot-plant production. The process involves a two-stage approach: the nitration of commercially available 2-amino-5-chloropyridine followed by a chemoselective reduction to form the key intermediate, 5-chloro-2,3-diaminopyridine, and its subsequent cyclocondensation with a glyoxylate derivative. This guide details the causality behind experimental choices, provides self-validating protocols with in-process controls (IPCs), and outlines critical parameters for successful and safe large-scale manufacturing.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents due to their ability to engage in specific interactions with biological targets.[1] The pyrido[2,3-b]pyrazine scaffold, in particular, is a privileged structure found in numerous biologically active molecules. This compound (CAS 70395-75-4) is a highly valuable intermediate used in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and other targeted therapies.

While numerous methods exist for the laboratory-scale synthesis of heterocyclic compounds, scaling these processes for industrial production presents significant challenges.[2] Issues such as poor reaction selectivity, the use of hazardous reagents, difficult purification, and poor thermal control can render a laboratory method unsuitable for large-scale operations. This document aims to provide a well-vetted, reliable, and scalable protocol for synthesizing this compound, with a focus on process safety, efficiency, and product quality.

Retrosynthetic Analysis and Strategy Selection

The synthesis of the target molecule is logically approached via a cyclocondensation reaction, a robust and widely used method for forming pyrazinone rings.

Retrosynthetic Disconnection:

The primary disconnection of the pyrazinone ring in the target molecule leads to two key precursors: 5-chloro-2,3-diaminopyridine (A) and a two-carbon electrophilic synthon, such as glyoxylic acid or its ester equivalent (B) .

  • Rationale for Route Selection: This multi-step approach was selected for its scalability due to:

    • Cost-Effective Starting Materials: 2-amino-5-chloropyridine is a readily available and relatively inexpensive commodity chemical.

    • Well-Established Reactions: Nitration and nitro group reduction are classic, well-understood industrial reactions.[3]

    • Process Control: The chosen methods for nitration and reduction offer good control over reaction exotherms and impurity profiles, which is critical for large-scale safety and product quality.

The overall synthetic pathway is illustrated below.

Synthetic_Pathway C 2-Amino-5-chloropyridine D 2-Amino-5-chloro-3-nitropyridine C->D 1. H₂SO₄, HNO₃ A 5-Chloro-2,3-diaminopyridine D->A 2. Fe, HCl, EtOH/H₂O Target A->Target 3. Ethyl glyoxalate, EtOH, Δ(Cyclocondensation)

Caption: Overall synthetic scheme for this compound.

Synthesis of Key Intermediate: 5-Chloro-2,3-diaminopyridine

The preparation of this key intermediate is a critical two-step process requiring careful control of reaction conditions.

Step 1: Nitration of 2-Amino-5-chloropyridine

The introduction of a nitro group at the C3 position is achieved via electrophilic aromatic substitution using a mixed acid system. The amino group directs the incoming electrophile (NO₂⁺) to the ortho (C3) and para (C5) positions. Since the C5 position is already blocked by chlorine, the reaction proceeds with high regioselectivity to the C3 position.

  • Causality of Experimental Choice: Concentrated sulfuric acid is used not only as a solvent but also to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed. Careful temperature control is paramount; runaway nitration reactions are highly exothermic and can lead to dangerous pressure buildup and decomposition. Adding the substrate to the pre-mixed, pre-cooled acid ensures better thermal management compared to adding acids to the substrate.[4][5]

Step 2: Reduction of 2-Amino-5-chloro-3-nitropyridine

The conversion of the nitro group to an amine is a crucial step. While various methods exist (e.g., catalytic hydrogenation, metal/acid reduction), reduction with iron powder in the presence of an acid catalyst is chosen for this scale-up protocol.

  • Causality of Experimental Choice:

    • Safety & Cost: Iron/acid reduction is a classic, cost-effective, and safer alternative to catalytic hydrogenation with H₂ gas, which requires specialized high-pressure reactors and carries the risk of explosion and catalyst poisoning.[6]

    • Chemoselectivity: This method is highly chemoselective for the nitro group, leaving the pyridine ring and the chloro-substituent intact.

    • Work-up: The resulting iron oxides can be easily removed by filtration, simplifying the product isolation on a large scale.

Cyclocondensation and Formation of the Target Molecule

The final ring-forming step is a cyclocondensation reaction between the ortho-diamine intermediate and an ethyl glyoxalate solution. The reaction proceeds through the initial formation of a Schiff base (imine) between the more nucleophilic 3-amino group and the aldehyde of the glyoxalate, followed by intramolecular cyclization and subsequent dehydration/tautomerization to yield the stable pyrazinone ring system.

  • Causality of Experimental Choice:

    • Reaction Solvent: Ethanol is an excellent choice as it dissolves the starting materials to a reasonable extent and has a suitable boiling point to drive the reaction to completion without requiring high-pressure equipment.

    • Thermal Control: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and dehydration steps. The product conveniently precipitates from the reaction mixture upon cooling, which provides a highly efficient, non-chromatographic method of purification suitable for large-scale production.

Scale-Up Process Workflow and Considerations

Transitioning from the lab bench to a pilot plant requires careful consideration of chemical engineering principles.

Scale_Up_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis Nitration_Setup Reactor Setup (Glass-Lined, Cooled) Acid_Charge Charge H₂SO₄ & HNO₃ Cool to 0-5 °C Nitration_Setup->Acid_Charge Substrate_Add Controlled Addition of 2-Amino-5-chloropyridine Acid_Charge->Substrate_Add Nitration_Rxn Reaction & Monitoring (IPC: TLC/HPLC) Substrate_Add->Nitration_Rxn Nitration_Quench Controlled Quench onto Ice/Water Nitration_Rxn->Nitration_Quench Nitration_Isolate Filter & Wash Intermediate Nitration_Quench->Nitration_Isolate Reduction_Setup Reactor Setup (Glass-Lined) Nitration_Isolate->Reduction_Setup Reduction_Charge Charge Intermediate, Fe, EtOH/H₂O, HCl Reduction_Setup->Reduction_Charge Reduction_Rxn Heat to Reflux & Monitor (IPC: TLC/HPLC) Reduction_Charge->Reduction_Rxn Reduction_Filter Hot Filtration of Iron Oxides Reduction_Rxn->Reduction_Filter Reduction_Isolate Concentrate & Isolate 5-Chloro-2,3-diaminopyridine Reduction_Filter->Reduction_Isolate Cyclo_Setup Reactor Setup (Glass-Lined) Reduction_Isolate->Cyclo_Setup Cyclo_Charge Charge Intermediate, Ethyl Glyoxalate, EtOH Cyclo_Setup->Cyclo_Charge Cyclo_Rxn Heat to Reflux & Monitor (IPC: TLC/HPLC) Cyclo_Charge->Cyclo_Rxn Crystallize Cool to Crystallize Cyclo_Rxn->Crystallize Final_Filter Filter Crude Product Crystallize->Final_Filter Purify Recrystallize / Slurry Wash Final_Filter->Purify Dry Dry under Vacuum Purify->Dry QC Final QC/QA (HPLC, NMR, MS) Dry->QC

Caption: Process workflow diagram for the scaled-up synthesis.

Critical Scale-Up Parameters:

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Rationale & Considerations
Heat Transfer Standard heating mantle/ice bath. Surface area to volume ratio is high.Jacketed reactor with thermal fluid. Surface area to volume ratio is low.Efficient heat removal during nitration exotherm and consistent heating during reduction/cyclocondensation is critical to prevent side reactions and ensure safety.
Mass Transfer Magnetic/overhead stirrer. Mixing is generally efficient.Baffled reactor with impeller stirrer (e.g., pitched-blade turbine).Inefficient mixing can lead to localized "hot spots" during additions, causing decomposition or side-product formation. Proper agitation ensures homogeneity.
Reagent Addition Manual addition via funnel.Metering pump or pressure-equalizing addition funnel.Controlled, slow addition of reagents (especially during nitration) is essential to manage the reaction rate and exotherm.
Solid Handling Manual filtration (Büchner funnel).Centrifuge or Nutsche filter-dryer.Efficiently handling large volumes of solids during filtration and washing is key to maximizing yield and purity.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood or appropriate manufacturing bay. Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory.

Protocol 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine (CAS 5409-39-2)
ReagentAmount (10 kg Scale)MolesMolar Mass
2-Amino-5-chloropyridine10.0 kg77.8128.56 g/mol
Sulfuric Acid (98%)31.5 L58098.08 g/mol
Nitric Acid (70%)4.35 L97.263.01 g/mol

Procedure:

  • Charge sulfuric acid into a clean, dry, temperature-controlled reactor.

  • Cool the sulfuric acid to 0-5 °C with vigorous stirring.

  • Slowly add the nitric acid subsurface, ensuring the temperature does not exceed 10 °C.

  • Once the acid mixture is homogeneous and cooled back to 0-5 °C, begin the portion-wise addition of 2-amino-5-chloropyridine over 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1 hour.

  • IPC-1: Withdraw a small, quenched sample of the reaction mixture. Analyze by TLC/HPLC to confirm the consumption of starting material.

  • In a separate vessel, prepare a mixture of crushed ice and water (100 kg).

  • Slowly transfer the reaction mixture into the ice/water slurry with powerful stirring, ensuring the quench temperature does not exceed 25 °C.

  • Adjust the pH of the slurry to 7-8 using a 50% aqueous sodium hydroxide solution, maintaining the temperature below 25 °C.

  • The yellow solid product will precipitate. Stir for 1 hour, then filter the solid.

  • Wash the filter cake thoroughly with deionized water until the washings are neutral.

  • Dry the solid in a vacuum oven at 50-60 °C to a constant weight. Expected Yield: 11.8 - 12.7 kg (87-93%) of a bright yellow solid.[7]

Protocol 2: Synthesis of 5-Chloro-2,3-diaminopyridine (CAS 25710-20-7)
ReagentAmount (10 kg Scale)MolesMolar Mass
2-Amino-5-chloro-3-nitropyridine10.0 kg57.6173.56 g/mol
Iron Powder (<100 mesh)12.9 kg23155.85 g/mol
Ethanol (95%)80 L--
Water20 L--
Hydrochloric Acid (37%)1.0 L12.136.46 g/mol

Procedure:

  • Charge the nitro-intermediate, iron powder, ethanol, and water into a suitable reactor.

  • Stir the slurry and add the concentrated hydrochloric acid.

  • Heat the mixture to a gentle reflux (~75-80 °C) and maintain for 4-6 hours.

  • IPC-2: Monitor the reaction by TLC/HPLC until the starting material is consumed.

  • While still hot, filter the reaction mixture through a pad of celite to remove the iron oxides. Wash the reactor and filter cake with hot ethanol.

  • Combine the filtrate and washes. Concentrate the solution under reduced pressure to approximately 20% of its original volume.

  • Cool the concentrated solution to 0-5 °C. The product will crystallize.

  • Filter the solid, wash with a small amount of cold water, and dry under vacuum at 40-50 °C. Expected Yield: 7.0 - 7.7 kg (85-93%) of an off-white to light brown solid.[6][8]

Protocol 3: Synthesis of this compound (CAS 70395-75-4)
ReagentAmount (10 kg Scale)MolesMolar Mass
5-Chloro-2,3-diaminopyridine10.0 kg69.6143.58 g/mol
Ethyl Glyoxalate (50% in Toluene)15.7 kg76.6102.09 g/mol
Ethanol (denatured)100 L--

Procedure:

  • Charge 5-chloro-2,3-diaminopyridine and ethanol into a clean reactor.

  • Stir the suspension and add the ethyl glyoxalate solution over 30 minutes at ambient temperature.

  • Heat the reaction mixture to reflux (~78-82 °C) and maintain for 5-7 hours. The product will begin to precipitate during the reflux.

  • IPC-3: Monitor the reaction by TLC/HPLC until the diamine intermediate is consumed.

  • Cool the reaction slurry slowly to 0-5 °C and hold for at least 2 hours.

  • Filter the solid product and wash the cake with cold ethanol (2 x 10 L).

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight. Expected Yield: 11.5 - 12.3 kg (90-96%) of an off-white or pale yellow solid.

Quality Control and Characterization

The final product must be analyzed to ensure it meets the required purity specifications.

TestSpecificationMethod
Appearance Off-white to pale yellow solidVisual Inspection
Identity Conforms to reference standard¹H NMR, ¹³C NMR, MS
Purity ≥ 99.0%HPLC (Area %)
Residual Solvents Ethanol ≤ 5000 ppmGC-HS
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, NH), 8.21 (s, 1H), 8.16 (d, J=2.4 Hz, 1H), 7.85 (d, J=2.4 Hz, 1H).

  • LC-MS (ESI+): m/z = 182.0 [M+H]⁺.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Nitration (Protocol 1) Insufficient nitrating agent; Temperature too low; Poor mixing.Add a small additional charge of nitric acid; Ensure temperature is maintained at 5-10 °C; Increase stirrer speed.
Low Yield in Reduction (Protocol 2) Inactive iron powder; Incomplete reaction.Use fresh, fine-mesh iron powder; Extend reflux time and re-check IPC.
Product Fails Purity Spec (Protocol 3) Incomplete reaction; Impure starting materials.Extend reflux time; Recrystallize the final product from a suitable solvent like acetic acid or DMF/water.
Dark Product Color Oxidation of diamine intermediate; Side reactions at high temp.Ensure the diamine intermediate is used promptly or stored under inert gas; Ensure accurate temperature control during cyclocondensation.

References

  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Ehrenbeck, H. E. (1957). A study of the mixed acid nitration of 2-amino-5-chloropyridine. New Jersey Institute of Technology. Retrieved from [Link]

  • Digital Commons @ NJIT. (1957). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Patsnap Eureka. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
  • Google Patents. (n.d.). KR20100050524A - Process for the synthesis of diaminopyridine and related compounds.
  • AOBChem USA. (n.d.). 2-Amino-5-chloro-3-nitropyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • IntechOpen. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

6-chloropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic small molecule belonging to the pyridopyrazine class of compounds. While the broader family of pyridopyrazines has been investigated for various biological activities, including the antagonism of TRPV1 and CRF1 receptors and inhibition of PIM-1 kinase, specific data on the cellular effects of this particular chlorinated derivative remains limited[1][2][3]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial cellular characterization of this compound.

As a Senior Application Scientist, the protocols outlined herein are designed not merely as a sequence of steps, but as a self-validating framework for investigation. The causality behind each experimental choice is explained to empower the researcher to adapt and troubleshoot effectively. We will proceed with a logical workflow, beginning with an assessment of the compound's impact on cell viability, followed by an investigation into the induction of apoptosis, and culminating in a method to probe the underlying molecular signaling pathways.

Part 1: Assessment of Cell Viability and Cytotoxicity using the MTT Assay

The initial step in characterizing a novel compound is to determine its effect on cell viability and to establish a dose-response relationship. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[4] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[5] The intensity of the purple color is directly proportional to the number of viable cells.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4/5: Assay Execution seed_cells Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate_overnight Incubate overnight (37°C, 5% CO2) to allow for cell attachment seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of This compound treat_cells Add compound dilutions to wells prepare_compound->treat_cells incubate_treatment Incubate for desired time (e.g., 24, 48, or 72 hours) treat_cells->incubate_treatment add_mtt Add MTT solution (0.5 mg/mL final conc.) to each well incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or acidified isopropanol) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol for MTT Assay

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[5]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]

    • Include wells with medium only to serve as a background control.[5]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a broad range initially (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control wells (medium with the same percentage of DMSO used for the highest compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C.[8] During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[5]

Data Analysis and Interpretation

The percentage of cell viability is calculated as follows: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

The results can be plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. This allows for the determination of the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Example Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)% Viability
Vehicle Control (0)1.25100
0.11.2297.6
11.1088.0
100.6552.0
500.2016.0
1000.108.0

Part 2: Investigating the Induction of Apoptosis with the Caspase-Glo® 3/7 Assay

If the MTT assay indicates that this compound reduces cell viability, the next logical step is to determine if this is due to the induction of apoptosis (programmed cell death). Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 assay is a highly sensitive luminescent assay that measures the combined activity of caspases-3 and -7.[9] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a light signal.[9][10]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Cell Seeding & Treatment cluster_assay Assay Execution seed_cells Seed cells in a white-walled 96-well plate incubate_attach Incubate overnight for attachment seed_cells->incubate_attach treat_cells Treat cells with compound (at concentrations around the IC₅₀) incubate_attach->treat_cells incubate_treatment Incubate for a defined period (e.g., 6, 12, or 24 hours) treat_cells->incubate_treatment prepare_reagent Prepare Caspase-Glo® 3/7 Reagent add_reagent Add an equal volume of reagent to each well prepare_reagent->add_reagent mix_incubate Mix on a plate shaker and incubate at room temperature for 1-3 hours add_reagent->mix_incubate read_luminescence Measure luminescence mix_incubate->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.

Detailed Protocol for Caspase-Glo® 3/7 Assay

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • White-walled 96-well plates (for luminescence assays)

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)[9]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density that will result in a sub-confluent monolayer at the time of the assay.

    • Incubate overnight to allow for attachment.

    • Treat cells with this compound at concentrations around the IC₅₀ value determined from the MTT assay.

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for a time course (e.g., 6, 12, 24 hours) to capture the peak of caspase activity.

  • Assay Execution:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[10]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of medium.[11] This "add-mix-measure" format results in cell lysis and initiation of the enzymatic reaction.[9]

    • Mix the contents by placing the plate on a plate shaker for 30 seconds to 2 minutes.[10]

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[10]

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

The luminescent signal is proportional to the amount of caspase-3/7 activity. The data can be presented as fold change in caspase activity relative to the vehicle control.

Fold Change = (Luminescence of treated cells) / (Luminescence of vehicle control)

A significant increase in caspase activity in compound-treated cells compared to the vehicle control suggests that the compound induces apoptosis.

Example Data Presentation:

TreatmentTime (hours)Mean Luminescence (RLU)Fold Change vs. Vehicle
Vehicle Control2415,0001.0
Compound (10 µM)645,0003.0
Compound (10 µM)12120,0008.0
Compound (10 µM)2490,0006.0
Staurosporine (1 µM)6150,00010.0

Part 3: Probing Molecular Mechanisms with Western Blot Analysis

To gain insight into the potential mechanism of action of this compound, Western blotting can be employed to examine its effects on key signaling proteins.[12] This technique allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[13] Given that related compounds have been shown to inhibit kinases like PIM-1, it would be prudent to investigate common signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[2][14]

Hypothetical Signaling Pathway for Investigation

Signaling_Pathway cluster_survival Survival Pathway cluster_apoptosis Apoptosis Pathway Compound This compound Target Potential Target (e.g., PIM-1 Kinase) Compound->Target pAkt p-Akt Target->pAkt Inhibits Caspase9 Caspase-9 Target->Caspase9 Inhibits Akt Akt Akt->pAkt Phosphorylation Survival Cell Survival pAkt->Survival Promotes Caspase3 Caspase-3 Caspase9->Caspase3 Activates cleavedCaspase3 Cleaved Caspase-3 Caspase3->cleavedCaspase3 PARP PARP cleavedCaspase3->PARP Cleaves cleavedPARP Cleaved PARP PARP->cleavedPARP Apoptosis Apoptosis cleavedPARP->Apoptosis

Caption: Hypothetical signaling cascade affected by the compound.

Detailed Protocol for Western Blot Analysis

Materials:

  • Cell lysates from treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the compound as described previously.

    • Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[14]

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

    • Load 20-30 µg of protein per lane into an SDS-PAGE gel.[14]

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.[14]

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control like β-actin.

Data Analysis and Interpretation

A decrease in the phosphorylation of pro-survival proteins (like p-Akt) or an increase in the levels of apoptosis markers (like cleaved Caspase-3) in compound-treated cells would provide evidence for the compound's mechanism of action.

Example Data Presentation:

Treatmentp-Akt / Total Akt (Relative Densitometry)Cleaved Caspase-3 / β-actin (Relative Densitometry)
Vehicle Control1.01.0
Compound (10 µM)0.45.2
Compound (50 µM)0.19.8

Conclusion

This application note provides a foundational framework for the initial cellular characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can generate a robust preliminary dataset. These initial findings will be crucial for forming new hypotheses and guiding future investigations into the specific molecular targets and therapeutic potential of this novel compound. It is imperative that each assay is performed with appropriate controls to ensure the validity and reproducibility of the results.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Promega Connections. (2018). High-Throughput Drug Screening Using 3D Cell Cultures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • ecancer. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]

  • A-Star Life Science. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • PubMed. (2005). Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. Retrieved from [Link]

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Application Notes and Protocols for Assessing the Purity of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-chloropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of bioactive molecules.[1] The purity of this intermediate is paramount, as even trace impurities can impact the yield, stereochemistry, and safety profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical methodologies to accurately assess the purity of this compound.

The protocols outlined herein are designed to be self-validating systems, emphasizing not just the procedural steps but also the scientific rationale behind the choice of techniques and experimental parameters. This integrated approach ensures the generation of reliable and reproducible data, a cornerstone of regulatory compliance and successful drug development.

Orthogonal Analytical Approach for Comprehensive Purity Profiling

A single analytical technique is often insufficient to provide a complete purity profile. Therefore, an orthogonal approach, employing multiple methods with different separation and detection principles, is strongly recommended. This strategy enhances the probability of detecting a wide range of potential impurities, including isomers, starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the primary and most versatile technique for determining the purity of this compound and quantifying its impurities. A well-developed stability-indicating HPLC method can separate the main compound from its potential degradation products and process-related impurities.[2][3]

Rationale for Method Development

The selection of a C18 stationary phase is based on the non-polar nature of the pyridopyrazinone core, allowing for effective separation based on hydrophobicity. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve optimal resolution and peak shape. UV detection is suitable due to the chromophoric nature of the molecule.

Proposed Stability-Indicating RP-HPLC Method

This protocol is a starting point and may require optimization based on the specific impurity profile of the sample.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
Experimental Protocol: Step-by-Step
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.5 mg/mL) in the sample diluent.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be readily detected by HPLC. This is particularly relevant for residual solvents and certain chlorinated by-products.

Causality in Experimental Choices

A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for the separation of a wide range of volatile organic compounds.[4] The temperature programming allows for the separation of compounds with different boiling points. Mass spectrometry provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Suggested GC-MS Protocol

Table 2: GC-MS Method Parameters

ParameterRecommended Conditions
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (split ratio 20:1)
Oven Program Initial 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Experimental Workflow

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound and for the identification of structurally related impurities.

The Power of NMR in Purity Assessment

NMR provides detailed information about the chemical environment of each atom in the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum can be used to confirm the structure of the main component and to identify and quantify impurities that have distinct proton signals. ¹³C NMR provides complementary information on the carbon skeleton.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Interpretation: Analyze the chemical shifts, multiplicities, and integrals to confirm the structure and identify any impurity signals. The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound and for identifying unknown impurities, particularly when coupled with a separation technique like LC or GC.

Rationale for MS Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments. This information is invaluable for confirming the identity of the target compound and for proposing the structures of unknown impurities.

Logical Relationship of Analytical Techniques

Purity_Assessment_Logic cluster_primary Primary Purity Assessment cluster_confirmatory Confirmatory & Structural Analysis Compound This compound HPLC HPLC (Quantitative Purity) Compound->HPLC NMR NMR (Structural Confirmation) Compound->NMR MS Mass Spectrometry (Molecular Weight) Compound->MS GCMS GC-MS (Volatile Impurities) Compound->GCMS HPLC->MS LC-MS for Impurity ID

Caption: Interrelation of analytical methods.

Forced Degradation Studies: A Proactive Approach to Impurity Profiling

Forced degradation studies are essential for developing a stability-indicating method and for identifying potential degradation products that could form during storage or manufacturing.[2]

Protocol for Forced Degradation

Subject the this compound sample to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period.

Analyze the stressed samples using the developed HPLC method to assess the extent of degradation and to identify and characterize any degradation products, often with the aid of LC-MS.

Conclusion

The purity of this compound is a critical quality attribute that necessitates a multi-faceted analytical approach for its comprehensive assessment. The methods and protocols detailed in this guide, including HPLC, GC-MS, NMR, and MS, along with forced degradation studies, provide a robust framework for ensuring the quality and consistency of this important chemical intermediate. By understanding the scientific principles behind each technique and by employing an orthogonal testing strategy, researchers and drug development professionals can confidently evaluate the purity of their material, thereby mitigating risks and accelerating the path to new therapeutic innovations.

References

  • Agilent Technologies. SPECIATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. Available at: [Link]

  • S. Singh, M. Bakshi. Validated stability-indicating HPLC method for the determination of pridinol mesylate. Journal of Pharmaceutical and Biomedical Analysis. 2000;21(5):1039-1045.
  • D. K. Dash, et al. Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics. 2023;17(4).
  • HETEROCYCLES.
  • LECO Corporation. Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR. Available at: [Link]

  • cromlab-instruments.es. Analysis of Chlorinated Pesticides by GC/MS. Available at: [Link]

  • Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. 2019;56(4):695-701.
  • PubChem. Pyrido(2,3-b)pyrazine. Available at: [Link]

  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Available at: [Link]

  • Unich. A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Available at: [Link]

  • MDPI. A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Available at: [Link]

  • Taylor & Francis Online. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. Available at: [Link]

  • 9VOM Publishing. Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. Available at: [Link]

  • ETDEWEB. Determination of chlorinated paraffins by GC-MS (Journal Article). Available at: [Link]

  • National Institute of Standards and Technology. 2(1H)-Pyridinone. Available at: [Link]

  • National Institute of Standards and Technology. 2(1H)-Pyridinone. Available at: [Link]

  • Antibody Chemical Enzyme. This compound. Available at: [Link]

  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available at: [Link]

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Application Note & Protocols: Leveraging 6-chloropyrido[2,3-b]pyrazin-2(1H)-one in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for hit identification and lead generation, offering an efficient method for exploring chemical space.[1][2] This guide provides a detailed framework for utilizing the heterocyclic fragment, 6-chloropyrido[2,3-b]pyrazin-2(1H)-one , in a typical FBDD campaign. We will cover the rationale for its selection, its physicochemical properties, and detailed, field-proven protocols for primary screening, hit validation, and hit-to-lead elaboration. The methodologies are grounded in established biophysical techniques, including Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

The Fragment: Profile of this compound

The selection of fragments for a screening library is a critical first step.[3] Ideally, fragments should possess low molecular weight, a moderate number of hydrogen bond donors and acceptors, and a cLogP value that adheres to the "Rule of Three," ensuring they have favorable properties for binding and subsequent optimization.[3] this compound (CAS: 70395-75-4) is an attractive candidate for inclusion in a fragment library.[4][5]

Its rigid bicyclic core presents a well-defined shape for probing protein binding pockets, while its chemical handles offer clear vectors for synthetic elaboration. The chlorine atom, in particular, serves as a "poised" functional group, ready for modification via established cross-coupling chemistries, which is a highly desirable feature for fragment evolution.[6]

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" GuidelineRationale for FBDD
Molecular Weight 181.58 g/mol ≤ 300 DaLow complexity allows for more efficient exploration of chemical space.[1]
cLogP ~1.2-1.5 (Est.)≤ 3Ensures adequate solubility for biophysical assays while retaining binding potential.
H-Bond Donors 1 (amide N-H)≤ 3Provides a key interaction point without excessive polarity.
H-Bond Acceptors 3 (carbonyl O, 2 pyrazine N)≤ 3Offers multiple potential interactions to anchor the fragment in a binding site.
Rotatable Bonds 0LowRigidity reduces the entropic penalty upon binding, leading to higher ligand efficiency.

The FBDD Workflow: A Strategic Overview

A successful FBDD campaign is a multi-step process designed to identify weakly binding fragments and systematically evolve them into potent, drug-like leads.[7] The use of orthogonal biophysical techniques is essential for validating initial hits and eliminating false positives.[6][7]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. 6-chloropyrido...) Screen Primary Screen (e.g., SPR, Thermal Shift) Lib->Screen Screening Hits Primary Hits (Weak Binders) Screen->Hits Identify Ortho Orthogonal Screen (e.g., NMR, ITC) Hits->Ortho Xray Co-crystallography Ortho->Xray Confirm Binding Validated Validated Hit (Binding Mode Confirmed) Xray->Validated Structural Data Chem Medicinal Chemistry (Fragment Growing/Linking) Validated->Chem SAR SAR by NMR/SPR Chem->SAR Synthesize Analogs SAR->Chem Design Cycle Lead Lead Compound (nM Potency) SAR->Lead Optimize

Caption: High-level FBDD workflow from fragment screening to lead optimization.

Experimental Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragments due to its low protein consumption and ability to provide kinetic data.[8][9][10]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials & Equipment:
  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine)

  • Target protein (≥95% purity)

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

  • SPR running buffer (e.g., HBS-EP+, pH 7.4)

  • Acetate buffer (pH 4.5) for immobilization

Step-by-Step Protocol:
  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

      • Scientist's Note: This creates reactive esters on the carboxymethylated dextran surface, ready to couple with primary amines on the protein.

    • Inject the target protein (e.g., 20-50 µg/mL in acetate buffer) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein injection to enable background subtraction.

  • Fragment Solution Preparation:

    • Prepare a working solution of this compound at a high concentration (e.g., 200 µM) in running buffer. The final DMSO concentration must be precisely matched between the fragment solution and the running buffer (e.g., 0.2% DMSO).

      • Trustworthiness Check: Mismatched DMSO concentrations are a major source of false positives in SPR due to refractive index differences.[11] Always prepare a "buffer with DMSO" blank for double referencing.

  • Screening Assay:

    • Equilibrate the system with running buffer containing matched DMSO.

    • Inject the fragment solution over the reference and target flow cells for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).

    • A positive "hit" is identified by a response signal in the target flow cell that is significantly higher than the reference cell signal.

  • Data Analysis:

    • Perform double referencing by subtracting the signal from the reference flow cell and the signal from a buffer-only injection.

    • Hits are typically flagged if their signal is >3 standard deviations above the mean of the negative controls.

    • For confirmed hits, determine the binding affinity (KD) by titrating the fragment over a range of concentrations.

Experimental Protocol 2: Hit Validation by Ligand-Observed NMR

NMR spectroscopy is a powerful orthogonal method for hit validation.[12][13] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) or Water-LOGSY, are particularly well-suited for detecting the weak binding typical of fragments.[1][3]

Objective: To confirm that a fragment hit from a primary screen binds to the target protein in solution.

NMR_Validation cluster_ligand Fragment (Ligand) cluster_protein Target Protein cluster_complex Protein-Ligand Complex (Transient) L_free Free in Solution (Sharp NMR Signal) PL_bound Bound Ligand L_free->PL_bound Binding Result Difference Spectrum (STD) Shows only signals from binding ligand L_free->Result Attenuated Signal (Confirms Binding) P_sat Protein Protons (Selectively Saturated by RF Pulse) P_sat->PL_bound Saturation Transfer (NOE) PL_bound->L_free Dissociation

Caption: Principle of Saturation Transfer Difference (STD) NMR for hit validation.

Materials & Equipment:
  • NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Target protein solution (10-50 µM in a deuterated buffer, e.g., 50 mM phosphate, 150 mM NaCl in 99.9% D₂O).

  • Fragment stock solution (as in SPR protocol).

Step-by-Step Protocol:
  • Sample Preparation:

    • Acquire a 1D ¹H NMR reference spectrum of the fragment alone in the deuterated buffer. This is crucial for signal assignment.

    • Prepare the main experimental sample by adding the fragment to the protein solution. A typical protein-to-ligand ratio is 1:100 (e.g., 20 µM protein, 2 mM fragment).

  • Acquiring STD-NMR Spectra:

    • Set up two experiments: an "on-resonance" experiment where a selective saturation pulse is applied to a region of the protein spectrum (e.g., -1.0 ppm) where no ligand signals are present, and an "off-resonance" control experiment where the pulse is applied far from any protein or ligand signals (e.g., 40 ppm).

      • Scientist's Note: The on-resonance pulse saturates the protein's protons. If the fragment binds, this saturation is transferred to the fragment's protons via the Nuclear Overhauser Effect (NOE). When the fragment dissociates, it "remembers" this saturation, leading to a decrease in its signal intensity.[14]

  • Data Processing and Interpretation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from protons of the fragment that were in close contact with the protein.

    • The presence of signals in the STD spectrum is a robust confirmation of binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface (the binding epitope).

Strategies for Hit-to-Lead Elaboration

Once this compound is validated as a binder and its binding mode is determined, ideally by X-ray crystallography, the hit-to-lead phase begins.[6][15] The goal is to grow the fragment into a larger, more potent molecule by exploring the surrounding binding pocket.[2][16]

The chlorine atom at the 6-position is the key synthetic handle for a "fragment growing" strategy.[2] It is well-suited for various palladium-catalyzed cross-coupling reactions.

Table 2: Potential Elaboration Strategies

Reaction TypeReagent ExampleRationale
Suzuki Coupling Aryl or heteroaryl boronic acids/estersIntroduce aromatic groups to probe for pi-stacking or hydrophobic interactions.
Buchwald-Hartwig Amination Primary or secondary aminesIntroduce new hydrogen bond donors/acceptors or charged groups to engage with polar residues.
Sonogashira Coupling Terminal alkynesIntroduce a rigid linker to access deeper pockets or explore different vectors.
Stille Coupling OrganostannanesVersatile method for introducing a wide variety of carbon-based substituents.

This structure-guided approach, where synthetic chemistry is directed by the three-dimensional information of the protein-fragment complex, is the most efficient path to developing high-quality lead compounds.[16][17]

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Murray, C. W., & Rees, D. C. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(1), 1-10. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Kutchukian, P. S., & Hobbs, C. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery, 25(5), 471-490. Retrieved from [Link]

  • Abell, C., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12924-12929. Retrieved from [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 44-48. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • Shuker, S. B., et al. (1996). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules, 25(1), 169. Retrieved from [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 1008, 357-375. Retrieved from [Link]

  • Neumann, L., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 449-453. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. Retrieved from [Link]

  • Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. Journal of Molecular Recognition, 24(6), 892-901. Retrieved from [Link]

  • Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22421. Retrieved from [Link]

  • Blundell, T. L., & Jhoti, H. (2005). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Pharmacology, 5(5), 564-569. Retrieved from [Link]

  • Giannetti, A. M. (2011). Fragment screening by surface plasmon resonance. Methods in Molecular Biology, 716, 149-173. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • de Souza, N. B., & Caceres, R. A. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. Retrieved from [Link]

  • de Souza, N. B., & Caceres, R. A. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. Retrieved from [Link]

  • Nienaber, V. L., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Journal of Medicinal Chemistry, 57(15), 6297-6308. Retrieved from [Link]

  • Vernalis. (n.d.). The benefits of constructing leads from fragment hits. Retrieved from [Link]

  • Douangamath, A. (2022). The XChem pipeline for fragment screening. Diamond Light Source. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. The synthesis, while conceptually straightforward, involves a critical cyclocondensation reaction where yield and purity can be highly sensitive to precursor quality and reaction conditions. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My overall yield for this compound is consistently low. What are the most common causes and how can I fix them?

Low yield is the most frequently encountered issue. It can typically be traced back to one of three areas: the quality of the starting materials, suboptimal reaction conditions in the final cyclocondensation step, or inefficient product isolation.

A. Starting Material Quality: The Critical Precursor

The primary precursor for this synthesis is 2,3-diamino-5-chloropyridine . The success of the entire synthesis hinges on the purity of this intermediate.

  • Likely Cause: The diamine is susceptible to oxidation and may contain residual impurities from its own synthesis (e.g., from the reduction of a nitro-amino precursor). Oxidized diamines appear darker (tan to dark brown) and will not react efficiently, leading to the formation of intractable tars and a significant drop in yield.

  • Troubleshooting Steps:

    • Assess Purity: Before starting the cyclocondensation, analyze your 2,3-diamino-5-chloropyridine using ¹H NMR and LCMS. The material should be a light-colored solid.

    • Purification: If the material is dark or shows significant impurities, consider recrystallization or a short plug of silica gel chromatography.

    • Synthesis Check: The synthesis of 2,3-diamino-5-chloropyridine often involves the nitration of 2-amino-5-chloropyridine followed by reduction. Incomplete reduction can leave nitro-group impurities that interfere with the subsequent reaction. Ensure the reduction step (e.g., using Fe/HCl or catalytic hydrogenation) goes to completion.[1]

B. Cyclocondensation Reaction Conditions

The reaction of 2,3-diamino-5-chloropyridine with a glyoxylic acid equivalent is a cyclocondensation. The yield is highly dependent on pH, temperature, and reaction time.

  • Likely Cause 1: Incorrect pH: The reaction requires a slightly acidic environment. If the medium is too acidic, the amine groups of the pyridine precursor will be fully protonated, rendering them non-nucleophilic. If the medium is neutral or basic, the cyclization and dehydration steps are often inefficient.

  • Suggested Solution: The reaction is typically performed in a protic solvent like water or ethanol with a catalytic amount of acid (e.g., acetic acid or HCl) to maintain a pH between 4 and 5. Monitor the pH throughout the reaction.

  • Likely Cause 2: Suboptimal Temperature and Reaction Time: Driving the reaction too hard with excessive heat can lead to decomposition and side-product formation. Insufficient heating or time will result in incomplete conversion.

  • Suggested Solution: A typical starting point is heating the reaction mixture at reflux (around 80-100 °C) for 4-8 hours. Monitor the reaction progress by TLC or LCMS. If the reaction stalls, a slight increase in temperature or extended reaction time may be beneficial.

C. Product Isolation and Purification

The target molecule, this compound, often precipitates from the reaction mixture upon cooling. However, significant product loss can occur during this stage.

  • Likely Cause: The product has moderate solubility in some organic solvents and water, especially when hot. Premature filtration or washing with an inappropriate solvent can lead to loss of yield.

  • Suggested Solution:

    • Cool the reaction mixture slowly to room temperature and then in an ice bath for at least one hour to maximize precipitation.

    • When filtering, wash the collected solid with a minimal amount of cold water or ethanol to remove soluble impurities without dissolving the product.

    • Check the filtrate by TLC/LCMS. If a significant amount of product remains, consider extraction with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous layer.

Troubleshooting Summary Table
Problem Likely Cause Suggested Solution
Low Yield Impure 2,3-diamino-5-chloropyridine precursor.Analyze precursor purity (NMR, LCMS). Purify via recrystallization if necessary.
Incorrect reaction pH for cyclocondensation.Buffer the reaction mixture to a pH of 4-5 using acetic acid.
Suboptimal temperature or reaction time.Heat at reflux (80-100 °C) and monitor progress by TLC/LCMS for 4-8 hours.
Product loss during workup.Cool reaction mixture thoroughly before filtration. Wash solid with minimal cold solvent.
Reaction Stalls Inactive reagents.Use freshly prepared or properly stored glyoxylic acid solution. Ensure diamine is pure.
Insufficient activation energy.Gradually increase reaction temperature while monitoring for decomposition.
Purity Issues Formation of side products (e.g., over-oxidation, tars).Run the reaction under an inert atmosphere (N₂ or Ar). Use purified starting materials.
Incomplete removal of starting materials.Optimize precipitation and washing steps. Recrystallize the final product if needed.

Visualized Schematics & Workflows

Overall Synthetic Workflow

The synthesis is a multi-step process that requires careful execution at each stage. The following diagram outlines the common pathway from a commercially available starting material.

G cluster_0 Precursor Synthesis cluster_1 Final Step A 2-Amino-5-chloropyridine B 2-Amino-5-chloro-3-nitropyridine A->B C 2,3-Diamino-5-chloropyridine B->C E Cyclocondensation & Dehydration (H₂O/EtOH, Δ, pH 4-5) D Glyoxylic Acid

Caption: High-level overview of the synthetic pathway.

Troubleshooting Decision Tree

When encountering low yield, a systematic approach is crucial. Use this decision tree to diagnose the issue.

G Start Low Yield Observed Check_SM Analyze Purity of 2,3-Diamino-5-chloropyridine (NMR, LCMS) Start->Check_SM Is_SM_Pure Is it >98% Pure? Check_SM->Is_SM_Pure Purify_SM Purify Precursor: Recrystallize or use Column Chromatography Is_SM_Pure->Purify_SM No Check_Conditions Review Reaction Conditions: pH, Temp, Time Is_SM_Pure->Check_Conditions Yes Purify_SM->Check_SM Is_pH_Correct Is pH between 4-5? Check_Conditions->Is_pH_Correct Adjust_pH Adjust pH with Acetic Acid Is_pH_Correct->Adjust_pH No Check_Workup Analyze Filtrate and Crude Product (TLC/LCMS) Is_pH_Correct->Check_Workup Yes Adjust_pH->Check_Conditions Product_in_Filtrate Significant Product in Filtrate? Check_Workup->Product_in_Filtrate Optimize_Workup Optimize Isolation: - Lower cooling temp - Use minimal cold solvent wash - Extract filtrate Product_in_Filtrate->Optimize_Workup Yes Success Yield Improved Product_in_Filtrate->Success No Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low product yield.

Experimental Protocols

The following protocols are provided as a robust starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2,3-Diamino-5-chloropyridine (Precursor)

This two-step procedure starts from commercially available 2-amino-5-chloropyridine. The synthesis of this starting material itself has been optimized to avoid dichlorination by using a strong acid medium.[2][3]

Step 1a: Nitration of 2-Amino-5-chloropyridine

  • To a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid (H₂SO₄, 50 mL).

  • Slowly add 2-amino-5-chloropyridine (12.8 g, 0.1 mol) in portions, ensuring the temperature does not exceed 5 °C.

  • Once addition is complete, add a pre-cooled mixture of concentrated nitric acid (HNO₃, 7.5 mL) and concentrated sulfuric acid (15 mL) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 500 g).

  • Neutralize the resulting slurry by slowly adding a concentrated ammonium hydroxide solution until the pH is ~7-8.

  • The yellow precipitate, 2-amino-5-chloro-3-nitropyridine, is collected by vacuum filtration, washed thoroughly with cold water, and dried.

Step 1b: Reduction to 2,3-Diamino-5-chloropyridine

  • Create a suspension of iron powder (25 g, 0.45 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add concentrated hydrochloric acid (HCl, 2 mL) and heat the mixture to reflux (~80 °C).

  • Add the 2-amino-5-chloro-3-nitropyridine (17.3 g, 0.1 mol) from the previous step in small portions over 30-45 minutes.

  • Maintain the reaction at reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in hot water, treat with activated charcoal, and filter.

  • Make the filtrate basic (pH 8-9) with sodium hydroxide solution.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield 2,3-diamino-5-chloropyridine.

Protocol 2: Synthesis of this compound

This procedure details the final cyclocondensation step. The general strategy for forming the pyrazinone ring is well-established in heterocyclic chemistry.[4]

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2,3-Diamino-5-chloropyridine143.5714.36 g0.11.0
Glyoxylic Acid (50% in H₂O)74.04 (anhydrous)16.3 g0.111.1
Glacial Acetic Acid60.052 mL-Catalyst
Water/Ethanol (1:1)-200 mL-Solvent

Procedure:

  • Charge a 500 mL round-bottom flask with 2,3-diamino-5-chloropyridine (14.36 g, 0.1 mol) and the water/ethanol solvent mixture (200 mL).

  • Add glacial acetic acid (2 mL) to the suspension.

  • To this stirring mixture, add the 50% aqueous solution of glyoxylic acid (16.3 g, 0.11 mol) dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 90 °C) using an oil bath.

  • Maintain at reflux for 6 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LCMS. The reaction is complete when the starting diamine spot is no longer visible.

  • After completion, remove the heat source and allow the mixture to cool slowly to room temperature. A precipitate should form.

  • Further cool the flask in an ice-water bath for 1-2 hours to maximize product precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small volume of cold water (2 x 20 mL), followed by a small volume of cold ethanol (20 mL).

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected product is an off-white to light yellow solid. Typical yields range from 75-85% with this optimized procedure.

References

  • Organic Syntheses, Coll. Vol. 4, p.273 (1963); Vol. 36, p.25 (1956). [Link]

  • Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]

  • Google Patents. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Muñoz, M. A. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC advances, 12(45), 29283–29306. [Link]

  • Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Google Patents.

Sources

Technical Support Center: Synthesis of 6-Chloropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during this critical synthesis. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the integrity and purity of your target compound.

Troubleshooting Guide: Identifying and Mitigating Side Products

The synthesis of this compound, a key intermediate in pharmaceutical development, typically involves the cyclocondensation of 2,3-diamino-5-chloropyridine with a glyoxal equivalent. While seemingly straightforward, this reaction can be prone to the formation of several side products, impacting yield and purity. This section provides a question-and-answer-based guide to address common issues encountered during this synthesis.

Question 1: My TLC/LC-MS analysis shows multiple unexpected spots/peaks close to my product. What are the likely identities of these impurities?

The appearance of multiple spots or peaks suggests the formation of isomeric and/or hydrolyzed side products. The primary starting materials, 2,3-diamino-5-chloropyridine and a glyoxal source, can react in ways that lead to several predictable impurities.

Plausible Side Products:

  • Isomeric Impurity (Positional Isomer): The condensation reaction can potentially yield the undesired regioisomer, 7-chloropyrido[2,3-b]pyrazin-2(1H)-one. The formation of this isomer is dependent on the relative nucleophilicity of the two amino groups on the diaminopyridine starting material and the reaction conditions.

  • Hydrolyzed Impurity: The chloro group on the pyridopyrazine ring is susceptible to hydrolysis, particularly under harsh pH or elevated temperature conditions. This leads to the formation of 6-hydroxypyrido[2,3-b]pyrazin-2(1H)-one.

  • Unreacted Starting Materials: Incomplete reaction can result in the presence of 2,3-diamino-5-chloropyridine.

  • Oxidized Impurities: Exposure to air, especially at elevated temperatures, can lead to the formation of various oxidized byproducts, which may be difficult to characterize.

The following diagram illustrates the primary reaction pathway and the formation of key side products:

Synthesis_Pathway Start 2,3-Diamino-5-chloropyridine + Glyoxal Derivative Intermediate Dihydropyrido[2,3-b]pyrazine Intermediate Start->Intermediate Cyclocondensation Product This compound Intermediate->Product Oxidation Isomer 7-Chloropyrido[2,3-b]pyrazin-2(1H)-one (Isomeric Impurity) Intermediate->Isomer Alternative Cyclization Hydrolysis 6-Hydroxypyrido[2,3-b]pyrazin-2(1H)-one (Hydrolyzed Impurity) Product->Hydrolysis Hydrolysis (H2O, heat/pH) Troubleshooting_Workflow Observe Observation of Impurity (TLC, LC-MS) Hypothesize Hypothesize Potential Structures (Isomers, Hydrolysis, etc.) Observe->Hypothesize Isolate Isolate Impurity (Prep-HPLC, Column Chromatography) Hypothesize->Isolate Characterize Characterize Isolate->Characterize Confirm Confirm Structure Characterize->Confirm Mitigate Develop Mitigation Strategy (Optimize Reaction Conditions) Confirm->Mitigate

purification challenges of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one. This molecule, a key intermediate in pharmaceutical and materials science research, often presents unique purification hurdles stemming from its physicochemical properties.[1] This guide is structured to provide direct, experience-based solutions to common problems encountered in the laboratory.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific experimental issues in a question-and-answer format. The underlying principle of any purification strategy is to exploit the differences in physical and chemical properties between the desired compound and its impurities.

Question 1: My crude product is a dark brown or black solid, not the expected off-white or light brown powder. What is the cause and how can I clean it up?

Probable Cause: The dark coloration is typically indicative of polymeric byproducts or highly conjugated impurities formed during synthesis, often under harsh thermal or acidic/basic conditions. The appearance of the crude material is often described as a "Brown to black Solid".[2] These impurities are often amorphous and can trap the desired product, complicating purification.

Step-by-Step Solution: The Three-Stage Purification Protocol

  • Stage 1: Non-Polar Solvent Slurry (The "Gunk" Wash)

    • Rationale: This step aims to remove non-polar contaminants and some colored impurities without dissolving the target compound.

    • Protocol:

      • Place the crude solid in an Erlenmeyer flask.

      • Add a non-polar solvent such as hexanes or diethyl ether (approx. 10 mL per gram of crude material).

      • Stir the suspension vigorously at room temperature for 15-20 minutes. The solvent may become colored.

      • Filter the solid using a Büchner funnel, washing the cake with a small amount of fresh, cold non-polar solvent.

      • Dry the collected solid under vacuum. This is now your "pre-cleaned" material.

  • Stage 2: Optimized Recrystallization

    • Rationale: Recrystallization is a powerful technique for removing impurities with different solubility profiles. The key is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.

    • Protocol:

      • Place the pre-cleaned solid in a flask.

      • Test solubility in a range of solvents to find a suitable system (see Table 1 below). For this class of compounds, polar aprotic solvents like DMF or DMA, or alcohols like ethanol are often good starting points.

      • Add the chosen solvent dropwise to the solid at room temperature until a slurry is formed.

      • Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.

      • If the solution is colored, you may add a small amount of activated charcoal and heat for another 5-10 minutes. Caution: Use charcoal sparingly as it can adsorb your product.

      • Hot filter the solution through a fluted filter paper to remove the charcoal or any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) to maximize crystal formation.[2]

      • Collect the crystals by filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum.

  • Stage 3: Silica Gel Column Chromatography

    • Rationale: If recrystallization fails to yield a product of sufficient purity (>99% by HPLC/LCMS), chromatography is necessary.[1] This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.

    • Protocol:

      • Choose an appropriate eluent system by running TLC plates. A good starting point is a gradient of ethyl acetate in hexanes, or for more polar compounds, methanol in dichloromethane (DCM).

      • Prepare the column with silica gel.

      • Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent (like DCM or THF) and adsorb it onto a small amount of silica gel ("dry loading").

      • Place the dry-loaded silica onto the top of the column.

      • Run the column, collecting fractions and monitoring them by TLC.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Suggested Solvents for Solubility and Recrystallization Screening

Solvent Polarity Index Expected Solubility Behavior Notes
Water 10.2 Very Low Potential anti-solvent for recrystallization.
Methanol / Ethanol 5.1 / 4.3 Low to Moderate Good candidates for single-solvent recrystallization.
Dichloromethane (DCM) 3.1 Moderate Useful for chromatography and dissolving for dry loading.
Ethyl Acetate 4.4 Low to Moderate Common eluent for chromatography.
Tetrahydrofuran (THF) 4.0 Moderate to High Good dissolving solvent, but high volatility.
Dimethylformamide (DMF) 6.4 High Excellent dissolving solvent, but high boiling point makes removal difficult. Use as a last resort.

| Dimethyl sulfoxide (DMSO) | 7.2 | High | Excellent dissolving solvent, but very difficult to remove. Primarily for analytical purposes. |

Question 2: I am performing column chromatography, but the separation is poor, with significant tailing and overlapping spots on TLC. How can I improve this?

Probable Cause: Poor separation can result from several factors: an inappropriate solvent system, column overloading, or interactions between the compound and the acidic silica gel. The pKa of this compound is predicted to be around 6.80, indicating it can be protonated or deprotonated, leading to tailing on silica.[2]

Step-by-Step Solution: Optimizing Chromatographic Separation

  • Refine the Mobile Phase:

    • The goal is to find a solvent system that gives a retention factor (Rf) of ~0.3 for the target compound on TLC.

    • If spots are streaking, add a small amount (0.5-1%) of a polar modifier like triethylamine (to counter acidic silica) or acetic acid (if the compound is basic and interacting strongly). Given the structure, triethylamine is a more likely beneficial additive.

  • Reduce the Load:

    • Do not exceed a 1:50 ratio of compound-to-silica gel by weight. Overloading is a common cause of poor separation.

  • Consider an Alternative Stationary Phase:

    • If tailing persists, switch to neutral alumina as the stationary phase, which is less acidic than silica gel.

    • For highly polar compounds, reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol mobile phase may provide superior separation.

  • Employ a Gradient Elution:

    • Start with a less polar solvent system and gradually increase the polarity. This helps to first elute weakly-adsorbed impurities and then sharpen the band of the target compound as it elutes.

Workflow for Purification Strategy

G crude Crude Product (Dark Solid) slurry Non-Polar Wash (Hexanes/Ether) crude->slurry Remove non-polar gunk tlc_check1 TLC/HPLC Check 1 slurry->tlc_check1 recrystallization Recrystallization (e.g., Ethanol) tlc_check2 TLC/HPLC Check 2 recrystallization->tlc_check2 chromatography Column Chromatography (Silica or Alumina) pure_product Pure Product (>99%) chromatography->pure_product tlc_check1->recrystallization Impurities visible tlc_check1->pure_product Product is pure tlc_check2->chromatography Impurities persist tlc_check2->pure_product Product is pure

Caption: A decision workflow for purifying crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the essential physicochemical properties of this compound? This compound is a heterocyclic molecule used as a pharmaceutical intermediate.[1] Key properties are summarized below.

Table 2: Physicochemical Properties

Property Value Source
IUPAC Name 6-chloro-1H-pyrido[2,3-b]pyrazin-2-one [1]
CAS Number 70395-75-4 [1][2]
Molecular Formula C₇H₄ClN₃O [3]
Molecular Weight 181.58 g/mol [4]
Appearance Brown to black solid [2]
Predicted pKa 6.80 ± 0.50 [2]

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C |[2] |

Q2: What are the most common impurities I should expect from the synthesis? While the exact impurity profile depends on the synthetic route, common impurities for this class of heterocycles include:

  • Unreacted Starting Materials: Such as substituted 2,3-diaminopyridines or glyoxal derivatives.

  • Isomeric Byproducts: Positional isomers (e.g., 7-chloropyrido[2,3-b]pyrazin-2(1H)-one) can form depending on the regioselectivity of the cyclization step.

  • Hydrolysis Products: The lactam or chloro functionalities could potentially undergo hydrolysis under certain pH conditions, although this is less common.

  • Oxidation Products: N-oxides can form if oxidizing agents are present.

Q3: Which analytical techniques are recommended to confirm the purity and identity of the final product? A combination of techniques is essential for unambiguous characterization. Commercial suppliers of this compound utilize a range of methods to ensure quality.[1]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for determining purity.

  • Identity Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and is the primary method for structural elucidation.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups (e.g., C=O of the lactam, C-Cl bond, N-H bonds).

Troubleshooting Logic for Chromatography

G start Poor Separation (Tailing/Overlapping) cause1 Wrong Solvent Polarity? start->cause1 cause2 Compound-Silica Interaction? cause1->cause2 No sol1 Adjust Eluent Ratio (Target Rf ~0.3) cause1->sol1 Yes cause3 Column Overloaded? cause2->cause3 No sol2 Add Modifier (0.5% Triethylamine) cause2->sol2 Yes sol3 Reduce Sample Load (< 1:50 ratio) cause3->sol3 Yes sol4 Switch Stationary Phase (Neutral Alumina) cause3->sol4 No

Caption: A logical guide for troubleshooting poor chromatographic separation.

References

  • 6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one, 95% , Chembeez. Available at: [Link]

Sources

stability and degradation issues of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloropyrido[2,3-b]pyrazin-2(1H)-one

A Guide to Ensuring Experimental Integrity through Stability and Degradation Management

Welcome to the technical support guide for this compound (CAS: 70395-75-4). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling this heterocyclic compound. Due to its specific structural motifs—a chlorinated pyridine ring fused to a pyrazinone system—this molecule requires careful handling to prevent degradation and ensure the reliability of your experimental outcomes. This guide provides in-depth, field-proven insights into potential stability issues, troubleshooting protocols, and the chemical rationale behind our recommendations.

Compound Stability Profile & FAQs

This section addresses the most common initial inquiries regarding the handling and stability of this compound.

Frequently Asked Questions

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, the solid compound should be stored at 2-8°C under an inert atmosphere (nitrogen or argon).[1] The rationale for this is twofold: refrigeration slows down potential thermally-induced degradation, while the inert atmosphere prevents oxidative processes, to which fused heterocyclic systems can be susceptible. The compound is typically a brown to black solid.[1] Any significant deviation from this appearance upon receipt or over time should be investigated.

Q2: What are the primary environmental factors that can cause degradation of this compound?

A2: The primary factors of concern are hydrolysis (especially under basic or strongly acidic conditions), oxidation, and photolysis (degradation by light).[2][3][4] The lactam functionality and the electron-deficient pyrazine ring are susceptible to nucleophilic attack by water or hydroxide ions. The chlorinated pyridine ring can be a site for photolytic degradation, a known pathway for similar chlorinated heterocyclic compounds.[5][6]

Q3: How can I visually assess if my sample has degraded?

A3: While analytical techniques like HPLC or LC-MS are definitive[7][8], visual inspection can provide initial clues. Look for:

  • Color Change: A significant darkening of the solid material or coloration of a solution that is normally colorless.

  • Insolubility: Difficulty dissolving a previously soluble sample in the same solvent, or the appearance of new precipitates. This may indicate the formation of polymeric or less soluble degradation products.

  • Clumping: Changes in the physical texture of the solid, such as clumping or a "gummy" appearance, can suggest the absorption of moisture and subsequent hydrolysis.

Q4: What solvents are recommended for preparing stock solutions? Which should be avoided?

A4: Anhydrous aprotic solvents such as DMSO or DMF are generally suitable for preparing high-concentration stock solutions for short-term storage. For aqueous buffers used in biological assays, it is critical to prepare solutions fresh and use them immediately. Avoid prolonged storage in aqueous or protic solvents (like methanol/ethanol), especially if the pH is not controlled to be near-neutral or slightly acidic. Basic aqueous conditions should be strictly avoided to prevent rapid hydrolysis.

Troubleshooting Guide: Experimental Challenges

This section uses a problem-and-solution format to address specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Diminished Activity in Biological Assays
  • Problem: You observe a progressive loss of compound activity in cell-based or enzymatic assays, or high variability between replicate experiments run at different times.

  • Causality Analysis: This is often a classic sign of compound instability in the aqueous assay medium. The physiological pH (~7.4) and temperature (37°C) of many biological assays can accelerate hydrolytic degradation over the course of the experiment.

  • Diagnostic & Solution Workflow:

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Chromatograms
  • Problem: During routine purity analysis of a stock solution or a reaction mixture, you observe new, unidentified peaks that were not present in the original reference standard.

  • Causality Analysis: This is direct evidence of chemical degradation. The identity of the new peaks can provide crucial clues about the degradation pathway (e.g., a mass shift corresponding to the loss of chlorine or the addition of oxygen).

  • Diagnostic Steps:

    • Review Handling History: Correlate the appearance of the impurity with the sample's history. Was it exposed to light? Stored in an acidic/basic solution? Left at room temperature?

    • Characterize Impurities: Use LC-MS to determine the mass of the new peaks.

      • A mass increase of +16 Da suggests oxidation .

      • A mass change of -Cl +OH (-18.5 Da) suggests hydrolytic dechlorination .

      • A mass increase of +18 Da suggests hydrolysis of a functional group without loss of other atoms.

    • Perform a Confirmatory Forced Degradation Study: Intentionally stress the compound under controlled conditions (see Protocol 2 below) to see if you can reproduce the unknown peaks. This is a core component of developing stability-indicating methods.[3][7]

  • Solutions:

    • For Photodegradation: Store all solutions in amber vials and minimize exposure to ambient light during experiments.

    • For Hydrolysis: Prepare aqueous solutions fresh and buffer them to a slightly acidic or neutral pH. Avoid basic conditions.

    • For Oxidation: Degas solvents before use and consider adding an antioxidant if compatible with your experimental system. Store stock solutions under an inert gas.

Technical Protocols for Stability Assessment

Adherence to standardized protocols is essential for generating reproducible data.

Protocol 1: Recommended Handling and Stock Solution Preparation
  • Equilibration: Before opening, allow the container of solid this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required amount of solid quickly in a low-humidity environment.

  • Dissolution: Add anhydrous, research-grade DMSO or DMF to the solid to prepare a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes in amber, screw-cap vials with PTFE-lined caps. This minimizes freeze-thaw cycles and light exposure for the bulk of the stock.

  • Inert Overlay: Before sealing, gently flush the headspace of each vial with an inert gas (argon or nitrogen).

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. For daily use, an aliquot can be kept at 2-8°C for a short period (stability to be verified for your specific concentration and solvent).

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding potential degradation pathways and are a key requirement for regulatory filings.[2][4] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without being overly complex.[4]

Table 1: Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionTypical DurationRationale & Potential Products
Acid Hydrolysis 0.1 M HCl at 60°C2 - 24 hoursCleavage of the lactam amide bond.
Base Hydrolysis 0.1 M NaOH at RT30 min - 8 hoursRapid hydrolysis of the lactam, potential dechlorination.
Oxidation 3% H₂O₂ at RT1 - 12 hoursN-oxidation of the pyrazine or pyridine rings.[9]
Thermal Solid & Solution at 80°C24 - 72 hoursGeneral decomposition, potential for dimerization or rearrangement.[10]
Photolytic Solution exposed to UV/Vis light (ICH Q1B options)1.2 million lux hours (Vis) & 200 watt hours/m² (UV)Homolytic cleavage of the C-Cl bond, ring rearrangements.[5]

Experimental Steps:

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Divide the solution into separate, protected vessels for each stress condition (e.g., amber vials for photolysis control, sealed vials for thermal stress).

  • Add the stressor (acid, base, or H₂O₂) to the respective vessels. A control sample with no stressor should be run in parallel.

  • Incubate for the specified time and temperature.

  • At designated time points, withdraw an aliquot. Neutralize the acid/base stressed samples with an equimolar amount of base/acid before analysis.

  • Analyze all samples by a suitable stability-indicating method (e.g., reverse-phase HPLC with UV and MS detection) to quantify the parent compound and detect degradation products.[7]

Understanding Potential Degradation Pathways

While a definitive degradation map requires isolation and characterization of degradants, we can propose chemically plausible pathways based on the compound's structure and literature on related heterocycles.

DegradationPathways cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway cluster_photolysis Photolytic Pathway Parent This compound Hydrolysis_Lactam Lactam Cleavage Product (Amino Acid Derivative) Parent->Hydrolysis_Lactam Base/Acid (H₂O) Hydrolysis_Cl 6-hydroxypyrido[2,3-b]pyrazin-2(1H)-one Parent->Hydrolysis_Cl Nucleophilic Substitution (H₂O) Oxidation_N_Oxide Pyrazine N-Oxide Derivative Parent->Oxidation_N_Oxide Oxidant (e.g., H₂O₂) Photolysis_Dechloro Dechlorinated Radical Intermediate Parent->Photolysis_Dechloro UV/Vis Light (hν) Photolysis_Rearrange Ring-Rearranged Isomers Photolysis_Dechloro->Photolysis_Rearrange Radical Reactions

Caption: Plausible degradation pathways for this compound.

  • Hydrolysis: The most probable pathways involve base-catalyzed hydrolysis of the cyclic amide (lactam) bond or nucleophilic substitution of the chlorine atom with a hydroxyl group, particularly under harsh conditions.[3]

  • Oxidation: The nitrogen atoms in the pyrazine ring are potential sites for N-oxidation, a common metabolic and chemical degradation pathway for nitrogen heterocycles.[9][11]

  • Photodegradation: UV radiation can induce homolytic cleavage of the carbon-chlorine bond, leading to radical intermediates. This pathway is well-documented for chloropyridines and can result in dechlorination or complex rearrangements.[5][12]

By understanding these potential liabilities, you can proactively design experiments and handling procedures that mitigate the risks and ensure the integrity of your results. For further, compound-specific questions, please do not hesitate to contact our technical support team.

References

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Austin Publishing Group. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]

  • Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. MDPI. [Link]

  • Studies on photodegradation process of psychotropic drugs: a review. National Institutes of Health (NIH). [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]

  • Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Science of The Total Environment. [Link]

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Technical Support Center: Optimizing the Synthesis of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one (CAS: 70395-75-4)[1]. This molecule is a crucial intermediate in medicinal chemistry and drug development[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and rationalize your experimental choices.

Section 1: The Core Synthesis Pathway

The most reliable and common method for constructing the pyrido[2,3-b]pyrazin-2(1H)-one scaffold is through a cyclocondensation reaction.[2] This approach involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. For the target molecule, the key starting materials are 5-chloro-2,3-diaminopyridine and an α-ketoester , such as ethyl glyoxalate.

The reaction proceeds via an initial nucleophilic attack of one amino group on the aldehyde of the glyoxalate, forming a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent dehydration (loss of water) to yield the stable aromatic pyrazinone ring system.

Reaction_Mechanism Reactants 5-chloro-2,3-diaminopyridine + Ethyl Glyoxalate Step1 Step 1: Condensation (Schiff Base Formation) Reactants->Step1 + H+ (cat.) - H2O Step2 Step 2: Intramolecular Cyclization Step1->Step2 Step3 Step 3: Dehydration (Aromatization) Step2->Step3 - EtOH - H2O Product This compound Step3->Product

Caption: General mechanism for the synthesis of the target molecule.

Detailed Experimental Protocol: Cyclocondensation

This protocol provides a baseline for the synthesis. Optimization will be necessary based on your specific laboratory conditions and observations.

Materials:

  • 5-chloro-2,3-diaminopyridine (1.0 eq)

  • Ethyl glyoxalate (50% solution in toluene, 1.1 eq)

  • Ethanol (or Acetic Acid) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.

  • To the flask, add 5-chloro-2,3-diaminopyridine (1.0 eq).

  • Add the solvent (e.g., ethanol, approx. 10 mL per gram of diamine). Stir to dissolve. Gentle warming may be required.

  • Slowly add ethyl glyoxalate (1.1 eq) to the solution at room temperature over 10-15 minutes. An exotherm may be observed.

  • Heat the reaction mixture to reflux (for ethanol, ~78°C; for acetic acid, ~118°C) and maintain for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate has formed, collect it by vacuum filtration. Wash the solid with cold ethanol and then a non-polar solvent like diethyl ether or hexanes.

  • If no precipitate forms, concentrate the solvent under reduced pressure. The resulting crude solid can then be subjected to purification.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., DMF/water, ethanol) or purify by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane).

  • Dry the final product under vacuum. Characterize by NMR, MS, and IR to confirm its identity and purity.[1]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is very low, or I am only recovering my starting material. What are the likely causes and solutions?

A1: This is a common issue often related to reaction kinetics or reagent quality.

  • Causality & Explanation: Cyclocondensation reactions require sufficient thermal energy to overcome the activation barrier for both the initial condensation and the final dehydration step.[3] If the temperature is too low, the reaction may stall. Conversely, the starting diamine can be susceptible to oxidation or decomposition if heated for too long or at excessively high temperatures. The quality of ethyl glyoxalate is also critical; it can polymerize upon storage, reducing its effective concentration.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the 5-chloro-2,3-diaminopyridine is pure and the ethyl glyoxalate solution is fresh or has been stored properly.

    • Increase Temperature: If you are using a lower-boiling solvent like ethanol, the reaction may be incomplete. Switch to a higher-boiling solvent such as acetic acid or n-butanol. Acetic acid can also act as a catalyst for the dehydration step.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the standard time, extend the reflux period.

    • Consider Catalysis: A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or Lewis acid can sometimes facilitate the reaction, particularly the dehydration step.[4]

    • Check Stoichiometry: Ensure an appropriate excess of the glyoxalate ester is used (typically 1.1-1.2 equivalents) to drive the reaction to completion.

Q2: My LC-MS and NMR of the crude product show multiple unexpected peaks. What are the common side reactions?

A2: The formation of byproducts often points to issues with reaction control, particularly temperature and reagent addition.

  • Causality & Explanation:

    • Regioisomer Formation: Although less common with symmetrical glyoxalate, if an unsymmetrical dicarbonyl compound were used, two different regioisomers could form.

    • Self-Condensation: Ethyl glyoxalate can undergo self-condensation, especially in the presence of acid or base catalysts, leading to complex polymeric material.

    • Dimerization/Oligomerization: The product itself or intermediates can potentially react further at high temperatures, leading to tar-like substances.

    • Incomplete Cyclization: The intermediate Schiff base may be stable under certain conditions and fail to cyclize, or the cyclized intermediate may not fully dehydrate.

  • Troubleshooting Steps:

    • Control Reagent Addition: Add the ethyl glyoxalate solution slowly and at a lower temperature (e.g., 0°C or room temperature) before heating to reflux. This minimizes rapid, uncontrolled side reactions.

    • Maintain Inert Atmosphere: 2,3-diaminopyridines can be sensitive to air oxidation, especially at high temperatures, leading to colored impurities. Ensure your reaction is run under a blanket of nitrogen or argon.

    • Optimize Temperature: Excessively high temperatures can promote decomposition and tar formation. Find the minimum temperature required for a reasonable reaction rate.

    • Solvent Choice: The solvent can influence the reaction pathway. In a non-polar solvent, intermediates might precipitate before reacting further. A polar protic solvent like ethanol or acetic acid is generally preferred to facilitate all steps of the condensation.

Q3: The crude product is an intractable solid or oil that is very difficult to purify. What purification strategies do you recommend?

A3: Purification is often the most challenging step. The planar, heterocyclic nature of the product can lead to poor solubility and strong interactions with silica gel.

  • Causality & Explanation: The product contains both hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), which can lead to aggregation and low solubility in common organic solvents. Its polarity may be close to that of certain byproducts, complicating chromatographic separation.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method for purifying such compounds.

      • Solvent Screening: Test solubility in various hot solvents. Good candidates include DMF, DMSO, acetic acid, ethanol, and mixtures like DMF/water or DMSO/ethanol. The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

    • Column Chromatography:

      • Adsorbent: Standard silica gel is usually sufficient. If the compound is very polar and sticks to the column, consider using alumina or a reverse-phase (C18) support.

      • Eluent System: A common mobile phase is a gradient of methanol in dichloromethane (DCM). For stubborn separations, adding a small amount of acetic acid or ammonia to the eluent can improve peak shape by suppressing or enhancing interaction with the silica.

    • Trituration/Washing: Before attempting more complex purification, wash the crude solid thoroughly with several solvents. Start with a non-polar solvent (hexanes) to remove greasy impurities, followed by a moderately polar solvent (diethyl ether or ethyl acetate) in which the product has low solubility. This simple step can significantly improve purity.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent choice for this cyclocondensation? A1: The optimal solvent balances reactant solubility with a boiling point high enough to drive the reaction.

  • Ethanol: A good starting point. It's a green, effective solvent for many condensations.

  • Acetic Acid: Often gives higher yields and faster reaction times as it acts as both a solvent and an acid catalyst for the dehydration step. However, it can be harder to remove and may require a basic workup.

  • DMF or Toluene: These higher-boiling solvents can be effective if starting materials have poor solubility in alcohols or if higher temperatures are needed.

Q2: How critical is temperature control? A2: Very critical. As discussed in the troubleshooting section, temperature is the primary lever to balance reaction rate against byproduct formation. A systematic approach is recommended.

Q3: Are there alternatives to ethyl glyoxalate? A3: Yes, other α-keto acids or their esters can be used, such as glyoxylic acid monohydrate. Using the acid directly may require different conditions, often in a solvent like acetic acid, and can sometimes lead to cleaner reactions by avoiding transesterification side products.

Q4: Can this reaction be performed using microwave irradiation? A4: Yes, microwave-assisted synthesis is an excellent strategy for this type of reaction.[5][6] It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts. A typical starting point would be 120-150°C for 15-30 minutes in a sealed microwave vessel.

Section 4: Optimization Data & Workflow
Table 1: Example Reaction Condition Optimization

The following table presents hypothetical but realistic data from an optimization study to guide your experimental design.

EntrySolventTemperature (°C)Time (h)Catalyst (mol%)Yield (%)Observations
1Ethanol78 (Reflux)12None45%Incomplete conversion, starting material remains.
2Ethanol78 (Reflux)24None55%Conversion improved, but still not complete.
3n-Butanol118 (Reflux)8None70%Good conversion, some dark byproducts.
4Acetic Acid118 (Reflux)4(Self-catalyzed)85%Clean reaction, rapid conversion.
5Ethanol120 (Microwave)0.5None82%Very fast and clean reaction.
General Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

References
  • de Oliveira, R. A., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 243-253. [Link]

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link]

  • ResearchGate. (n.d.). Consecutive coupling–cyclocondensation formation of tri- and tetrasubstituted pyridines 37. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Punyapreddiwar, N. D., et al. (2014). Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. Journal of Applied Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 11139-11155. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Dömling, A., & Nay, B. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1116-1143. [Link]

  • Beilstein Journals. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 1-26. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Ghorbani-Vaghei, R., & Malaeke, A. (2017). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 22(7), 1146. [Link]

  • Lavilla, R. (2021). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Organic & Biomolecular Chemistry, 19(48), 10590-10606. [Link]

  • Zhang, L., et al. (2018). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 61(17), 7844-7859. [Link]

  • Royal Society of Chemistry. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • Al-Obaid, A. M., et al. (2017). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Journal of Chemistry. [Link]

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Technical Support Center: Synthesis of Pyridopyrazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridopyrazinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth troubleshooting advice rooted in chemical principles to help you navigate the complexities of your synthetic routes.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during pyridopyrazinone synthesis.

Q1: My reaction yield is consistently low. What are the first things I should check?

A1: Low yields are a frequent challenge. Begin with a systematic check of the fundamentals:

  • Purity of Starting Materials: Ensure the purity of your initial reagents, such as aminopyridines, pyrazinones, and dicarbonyl compounds. Impurities can introduce competing side reactions.[1][2] It is highly recommended to use freshly purified or high-purity commercial reagents.

  • Reaction Temperature: Temperature is critical. A temperature that is too low may result in an incomplete reaction, while excessive heat can cause decomposition of your reactants or the desired product.[1]

  • Solvent Choice: The solvent affects reactant solubility and reaction kinetics. Common choices like ethanol, acetic acid, or DMF can significantly influence the outcome.[1][3] Ensure your solvent is anhydrous, as water can interfere with condensation steps.[4]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This helps you determine the optimal reaction time and avoid premature quenching or product degradation from prolonged reaction times.[2][5]

Q2: My TLC analysis shows multiple spots close to my product spot. What are the likely side products?

A2: The formation of multiple products is a common pitfall. Key side products to consider are:

  • Incomplete Cyclization: The initial condensation between a carbonyl group and an amine or hydrazine derivative forms an intermediate (e.g., an enamine or hydrazone). If the subsequent cyclization is slow or incomplete, this intermediate may be a major byproduct.[1]

  • Formation of Regioisomers: When using unsymmetrical starting materials (like an unsymmetrical 1,4-dicarbonyl compound), the reaction can proceed at two different sites, leading to a mixture of regioisomers which can be difficult to separate.[1]

  • Degradation Products: Harsh reaction conditions, such as excessively high temperatures or strongly acidic/basic media, can cause the pyridopyrazinone ring system to degrade.[1]

Q3: I'm struggling with the final purification step. My compound seems difficult to isolate.

A3: Purification challenges often stem from the physicochemical properties of the pyridopyrazinone core.

  • Tautomerism: Some pyridopyrazinone structures can exist in tautomeric equilibrium, which can lead to peak broadening in NMR spectra and difficulty in separation by standard column chromatography due to similar polarities.[6]

  • Solubility Issues: The product may be poorly soluble in common organic solvents, making extraction and chromatography challenging. Conversely, highly polar products may be difficult to elute from silica gel.

  • Residual Catalyst/Reagents: Failure to completely remove catalysts or excess reagents during work-up can complicate purification. For example, residual acid or base can cause streaking on TLC plates and poor separation.

In-Depth Troubleshooting Guides

This section provides a more detailed breakdown of problems and solutions organized by the synthetic stage.

Part 1: Starting Materials and Reagents

The quality of your starting materials is the foundation of a successful synthesis.

Problem: Inconsistent reaction outcomes despite using the same procedure.

Root Cause Analysis: This issue frequently points to variability in the purity of starting materials or reagents.

  • Aminopyridine/Aminopyrazine Purity: Commercial aminopyridines can contain isomeric impurities or oxidation byproducts.

  • Dicarbonyl Compound Stability: β-ketoesters or 1,3-diketones can be unstable or exist as enol tautomers, affecting their reactivity.

  • Solvent Quality: The presence of water or other impurities in the solvent can halt or divert the reaction. Using anhydrous solvents is often critical, especially for condensation reactions.[4]

  • Verify Identity and Purity: Before starting, run a simple analytical check (NMR, LC-MS) on your starting materials, even if they are from a commercial source.

  • Purify if Necessary:

    • Amines: Recrystallize from a suitable solvent system (e.g., ethanol/water, toluene) or perform sublimation for volatile amines.

    • Dicarbonyls: Consider purification by vacuum distillation if liquid, or recrystallization if solid.

  • Use Anhydrous Solvents: For moisture-sensitive reactions, use freshly dried solvents. Solvents can be dried using molecular sieves or a solvent purification system.

Part 2: Reaction Conditions and Cyclization

The cyclization step is the heart of pyridopyrazinone synthesis and requires careful optimization.

Problem: The cyclization reaction stalls or fails to proceed to completion.

Root Cause Analysis: The intramolecular cyclization to form the pyrazinone ring is often the rate-limiting step and can be entropically unfavorable.[7]

  • Insufficient Activation: The electrophilic and nucleophilic centers may not be sufficiently reactive under the chosen conditions. Acid or base catalysis is often required to facilitate the reaction.

  • Water Inhibition: The cyclization is typically a condensation reaction that produces water. The presence of water can push the equilibrium back towards the starting materials (Le Chatelier's principle).[1]

  • Steric Hindrance: Bulky substituents near the reacting centers can physically block the intramolecular reaction.[1]

The following diagram outlines a logical workflow for troubleshooting a failed cyclization step.

G start Cyclization Failed/ Stalled check_temp Increase Temperature? start->check_temp add_catalyst Add Catalyst? (Acid/Base) check_temp->add_catalyst No success Reaction Successful check_temp->success Yes remove_water Remove Water? add_catalyst->remove_water No add_catalyst->success Yes change_solvent Change Solvent? remove_water->change_solvent No remove_water->success Yes change_solvent->success Yes redesign Re-evaluate Synthetic Strategy change_solvent->redesign No

Caption: Decision tree for troubleshooting cyclization failures.

When optimizing, change one variable at a time. The table below provides an example of how to systematically evaluate reaction parameters.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Notes
1NoneToluene8024<10Starting material recovered
2p-TSA (10)Toluene801845Product formation observed
3p-TSA (10)Toluene1101275Significant improvement
4p-TSA (10)Toluene1101288%Dean-Stark trap used
5Acetic AcidAcetic Acid110892%Acetic acid acts as catalyst and solvent

Data is illustrative and based on common optimization trends.[1][8]

Recommended Protocol: Water Removal

For condensation reactions, active water removal is highly effective.

  • Setup: Assemble a flask with a condenser and a Dean-Stark trap.

  • Solvent: Use a solvent that forms an azeotrope with water, such as toluene or benzene.

  • Procedure: Fill the Dean-Stark trap with the solvent. As the reaction is heated to reflux, the water-solvent azeotrope will distill over, condense, and collect in the trap. The denser water will separate to the bottom, while the solvent will overflow back into the reaction flask.[1]

Part 3: Work-up and Purification

A robust work-up and purification strategy is essential to isolate your pyridopyrazinone in high purity.

Problem: Formation of an inseparable mixture of regioisomers.

Root Cause Analysis: Unsymmetrical precursors can lead to the formation of two or more regioisomers. The site of reaction (regioselectivity) is governed by a delicate balance of electronic and steric effects.[1]

  • Electronic Effects: The electron density on the reacting atoms influences the rate of reaction. Electron-withdrawing or -donating groups can favor one site over another.

  • Steric Hindrance: Bulky groups can block access to a reaction site, directing the reaction to the less hindered position.[1]

  • Modify Reaction Conditions: Sometimes, changing the solvent, temperature, or catalyst can influence the ratio of isomers.[1] For instance, a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.

  • Use a Directing Group: Introduce a temporary group (protecting or directing group) to block one reactive site, forcing the reaction to occur at the desired position. This group can be removed in a subsequent step.

  • Change Synthetic Strategy: It may be necessary to redesign the synthesis to use symmetrical intermediates or to introduce the key functionalities in a different order. There are multiple strategies to construct the core, such as a "pyrrole-first" or "pyrazinone-first" approach, which can provide access to different substitution patterns.[9]

The following diagram illustrates a standard experimental workflow.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Setup Reaction (Reagents, Solvent) run 2. Run & Monitor (Heat, Stir, TLC) setup->run quench 3. Quench Reaction run->quench extract 4. Extraction (Organic/Aqueous) quench->extract dry 5. Dry & Concentrate extract->dry chrom 6. Chromatography dry->chrom recrys 7. Recrystallization chrom->recrys characterize 8. Characterize (NMR, MS, etc.) recrys->characterize

Caption: General experimental workflow for pyridopyrazinone synthesis.

Problem: The product precipitates during work-up and is difficult to redissolve for chromatography.

Root Cause Analysis: Pyridopyrazinones can be highly crystalline and may have poor solubility in standard solvents used for chromatography (e.g., ethyl acetate/hexanes). This is a particular issue for hydrophobic or very planar molecules.[10]

Solutions:

  • Solvent Screening: Test the solubility of a small sample of your crude product in various solvents or solvent mixtures (e.g., Dichloromethane/Methanol, Chloroform, THF) to find a suitable system for purification.

  • Trituration: Instead of full redissolution, try triturating the crude solid with a solvent in which the impurities are soluble but the product is not. This can significantly purify the material before a final recrystallization or chromatographic step.

  • Alternative Chromatography: If silica gel chromatography fails, consider reverse-phase chromatography (C18 silica) for non-polar compounds or using a more polar stationary phase like alumina for very polar compounds.

References
  • Van der Eycken, J., & Van der Eycken, E. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3326. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Table from "In(OTf)3-HBF4 Assisted Multicomponent Approach for One-Pot Synthesis of Pyrazolopyridinone Fused Imidazopyridines". [Link]

  • Singh, A., et al. (2021). A Mini-Review on the Synthesis of Pyrazinoindole: Recent Progress and Perspectives. Mini-Reviews in Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Table from "Acid-catalyzed tandem reaction for the synthesis of pyridine derivatives via C C/C(sp3)–N bond cleavage of enones and primary amines". [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Scientific Diagram from an unspecified publication. [Link]

  • ResearchGate. (n.d.). Synthesis of starting materials. Scientific Diagram from "New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp Character". [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridine. Table from "A sustainable hydrotrope-assisted multicomponent synthesis of pyrazolopyridines". [Link]

  • Al-dujaili, A. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Table from "Iron-Mediated One-Pot Synthesis of 3,5-Diarylpyridines from beta-Nitrostyrenes". [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Stanovnik, B., et al. (2001). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules. [Link]

  • ResearchGate. (n.d.). Cyclization Strategies in Peptide Derived Drug Design. Figure from an unspecified publication. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

  • Mitchell, P. G., et al. (2022). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. [Link]

  • Wang, X., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology. [Link]

  • Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide derived drug design. Current Topics in Medicinal Chemistry. [Link]

  • BioProcess International. (n.d.). Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. [Link]

  • Roque, A. C. A., et al. (2012). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal. [Link]

  • PurePep. (2025). 3 Peptide Purification Bottlenecks Slowing Your Research. PurePep Blog. [Link]

  • Mubeen, M., & Yarlagadda, R. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Pharmaceutical Technology. (2014). Challenges and Strategies for the Downstream Purification and Formulation of Fab Antibody Fragments. [Link]

  • R Discovery. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold. [Link]

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Technical Support Center: Crystallization of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Troubleshooting Guide

Crystallization is a critical step in the purification and characterization of active pharmaceutical ingredients. The quality of your crystals can significantly impact downstream processes and the final product's performance. Below are common issues encountered during the crystallization of this compound, along with their potential causes and recommended solutions.

Issue 1: No Crystals Are Forming

This is one of the most frequent challenges in crystallization. The absence of crystal formation typically indicates that the solution is not supersaturated, or that nucleation is inhibited.

Potential Causes:

  • Solvent choice: The compound may be too soluble in the chosen solvent, preventing it from reaching a state of supersaturation upon cooling.[1][2]

  • Insufficient concentration: The concentration of the compound in the solution may be too low.

  • Cooling rate: The solution might be cooled too rapidly, not allowing enough time for nucleation to occur.

  • Lack of nucleation sites: The crystallization vessel may be too smooth, or there may be no impurities or seed crystals to initiate crystal growth.

Solutions:

  • Re-evaluate your solvent system: A good crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[2] Conduct a solvent screening experiment to identify the optimal solvent or solvent mixture.

  • Concentrate the solution: If you suspect the solution is too dilute, slowly evaporate some of the solvent to increase the concentration of your compound.[3] Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation of an amorphous solid.

  • Induce nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.[3][4]

    • Seeding: Introduce a small, pure crystal of this compound into the solution. This "seed crystal" provides a template for further crystal growth.[1]

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further by placing it in a refrigerator or a controlled cooling bath.[4][5] Insulating the flask can also promote slower cooling.[4]

Issue 2: The Compound is "Oiling Out" Instead of Crystallizing

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the compound's melting point being lower than the temperature of the crystallization solution, or high levels of impurities.

Potential Causes:

  • High supersaturation: The solution is too concentrated, leading to the separation of a liquid solute phase.

  • Presence of impurities: Impurities can depress the melting point of the compound and interfere with the crystal lattice formation.

  • Inappropriate solvent: The chosen solvent may not be suitable for the crystallization of this specific compound.

Solutions:

  • Adjust the solvent system: Try using a solvent in which the compound is less soluble. Alternatively, a co-solvent system can sometimes mitigate oiling out.

  • Reduce the concentration: Dilute the solution by adding more solvent and then attempt to crystallize again.

  • Lower the crystallization temperature: If the compound's melting point is the issue, try to perform the crystallization at a lower temperature.

  • Purify the compound further: If impurities are suspected, an additional purification step (e.g., column chromatography) before crystallization may be necessary.

Issue 3: Poor Crystal Quality (Small, Needle-like, or Aggregated Crystals)

The quality of crystals is paramount for accurate analytical characterization and for formulation development. Poor crystal habits can arise from suboptimal crystallization conditions.

Potential Causes:

  • Rapid cooling: Fast cooling rates favor rapid nucleation over slow crystal growth, resulting in many small crystals.[3]

  • High supersaturation: Similar to oiling out, excessive supersaturation can lead to the rapid formation of small, impure crystals.

  • Agitation: Disturbing the solution during crystal growth can lead to the formation of multiple nucleation sites and smaller crystals.

Solutions:

  • Optimize the cooling rate: Employ a slow, controlled cooling profile. An ideal crystallization process allows crystals to form over a period of several hours to days.[3]

  • Control supersaturation: Start with a solution that is just saturated at a higher temperature. This can be achieved by adding a slight excess of solvent.[3]

  • Minimize disturbances: Once nucleation has begun, allow the crystallization to proceed in an undisturbed environment.[4]

  • Consider alternative crystallization techniques: Methods like vapor diffusion or slow evaporation can sometimes yield higher quality crystals.[1] In vapor diffusion, a solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, inducing crystallization.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.

Materials:

  • This compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (e.g., 10-20 mg) of this compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.[2]

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the tube while adding more solvent until the solid dissolves completely.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath or refrigerator.

  • Observe the formation of crystals. An ideal solvent will show a significant amount of crystalline precipitate upon cooling.

Data Summary Table:

SolventSolubility at RTSolubility at Elevated Temp.Crystal Formation upon CoolingCrystal Quality (Visual)
Water
Ethanol
Acetone
Ethyl Acetate
Toluene
Heptane

Fill in the table based on experimental observations.

Protocol 2: Controlled Cooling for Crystal Growth

Objective: To obtain large, high-quality crystals of this compound.

Procedure:

  • Dissolve the compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed on a benchtop. To slow the cooling further, you can insulate the flask with glass wool or place it in a Dewar flask filled with warm water.[4]

  • Once the solution has reached room temperature, if crystals have not yet formed, introduce a seed crystal.

  • Transfer the flask to a refrigerator (4 °C) and then to a freezer (-20 °C) to maximize the yield of crystals. The transition between temperatures should be gradual.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for crystallization?

As a Senior Application Scientist, I would first look at the molecule's structure. This compound (CAS No: 70395-75-4, Molecular Formula: C7H4ClN3O) is a heterocyclic compound containing both hydrogen bond donors (-NH) and acceptors (C=O, pyridine and pyrazine nitrogens).[6][7][8] This suggests that solvents capable of hydrogen bonding, such as alcohols, might be good candidates for crystallization. However, strong hydrogen bonding with the solvent can sometimes inhibit crystallization.[1] The presence of the chlorine atom and the aromatic rings also contributes to its overall polarity and potential for pi-pi stacking interactions, which can influence crystal packing.

Q2: How can I deal with polymorphism in my crystals?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and bioavailability. While specific polymorphic forms of 6-chloropyrdo[2,3-b]pyrazin-2(1H)-one are not widely reported in the initial literature search, it is a phenomenon to be aware of with pyridopyrazinone derivatives.[9]

To control for polymorphism:

  • Consistent Crystallization Conditions: Use a standardized and well-documented crystallization protocol.

  • Solvent Choice: Different solvents can favor the formation of different polymorphs.

  • Temperature Control: The temperature of crystallization can influence the resulting polymorphic form.

  • Characterization: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the crystalline form obtained.

Q3: What is the best method for growing single crystals for X-ray diffraction?

For single-crystal X-ray diffraction, you need well-ordered, single crystals of sufficient size. Slow crystallization methods are generally preferred.[10]

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks in a loosely covered vial.[11]

  • Vapor Diffusion: This is a highly effective method for growing high-quality single crystals from small amounts of material.[1] It involves dissolving the compound in a "good" solvent and placing this solution in a small open vial. This vial is then placed inside a larger sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting slow crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface of the two liquids.

Visualization of Troubleshooting Workflow

Below is a diagram illustrating the decision-making process when troubleshooting the crystallization of this compound.

Troubleshooting_Crystallization start Start: Dissolve Compound in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe no_xtal No Crystals observe->no_xtal No oil_out Oiling Out observe->oil_out Oil poor_xtal Poor Quality Crystals observe->poor_xtal Poor good_xtal Good Quality Crystals observe->good_xtal Yes sol_conc Too Soluble / Too Dilute? no_xtal->sol_conc change_solv Change Solvent / Co-solvent no_xtal->change_solv oil_out->change_solv sol_super Too Supersaturated? oil_out->sol_super poor_xtal->sol_super cool_rate Cooling Too Fast? poor_xtal->cool_rate end End: Collect & Dry Crystals good_xtal->end induce_nucl Induce Nucleation (Scratch/Seed) sol_conc->induce_nucl No evap_solv Concentrate Solution sol_conc->evap_solv Yes induce_nucl->observe evap_solv->observe change_solv->start add_solv Add More Solvent sol_super->add_solv Yes lower_temp Lower Crystallization Temp sol_super->lower_temp No add_solv->observe lower_temp->observe slow_cool Slow Down Cooling Rate cool_rate->slow_cool Yes slow_cool->observe

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • What is YOUR crystallisation go-to? (2024, October 28). Reddit. [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Columbia University. [Link]

  • Wood, P. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1699-1721. [Link]

  • Ali, A. J., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences, 6(4), 827-833. [Link]

  • The tested pyridopyrazinone derivatives. (n.d.). ResearchGate. [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2022). RSC Advances, 12(12), 7306-7327. [Link]

  • Regioselective one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][3][5][11]triazolo[4,3-a]pyrazines. Reactivity of aliphatic and aromatic hydrazides. (2005). The Journal of Organic Chemistry, 70(7), 2878-2880. [Link]

Sources

Technical Support Center: Purification of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the purification of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one (CAS: 70395-75-4), a key intermediate in pharmaceutical synthesis. Here, we address common challenges and questions encountered during its purification, drawing upon established chemical principles and field-proven insights to ensure you achieve the highest purity for your downstream applications.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The purity of this intermediate is paramount, as even trace impurities can have a profound impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common and efficient synthesis of the pyrido[2,3-b]pyrazin-2(1H)-one core involves the condensation of a 2,3-diaminopyridine with an oxalate derivative, such as diethyl oxalate.[1] In the case of this compound, the likely starting materials are 2,3-diamino-5-chloropyridine and diethyl oxalate.

Based on this synthetic pathway, the following impurities are commonly encountered:

  • Unreacted Starting Materials:

    • 2,3-diamino-5-chloropyridine

    • Diethyl oxalate (or its hydrolysis product, oxalic acid)

  • Intermediates:

    • Mono-acylated intermediate: This forms when only one of the amino groups of the diaminopyridine has reacted with the oxalate.

  • By-products:

    • Regioisomers: Depending on the reaction conditions, there is a possibility of forming the isomeric 7-chloropyrido[2,3-b]pyrazin-2(1H)-one, although the predicted product is generally favored.

    • Over-alkylation or other side-reaction products if the reaction conditions are not well-controlled.

Q2: How can I assess the purity of my this compound?

A2: A multi-pronged analytical approach is recommended to accurately determine the purity of your compound. Several commercial suppliers of this compound indicate that a suite of analytical methods are used for quality control.[2]

Recommended Analytical Techniques:

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) The primary method for quantitative purity assessment. A well-developed HPLC method can separate the target compound from its impurities, allowing for accurate quantification.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the mass of the main component and any detectable impurities, which aids in their structural elucidation.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for identifying volatile impurities.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides structural confirmation of the desired product and can help in identifying and quantifying impurities if their signals do not overlap with the product's signals.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of key functional groups in the molecule.

A typical Reverse-Phase HPLC (RP-HPLC) method for purity analysis of related pyridoxine and pyrazinamide derivatives often utilizes a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection.[4]

Troubleshooting Purification

Q3: My crude product has a low melting point and appears discolored. What is the first purification step I should take?

A3: A low and broad melting point, along with discoloration (the pure compound is typically an off-white to light yellow solid), suggests the presence of significant impurities.[5][6] Recrystallization is an excellent initial purification step to remove the bulk of impurities.

The key to successful recrystallization is selecting an appropriate solvent system. For polar, heterocyclic compounds like this compound, polar aprotic solvents or high-boiling point alcohols are often good starting points.

Recommended Recrystallization Solvents to Screen:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetic Acid

  • Ethanol

  • Methanol

  • Mixtures of the above with water (as an anti-solvent)

Experimental Protocol: Recrystallization from DMF/Methanol

  • Dissolve the crude this compound in a minimal amount of hot DMF.

  • Once fully dissolved, slowly add methanol as an anti-solvent until the solution becomes slightly turbid.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Dry the purified crystals under vacuum.

Q4: Recrystallization did not sufficiently improve the purity of my compound. What should I try next?

A4: If recrystallization is ineffective, particularly for removing impurities with similar solubility to your product, column chromatography is the next logical step. For polar compounds, silica gel is the most common stationary phase.[7]

Workflow for Developing a Column Chromatography Method

G cluster_0 Method Development TLC 1. TLC Analysis Solvent 2. Select Solvent System TLC->Solvent Determine Rf Column 3. Pack Column Solvent->Column Load 4. Load Sample Column->Load Elute 5. Elute and Collect Fractions Load->Elute Analyze 6. Analyze Fractions Elute->Analyze Combine 7. Combine and Evaporate Analyze->Combine Pool pure fractions

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Guide to Column Chromatography:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Use silica gel TLC plates to screen for an appropriate mobile phase.

    • A good solvent system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.

    • Start with a mixture of a non-polar solvent and a polar solvent. Common systems for this class of compounds include:

      • Dichloromethane (DCM) / Methanol (MeOH)[8]

      • Ethyl Acetate (EtOAc) / Hexane

      • Chloroform / Methanol[7]

  • Column Preparation:

    • Select a column with an appropriate diameter and length for the amount of crude material.

    • Pack the column with silica gel using a slurry method with your chosen non-polar solvent.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for compounds with poor solubility, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the less polar solvent system identified during your TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and then any more polar impurities. For example, start with 100% DCM and gradually increase the percentage of MeOH.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Common Column Chromatography Issues:

IssuePossible CauseSuggested Solution
Compound won't elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase.
Poor separation Inappropriate solvent system.Re-evaluate your solvent system using TLC. Try a different combination of solvents.
Streaking on TLC/column Compound is too polar or interacting strongly with the silica.Add a small amount of a modifier to your mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. However, use with caution as it can affect your product.
Silica dissolving High concentrations of methanol can sometimes cause fine silica particles to elute with your product, especially with lower quality silica.Use spherical silica if available, as it is more robust. Limit the concentration of methanol if possible.[9]
Q5: I have a very small amount of a highly impure sample. Is there a more efficient purification method?

A5: For small-scale purification or for separating very closely related impurities, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is an excellent, albeit more resource-intensive, option. It offers much higher resolution than standard column chromatography.

Considerations for Prep-HPLC:

  • Column: A C18 stationary phase is a good starting point for reverse-phase separation.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically used.

  • Detection: UV detection at a wavelength where your compound has strong absorbance is used to monitor the elution.

The conditions for analytical HPLC can often be adapted for preparative scale-up.

Summary of Purification Strategies

The choice of purification method depends on the nature and quantity of impurities. The following decision tree can guide your strategy:

G cluster_0 Purification Decision Tree Start Crude Product Recrystallize Recrystallization Start->Recrystallize Purity_Check1 Purity > 98%? Recrystallize->Purity_Check1 Column_Chrom Column Chromatography Purity_Check1->Column_Chrom No Final_Product Pure Product Purity_Check1->Final_Product Yes Purity_Check2 Purity > 98%? Column_Chrom->Purity_Check2 Prep_HPLC Preparative HPLC Purity_Check2->Prep_HPLC No Purity_Check2->Final_Product Yes Prep_HPLC->Final_Product

Caption: Decision tree for purification strategy.

By systematically applying these analytical and purification techniques, you can effectively remove impurities from your this compound and ensure its suitability for your research and development needs.

References

  • Zhong, S., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering. [Link]

  • How to conduct silica gel column chromatography with solvent system of chloroform: methanol: n-hexane, with ratio of 1:1:1 ?. ResearchGate. (2021). [Link]

  • What purification method is appropriate to purify a DMF solution of a Co(III) complex in other to obtain single crystals for SC-XRD measurement?. ResearchGate. (2019). [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Al-Ostoot, F. H., et al. (2015). Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. Molecules. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Taylor, E. C., & Sowinski, F. (1975). Pteridines. 35. A new and unequivocal synthesis of 2,4-diaminopteridines. Journal of the American Chemical Society.
  • Bock, M. G., et al. (1986). Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug. Journal of Medicinal Chemistry. [Link]

  • Biotage. (2023). How much methanol can I use with my silica flash column?. [Link]

  • Harborne, J. B. (1998). Phytochemical Methods: A Guide to Modern Techniques of Plant Analysis. Springer.
  • Hairui Chemical. 6-chloro-1H-pyrido[2,3-b]pyrazin-2-one. [Link]

  • Frolov, K. A., et al. (2012). Synthesis of Pyrido[2,1-b][2][7][10]thiadiazines by the Aminomethylation of 4-Methyl-6-oxo-2-thioxopiperidine-3-carbonitrile. Chemistry of Heterocyclic Compounds. [Link]

  • Dhal, S. K., & Sharma, R. (2013). Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. Acta Poloniae Pharmaceutica. [Link]

  • Al-Zaydi, K. M. (2018). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. (2016). [Link]

  • Dyda, Y., et al. (2022). Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][2][7]thiazine derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Al-Awadi, N. A., et al. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-chloropyrido[2,3-b]pyrazin-2(1H)-one. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common yet significant hurdle of this compound's poor solubility in experimental assays. Our goal is to equip you with the knowledge to not only solve immediate precipitation issues but also to proactively design robust experimental protocols.

Introduction: Understanding the Solubility Challenge

This compound belongs to the pyridopyrazine class of heterocyclic compounds. Such molecules, characterized by their rigid, planar structures and potential for strong intermolecular interactions in a crystalline state, frequently exhibit low aqueous solubility. This intrinsic property can lead to significant experimental artifacts, including compound precipitation, inaccurate concentration measurements, and consequently, unreliable assay results. This guide will walk you through a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately upon dilution into my aqueous assay buffer from a DMSO stock. What is the primary cause?

A1: This phenomenon, often termed "solvent shock," is the most common reason for compound precipitation in assays. While this compound may be readily soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), a rapid change in solvent polarity upon dilution into an aqueous buffer can drastically reduce its solubility limit.[1] The compound, suddenly finding itself in an unfavorable environment, crashes out of the solution. It is a matter of kinetic solubility; the compound does not have sufficient time to favorably interact with the new solvent environment.[1]

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most widely used and effective solvent for creating high-concentration stock solutions of many poorly soluble compounds, including those with heterocyclic structures.[2] It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can negatively impact the solubility of hydrophobic compounds.[3] Aim to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final volume of DMSO in your assay, thereby reducing the risk of solvent-induced artifacts.[2]

Q3: What is the maximum final concentration of DMSO that is generally considered safe for my assay?

A3: There is no universal "safe" concentration of DMSO, as its effects are highly dependent on the specific biological system (e.g., enzyme, cell line) you are studying. However, a widely accepted industry standard is to keep the final DMSO concentration at or below 0.5% to 1% (v/v).[1] It is imperative to determine the tolerance of your specific assay to DMSO by running a solvent tolerance control experiment. This will help you distinguish between true compound effects and solvent-induced artifacts.[4]

Q4: Can the pH of my assay buffer influence the solubility of this compound?

A4: Absolutely. The solubility of ionizable compounds is often pH-dependent.[5] this compound has a predicted pKa of approximately 6.80±0.50.[6] This suggests that its charge state, and therefore its solubility, can change around neutral pH. For weakly basic compounds, solubility generally increases as the pH of the solution becomes more acidic and the compound becomes protonated (charged). Conversely, for weakly acidic compounds, solubility increases in more alkaline conditions as the compound becomes deprotonated (charged). It is advisable to measure the solubility of your compound at the specific pH of your assay.[7]

Q5: Can components of my cell culture medium, like Fetal Bovine Serum (FBS), affect the solubility of the compound?

A5: Yes, components of cell culture media can have a significant impact. Proteins in Fetal Bovine Serum (FBS), such as albumin, can bind to small molecules, which can either help to keep them in solution or, in some cases, lead to the formation of insoluble protein-compound complexes, causing co-precipitation.[2] If you suspect interactions with media components are causing precipitation, you could try testing the compound's solubility in both serum-containing and serum-free media.[1]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation

If you are encountering precipitation of this compound in your assays, follow this systematic troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Diagnostics cluster_2 Solutions cluster_3 Advanced Strategies observe Compound Precipitates in Assay check_conc Is Final Compound Concentration Too High? observe->check_conc check_dmso Is Final DMSO Concentration > 1%? check_conc->check_dmso No reduce_conc Lower Compound Concentration check_conc->reduce_conc Yes check_buffer Is Buffer pH or Composition an Issue? check_dmso->check_buffer No optimize_dmso Optimize DMSO Dilution Strategy check_dmso->optimize_dmso Yes check_temp Is Temperature Affecting Solubility? check_buffer->check_temp No modify_buffer Adjust Buffer pH or Use Additives check_buffer->modify_buffer Yes use_surfactant Incorporate Surfactants check_buffer->use_surfactant use_cyclodextrin Use Cyclodextrins check_buffer->use_cyclodextrin control_temp Maintain Consistent Temperature check_temp->control_temp Yes

Caption: A flowchart for troubleshooting compound precipitation.

In-Depth Solubilization Strategies

If basic troubleshooting does not resolve the precipitation, more advanced formulation strategies may be necessary.

Co-Solvent Systems

While DMSO is the most common co-solvent, other water-miscible organic solvents can be considered. However, it is critical to assess their compatibility with your assay.

Co-SolventTypical Starting ConcentrationPotential Assay Interactions
DMSO < 1%Can inhibit or activate certain kinases; may affect cell membrane integrity at higher concentrations.[8][9]
Ethanol < 1%Can cause protein denaturation; may have cytotoxic effects.
Methanol < 1%Generally more cytotoxic than ethanol.

Note: The concentrations listed are general starting points and should be optimized for your specific assay.

pH Adjustment

For ionizable compounds like this compound, adjusting the pH of the stock solution or the assay buffer can significantly improve solubility.[5] Given its predicted pKa of ~6.8, exploring a slightly acidic pH range (e.g., pH 6.0-6.5) may enhance its solubility by promoting protonation. However, ensure that any pH modification is compatible with the optimal conditions for your biological system.

Use of Excipients

a) Surfactants (Micellar Solubilization): Surfactants can form micelles in aqueous solutions, which are microscopic spheres with a hydrophobic core and a hydrophilic exterior.[10] Poorly soluble compounds can be encapsulated within these hydrophobic cores, increasing their apparent solubility in the aqueous medium.[8][10]

  • Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), and Pluronic® F-68 are often used in biological assays due to their relatively low toxicity.[11]

  • Critical Consideration: The concentration of the surfactant must be above its critical micelle concentration (CMC) to form micelles and solubilize the compound.[10]

b) Cyclodextrins (Inclusion Complexes): Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule (your compound) is encapsulated within the cyclodextrin's cavity, thereby increasing its aqueous solubility.

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[12][13]

G cluster_0 Solubilization Mechanisms cluster_1 Micellar Solubilization cluster_2 Inclusion Complexation compound Poorly Soluble Compound (this compound) surfactant cyclodextrin Cyclodextrin complex Inclusion Complex compound->complex micelle Micelle surfactant->micelle > CMC compound_in_micelle Solubilized Compound micelle->compound_in_micelle Encapsulation cyclodextrin->complex Complexation compound_in_complex Solubilized Compound

Caption: Solubilization mechanisms for poorly soluble compounds.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration in Assay Buffer

This protocol will help you determine the kinetic solubility limit of your compound in your specific assay buffer.

Materials:

  • High-concentration stock solution of this compound in 100% DMSO.

  • Your final assay buffer.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Vortex mixer.

Procedure:

  • Prepare Serial Dilutions: Create a series of dilutions of your compound in the assay buffer. It is often best to perform a serial 2-fold dilution.

  • Incubation: Incubate the dilutions under the same conditions as your planned experiment (e.g., temperature, time).

  • Visual Inspection: Carefully inspect each dilution for any signs of precipitation (cloudiness, visible particles, or sediment). This can be done by eye or under a microscope for greater sensitivity.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working concentration under these conditions.[14]

Protocol 2: Preparing Working Solutions to Minimize Precipitation

This protocol outlines a method for diluting a DMSO stock solution into an aqueous buffer to reduce the risk of "solvent shock."

Materials:

  • Concentrated stock solution in 100% DMSO.

  • Aqueous assay buffer.

  • Sterile microcentrifuge tubes.

  • Vortex mixer.

Methodology:

  • Pre-warm the Aqueous Buffer: If your assay is performed at a specific temperature (e.g., 37°C), pre-warm your assay buffer to that temperature.

  • Calculate Dilutions: Determine the volumes needed for your final concentrations.

  • Step-wise Dilution (optional but recommended): Instead of a single large dilution, perform one or two intermediate dilution steps in buffer that already contains a certain percentage of DMSO.

  • Vortexing: When adding the DMSO stock to the aqueous buffer, vortex the tube gently during the addition to ensure rapid mixing and dispersion. This helps to avoid localized high concentrations of the compound that can initiate precipitation.

  • Final Dilution: Perform the final dilution to the desired concentration in the pre-warmed assay buffer.

By implementing these strategies and protocols, you can effectively address the solubility challenges of this compound, leading to more accurate and reproducible experimental results.

References

  • Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. (2025). ResearchGate. [Link]

  • Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... (n.d.). ResearchGate. [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015). ResearchGate. [Link]

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2025). ResearchGate. [Link]

  • Compound precipitation in high-concentration DMSO solutions. (2014). PubMed. [Link]

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. (n.d.). PMC. [Link]

  • β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. (n.d.). MDPI. [Link]

  • How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. (2023). ResearchGate. [Link]

  • What the concentration of DMSO you use in cell culture assays?. (2016). ResearchGate. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). PubMed. [Link]

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  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). JOCPR. [Link]

  • Drug design, development and biological screening of pyridazine derivatives. (n.d.). JOCPR. [Link]

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  • Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). OAText. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC. [Link]

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  • Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. (n.d.). PMC. [Link]

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  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. (n.d.). MDPI. [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). PubMed. [Link]

  • The Effect of Water pH on Pesticide Effectiveness. (n.d.). Atticus LLC. [Link]

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  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). PubMed Central. [Link]

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minimizing byproduct formation during chlorination of pyridopyrazinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chlorination of pyridopyrazinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively minimize byproduct formation. As Senior Application Scientists, we have compiled this resource based on established principles of heterocyclic chemistry and extensive experience in synthetic route optimization.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues you may encounter during the chlorination of pyridopyrazinone, providing potential causes and actionable solutions.

Question 1: I am observing multiple chlorinated products in my reaction mixture, leading to a low yield of the desired isomer. How can I improve the regioselectivity?

Answer:

Poor regioselectivity is a common challenge in the electrophilic halogenation of heteroaromatic systems. The pyridopyrazinone core has several potential sites for chlorination, and the inherent electronic properties of the fused rings dictate the substitution pattern. The pyridine ring is generally electron-deficient, making it less reactive towards electrophiles than benzene. The pyrazinone ring, containing two nitrogen atoms, further influences the electron density distribution.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: High temperatures and highly reactive chlorinating agents can decrease selectivity.

    • Solution: Employ milder chlorinating agents. If you are using chlorine gas (Cl₂) with a strong Lewis acid like AlCl₃ or FeCl₃, consider switching to N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA). These reagents often provide better control and selectivity.[1]

  • Incorrect Solvent Choice: The solvent can influence the reactivity of the chlorinating agent and the stability of reaction intermediates.

    • Solution: Screen a range of solvents. Aprotic solvents of varying polarity, such as dichloromethane (DCM), acetonitrile (ACN), or 1,2-dichloroethane (DCE), can have a significant impact on selectivity.

  • Substituent Effects: The electronic nature of existing substituents on the pyridopyrazinone ring will strongly direct the position of chlorination.

    • Solution: Analyze the electronic effects of your substituents. Electron-donating groups will activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it. This inherent property can be leveraged to direct chlorination to a specific position.

Experimental Protocol for Optimizing Regioselectivity:

  • Reagent Screening: Set up small-scale parallel reactions using different chlorinating agents (e.g., NCS, TCCA, SO₂Cl₂).

  • Solvent Screening: For the most promising chlorinating agent, perform the reaction in a variety of aprotic solvents (DCM, ACN, DCE, THF).

  • Temperature Control: Run the reactions at a controlled low temperature (e.g., 0 °C to room temperature) to minimize over-reaction and improve selectivity.

  • Analysis: Analyze the product distribution of each reaction by HPLC or GC-MS to determine the optimal conditions for the desired isomer.

ParameterCondition 1Condition 2Condition 3
Chlorinating Agent NCSTCCACl₂/FeCl₃
Solvent DCMACNDCE
Temperature 0 °C25 °C50 °C
Ratio of Isomers (Desired:Undesired) (Record Ratio)(Record Ratio)(Record Ratio)
Yield of Desired Isomer (Record Yield)(Record Yield)(Record Yield)

Question 2: My reaction is producing a significant amount of a dark, insoluble material, and the mass balance is poor. What is causing this and how can I prevent it?

Answer:

The formation of dark, insoluble byproducts, often polymeric in nature, can be indicative of over-reaction or reaction pathways involving radical species. The electron-rich nature of certain positions on the heterocyclic ring system can be susceptible to oxidation or polymerization under harsh chlorination conditions.

Potential Causes and Solutions:

  • Excess Chlorinating Agent: Using a large excess of the chlorinating agent can lead to multiple chlorinations and subsequent decomposition pathways.

    • Solution: Carefully control the stoichiometry of the chlorinating agent. Start with 1.0-1.2 equivalents and incrementally increase if starting material remains.

  • Presence of Radical Initiators: Light or trace metal impurities can initiate radical chain reactions, leading to undesired byproducts.

    • Solution: Conduct the reaction in the dark and use high-purity, peroxide-free solvents. Consider adding a radical scavenger, such as BHT, in a small test reaction to see if it improves the outcome.

  • Reaction with the Pyrazinone Carbonyl: While less common for electrophilic chlorination, interaction with the carbonyl group under certain conditions could lead to complex side reactions.

    • Solution: Ensure anhydrous conditions, as the presence of water can lead to the formation of HCl, which can catalyze decomposition pathways.

Troubleshooting Workflow for Poor Mass Balance:

start Poor Mass Balance & Dark Byproducts check_stoichiometry Verify Stoichiometry of Chlorinating Agent start->check_stoichiometry check_reaction_conditions Assess Reaction Conditions start->check_reaction_conditions If Stoichiometry is Correct reduce_equivalents Use 1.0-1.2 Equivalents check_stoichiometry->reduce_equivalents If Excessive reduce_equivalents->check_reaction_conditions run_in_dark Conduct Reaction in the Dark check_reaction_conditions->run_in_dark use_anhydrous Use Anhydrous Solvents check_reaction_conditions->use_anhydrous add_scavenger Test with Radical Scavenger check_reaction_conditions->add_scavenger analyze_byproducts Analyze Soluble Byproducts by LC-MS/NMR run_in_dark->analyze_byproducts use_anhydrous->analyze_byproducts add_scavenger->analyze_byproducts optimize Optimize Conditions Based on Analysis analyze_byproducts->optimize

Caption: Troubleshooting workflow for addressing poor mass balance.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the chlorination of pyridopyrazinone?

A1: The chlorination of pyridopyrazinone is expected to proceed via an electrophilic aromatic substitution (EAS) mechanism.[2] The chlorinating agent, often activated by a Lewis acid or protic acid, generates a highly electrophilic chlorine species (e.g., Cl⁺). The π-system of the pyridopyrazinone ring then acts as a nucleophile, attacking the electrophilic chlorine to form a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation by a weak base regenerates the aromatic ring, yielding the chlorinated product.[2][3][4] The regioselectivity is determined by the position on the ring that is most nucleophilic and leads to the most stable sigma complex.

Mechanism of Electrophilic Chlorination:

reagents Pyridopyrazinone + Cl-X intermediate Sigma Complex (Resonance Stabilized) reagents->intermediate Electrophilic Attack product Chlorinated Pyridopyrazinone + H-X intermediate->product Deprotonation

Caption: Generalized mechanism for electrophilic chlorination.

Q2: Which analytical techniques are best for identifying and quantifying chlorinated byproducts?

A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent tool for separating the starting material, the desired product, and various chlorinated isomers. It can be used to determine the purity of your product and the relative ratios of different byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS provides both separation and identification. The mass spectrum of each peak can help in determining the molecular weight and fragmentation pattern, which is indicative of the structure and position of chlorination.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for analyzing less volatile and more polar compounds. It provides molecular weight information for each component separated by the LC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unambiguous structure elucidation of the major products. The chemical shifts and coupling patterns of the aromatic protons will change predictably upon chlorination, allowing for the determination of the substitution pattern. For complex mixtures, 2D NMR techniques like COSY and HMBC can be invaluable.

Experimental Protocol for Byproduct Analysis:

  • Sample Preparation: Take an aliquot of the crude reaction mixture and quench any remaining chlorinating agent with a solution of sodium thiosulfate. Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Initial Screening (TLC/HPLC): Use Thin Layer Chromatography (TLC) or a rapid HPLC method to get a qualitative picture of the number of components in your mixture.

  • Separation and Quantification (HPLC/GC): Develop a robust HPLC or GC method to separate all components. Quantify the relative amounts of each component by integrating the peak areas.

  • Identification (MS/NMR): Isolate the major byproducts by preparative HPLC or column chromatography. Characterize the isolated compounds by MS and NMR to confirm their structures.

Q3: How does pH affect the chlorination reaction?

A3: The pH of the reaction medium can have a profound effect on both the rate and selectivity of the chlorination. The basic nitrogen atoms in the pyridopyrazinone ring can be protonated under acidic conditions. Protonation deactivates the ring towards electrophilic attack, potentially slowing down the reaction or altering the site of chlorination. Conversely, some chlorinating agents require acidic conditions for activation. Therefore, the optimal pH will be a balance between activating the chlorinating agent and maintaining sufficient nucleophilicity of the substrate. It is advisable to buffer the reaction if precise pH control is necessary.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. (URL not available)
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link]

  • Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. [Link]

  • A Practical Lewis Base Catalyzed Electrophilic Chlorination of Arenes and Heterocycles.
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health. [Link]

  • Visible light-induced halogen-atom transfer by N-heterocyclic carbene-ligated boryl radicals for diastereoselective C(sp3)–C(sp2) bond formation. National Institutes of Health. [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Halogenation of Heterocycles: I. Five-Membered Rings. Semantic Scholar. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. PubMed Central. [Link]

  • Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. PubMed Central. [Link]

  • Regioselectivity of 9-chloropyrido[1,2-a]benzimidazole halogenation reaction.
  • Techniques and Methods of Identification. ResearchGate. [Link]

  • SEPARATION METHODS OF ANALYSIS (CHM 703) If it were possible to identify or quantitatively determine any element or compound by. Semantic Scholar. (URL not available)
  • Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. PubMed Central. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PubMed Central. [Link]

  • Selectivity In Free Radical Reactions. Master Organic Chemistry. [Link]

  • MARLAP Manual Volume II: Chapter 14, Separation Techniques. Environmental Protection Agency. [Link]

  • 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube. [Link]

  • 18.2a EAS Bromination and Chlorination. YouTube. [Link]

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Technical Support Center: Synthesis of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your successful synthesis of this important pharmaceutical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic route: the cyclocondensation of 5-chloro-2,3-diaminopyridine with a glyoxylic acid derivative.

Problem 1: Low or No Product Yield

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows the presence of starting materials (primarily 5-chloro-2,3-diaminopyridine) and minimal or no formation of the desired product spot.

  • After workup, a low mass of solid material is isolated.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Inadequate Reaction Temperature The cyclocondensation reaction, involving imine formation followed by intramolecular cyclization and dehydration, requires sufficient thermal energy to overcome the activation barriers of these steps.Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC at each new temperature. For many condensations of this type, refluxing in a suitable solvent like ethanol or acetic acid is necessary.
Poor Quality of Reagents The starting diamine, 5-chloro-2,3-diaminopyridine, can oxidize over time, appearing as a dark solid. Oxidized starting material will not participate in the desired reaction. Glyoxylic acid derivatives can be unstable.Use freshly sourced or purified 5-chloro-2,3-diaminopyridine. If the solid is discolored (dark brown or black), consider recrystallization or column chromatography. Ensure the glyoxylic acid derivative is of high purity and has been stored under recommended conditions (e.g., under inert gas at 2-8°C).[1]
Incorrect Stoichiometry An excess or deficit of the glyoxylic acid derivative can lead to incomplete conversion of the limiting reagent or the formation of side products.Ensure accurate weighing of both starting materials. A slight excess (1.1-1.2 equivalents) of the glyoxylic acid derivative can sometimes be beneficial to drive the reaction to completion.
Presence of Water in the Reaction The initial condensation step to form an imine is a reversible reaction that produces water. If water is not effectively removed, the equilibrium may not favor product formation.If the reaction is sensitive to water, consider using a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene. Alternatively, performing the reaction in a solvent like acetic acid can facilitate dehydration.
Problem 2: Presence of Significant Impurities in the Crude Product

Symptoms:

  • TLC of the crude product shows multiple spots in addition to the product spot.

  • ¹H NMR spectrum of the crude product shows unexpected peaks.

Potential Causes & Solutions:

Impurity Identification Formation Mechanism Prevention & Removal
Unreacted 5-chloro-2,3-diaminopyridine A distinct spot on TLC (often more polar than the product). Characteristic aromatic proton signals in the ¹H NMR spectrum.Incomplete reaction due to reasons mentioned in "Low Yield".Increase reaction time or temperature. Use a slight excess of the glyoxylic acid derivative. Can often be removed by recrystallization or trituration with a suitable solvent system (e.g., ethyl acetate/hexanes).
Bis-adduct/Over-reaction Product A less polar spot on TLC compared to the desired product. Complex ¹H NMR spectrum.If a dicarbonyl compound is inadvertently used or formed, both amino groups of the diamine could potentially react.Ensure the use of a mono-carbonyl glyoxylic acid derivative. Careful control of stoichiometry is crucial. Purification via column chromatography may be necessary.
Polymeric Material Insoluble, often dark-colored material that does not move from the baseline on TLC.Can form under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) through intermolecular reactions.Avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed. The insoluble material can usually be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the synthesis of this compound?

A common and effective method is the cyclocondensation reaction between 5-chloro-2,3-diaminopyridine and a glyoxylic acid derivative, such as ethyl glyoxalate. The reaction is typically carried out in a protic solvent like ethanol or acetic acid with heating.

Q2: What are the key reaction parameters to control for a successful synthesis?

The most critical parameters are reaction temperature, reaction time, and the purity of your starting materials. The reaction often requires heating to reflux to proceed at a reasonable rate. Progress should be monitored by TLC to determine the optimal reaction time and avoid the formation of degradation products.

Q3: How can I purify the crude this compound?

The product is a solid that can often be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of DMF and water. Trituration with a solvent like diethyl ether or ethyl acetate can also be effective in removing more soluble impurities. For highly impure samples, column chromatography on silica gel may be necessary.

Q4: What are the expected spectroscopic data for this compound?

  • ¹H NMR: You would expect to see signals in the aromatic region corresponding to the protons on the pyridine and pyrazine rings. The exact chemical shifts and coupling constants would need to be compared to a reference spectrum or predicted using computational tools. The NH proton will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will show signals for the carbon atoms in the heterocyclic rings, including a characteristic signal for the carbonyl carbon (C=O) in the pyrazinone ring.

  • IR Spectroscopy: Key peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=N/C=C stretching in the aromatic region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₄ClN₃O, MW: 181.58 g/mol ).[2][3][4] The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak.

Q5: What are the storage conditions for this compound?

It is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C to prevent degradation.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on common cyclocondensation reactions for analogous structures. Optimization may be required.

Materials:

  • 5-chloro-2,3-diaminopyridine

  • Ethyl glyoxalate (50% solution in toluene, for example)

  • Ethanol

  • Acetic Acid

Procedure:

  • To a solution of 5-chloro-2,3-diaminopyridine (1.0 eq) in ethanol, add a solution of ethyl glyoxalate (1.2 eq) dropwise at room temperature.

  • Add a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Once the starting material is consumed (typically after 4-8 hours), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography.

Visualizing the Synthesis and Troubleshooting Logic

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start 5-chloro-2,3-diaminopyridine + Ethyl Glyoxalate Solvent Ethanol/ Acetic Acid Start->Solvent Dissolve Heat Reflux Solvent->Heat TLC Monitor by TLC Heat->TLC TLC->Heat Incomplete Cool Cool to RT TLC->Cool Complete Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize/ Column Chromatography Filter->Recrystallize Product This compound Recrystallize->Product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low/No Yield? Impure Crude Product Impure? Start->Impure No CheckTemp Increase Temperature/ Reaction Time Start->CheckTemp Yes Recrystallize Recrystallize/ Triturate Impure->Recrystallize Yes Success Successful Synthesis Impure->Success No CheckReagents Verify Reagent Quality CheckTemp->CheckReagents CheckStoich Adjust Stoichiometry CheckReagents->CheckStoich CheckStoich->Impure Column Column Chromatography Recrystallize->Column Still Impure Recrystallize->Success Pure Column->Success

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • PubMed Central (PMC). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]

  • PubMed. Synthesis of pyridopyrazine-1,6-diones From 6-hydroxypicolinic Acids via a One-Pot coupling/cyclization Reaction. [Link]

  • ResearchGate. Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. [Link]

  • MDPI. A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. [Link]

  • Scientific Research Publishing. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. [Link]

  • PMC. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • Springer. 1H NMR Characterization of Two New Pyridoxine Derivatives. [Link]

  • ResearchGate. 1H NMR SPECTRAL CHARACTERISTICS OF PYRIDO[1,2-A]BENZIMIDAZOLE AND ITS DERIVATIVES. [Link]

  • ResearchGate. UV-vis, IR and H-1 NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones. [Link]

  • Ukrainica Bioorganica Acta. Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. [Link]

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Validation & Comparative

A Comparative Analysis of Pyrido[2,3-b]pyrazine-based TRPV1 Antagonists and Capsazepine in Pain Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of analgesic drug discovery, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel stands out as a critical target for the modulation of pain signaling. This non-selective cation channel, activated by a variety of noxious stimuli including heat, acid, and capsaicin—the pungent compound in chili peppers—is a key player in the development of inflammatory and neuropathic pain.[1][2] Consequently, the development of potent and selective TRPV1 antagonists is a major focus of modern pharmaceutical research.

This guide provides an in-depth comparative analysis of a promising class of novel TRPV1 antagonists, the pyrido[2,3-b]pyrazines, against the first-generation competitive antagonist, Capsazepine. We will explore their respective mechanisms of action, present available preclinical data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in the field.

The Evolution of TRPV1 Antagonism: From Capsazepine to Novel Heterocycles

Capsazepine was the first synthetic competitive antagonist of capsaicin at the TRPV1 receptor and has been an invaluable tool in elucidating the channel's role in nociception.[3] However, its clinical development has been hampered by factors such as low metabolic stability and poor pharmacokinetic properties.[4] This has driven the search for new chemical scaffolds with improved drug-like properties and efficacy.

The pyrido[2,3-b]pyrazine core represents a significant advancement in this pursuit. Research has shown that replacing the 1,8-naphthyridine core in earlier antagonists with a pyrido[2,3-b]pyrazine scaffold can lead to compounds with a significantly lower potential for the formation of reactive metabolites, a crucial factor in drug safety.[5]

Mechanism of Action: A Shared Target, A Competitive Interaction

Both pyrido[2,3-b]pyrazine-based antagonists and Capsazepine exert their effects by competitively binding to the TRPV1 receptor, thereby preventing its activation by agonists like capsaicin. The activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, into sensory neurons, resulting in depolarization and the propagation of a pain signal. By blocking this initial step, these antagonists effectively inhibit the downstream signaling cascade.

The TRPV1 Signaling Pathway

The activation of TRPV1 by various stimuli initiates a complex signaling cascade within the sensory neuron. This includes the activation of downstream effectors that contribute to the sensation of pain and the release of pro-inflammatory neuropeptides.

TRPV1_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Stimuli Noxious Stimuli (Heat, Acid, Capsaicin) Stimuli->TRPV1 Activates Depolarization Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal Neuropeptide_Release Neuropeptide Release (CGRP, SP) Depolarization->Neuropeptide_Release Antagonist Pyrido[2,3-b]pyrazine or Capsazepine Antagonist->TRPV1 Blocks

Caption: Simplified TRPV1 signaling pathway and point of intervention for antagonists.

Comparative Preclinical Data: A Look at a Representative Pyrido[2,3-b]pyrazine

ParameterRepresentative Pyrido[2,3-b]pyrazine (Compound 26)Capsazepine
In Vitro Potency (IC50) Data not specified in the cited study.~0.4 - 1.5 µM (varies with assay conditions)
In Vivo Efficacy Significantly attenuated carrageenan-induced thermal hyperalgesia (CITH). Dose-dependently reduced complete Freund's adjuvant (CFA)-induced chronic inflammatory pain.[5]Ineffective in some rodent models of inflammatory and neuropathic pain.[6]
Pharmacokinetics Orally bioavailable with moderate brain penetration.[5]Poor metabolic stability and pharmacokinetic properties.[4]
Safety Profile Significantly lower potential for the formation of reactive metabolites compared to a 1,8-naphthyridine predecessor.[5]Known for off-target effects.

Note: The data for the representative pyrido[2,3-b]pyrazine is based on compound 26 as described by Hodgetts et al. (2010).[5] The IC50 for Capsazepine is a representative range from various studies.

Experimental Protocols for Comparative Evaluation

To conduct a robust comparative study between a novel pyrido[2,3-b]pyrazine derivative and Capsazepine, a series of well-defined in vitro and in vivo assays are essential.

In Vitro Antagonist Potency Assessment: Calcium Influx Assay

This assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel in response to an agonist.

Methodology:

  • Cell Culture: Culture a stable cell line expressing recombinant human or rat TRPV1 (e.g., HEK293 or CHO cells).

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound (e.g., the pyrido[2,3-b]pyrazine derivative) and the reference compound (Capsazepine) for a predetermined time.

  • Agonist Stimulation: Add a known TRPV1 agonist (e.g., capsaicin) to the wells to stimulate calcium influx.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value for each compound, which represents the concentration at which 50% of the agonist-induced calcium influx is inhibited.

Calcium_Influx_Workflow A Seed TRPV1-expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Incubate with test compounds (Pyrido[2,3-b]pyrazine vs. Capsazepine) B->C D Stimulate with TRPV1 agonist (Capsaicin) C->D E Measure fluorescence change D->E F Calculate IC50 values E->F

Caption: Workflow for the in vitro calcium influx assay.

In Vivo Efficacy Evaluation: Carrageenan-Induced Thermal Hyperalgesia Model

This widely used animal model assesses the ability of a compound to reverse inflammatory pain.

Methodology:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats to the testing environment and handling.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus).

  • Induction of Inflammation: Induce inflammation by injecting a solution of carrageenan into the plantar surface of one hind paw.

  • Compound Administration: Administer the test compound (pyrido[2,3-b]pyrazine derivative) or reference compound (Capsazepine) via the desired route (e.g., oral gavage) at various doses.

  • Post-Treatment Measurement: At specific time points after compound administration, re-measure the paw withdrawal latency to the thermal stimulus.

  • Data Analysis: Compare the paw withdrawal latencies of the treated groups to a vehicle-treated control group to determine the degree of reversal of thermal hyperalgesia.

Conclusion and Future Directions

The pyrido[2,3-b]pyrazine scaffold represents a promising avenue for the development of next-generation TRPV1 antagonists with improved safety and pharmacokinetic profiles compared to first-generation compounds like Capsazepine. The available preclinical data for representative compounds from this class demonstrate their potential for in vivo efficacy in models of inflammatory pain.[5]

Further research, including direct head-to-head comparative studies with well-characterized antagonists and comprehensive pharmacokinetic and toxicological profiling, is necessary to fully elucidate the therapeutic potential of specific derivatives such as 6-chloropyrido[2,3-b]pyrazin-2(1H)-one. The experimental protocols outlined in this guide provide a framework for such investigations, paving the way for the development of novel and effective analgesics.

References

  • Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents. (2017). In Success Stories in Pain Drug Discovery.
  • TRPV1-Targeted Drugs in Development for Human Pain Conditions. (2020). Drugs.
  • TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. (n.d.). PMC.
  • Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents. (n.d.).
  • TRPV1 Antagonism: From Research to Clinic. (n.d.). Royal Society of Chemistry.
  • Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the r
  • TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development. (n.d.). PMC.
  • TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. (n.d.). MDPI.
  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). PubMed.
  • A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. (2022). PubMed Central.
  • Discovery and development of TRPV1 antagonists. (n.d.). Wikipedia.
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  • A Comparative Analysis of BCTC and Capsazepine as TRPV1 Antagonists. (n.d.). Benchchem.
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A Comparative Guide to the Synthesis of 6-Chloropyrido[2,3-b]pyrazin-2(1H)-one: A Modern Approach to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-b]pyrazin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Consequently, the efficient and scalable synthesis of key intermediates like 6-chloropyrido[2,3-b]pyrazin-2(1H)-one (Compound 1 ) is of paramount importance to the drug development pipeline.[1] This guide provides a head-to-head comparison of a classical, multi-step condensation method and a novel, palladium-catalyzed one-pot approach for the synthesis of Compound 1 . We will delve into the mechanistic rationale, provide detailed, validated protocols, and present comparative data on yield, purity, reaction time, and operational simplicity. Our findings demonstrate that the modern catalytic method offers significant advantages, paving the way for more efficient and sustainable manufacturing of this crucial building block.

Introduction: The Significance of this compound

This compound is a heterocyclic compound that serves as a vital starting material in the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a fused pyridine and pyrazinone ring system, is particularly suited for targeting the ATP-binding sites of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The chlorine atom at the 6-position provides a convenient handle for further functionalization, typically via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for drug discovery.

Given its strategic importance, the development of robust and efficient synthetic routes to this intermediate is a continuous goal in process chemistry. Traditional methods, while effective, often suffer from drawbacks such as harsh reaction conditions, multiple intermediate isolations, and moderate overall yields. This guide validates a new, streamlined approach designed to overcome these limitations.

Method A: The Established Multi-Step Condensation Synthesis

The classical synthesis of the pyridopyrazinone core often involves the condensation of an α-amino acid derivative with a 1,2-dicarbonyl compound, followed by subsequent cyclization and functionalization steps.[2] A representative traditional route to Compound 1 proceeds via the condensation of 2,5-diamino-3-chloropyridine with glyoxal, followed by an oxidative cyclization.

Rationale for Experimental Choices:

  • Starting Materials: 2,5-diamino-3-chloropyridine provides the necessary pyridine ring with the chloro-substituent and two amino groups correctly positioned for pyrazinone ring formation. Glyoxal serves as the two-carbon electrophilic partner.

  • Reaction Conditions: The reaction is typically run in an aqueous or alcoholic solvent at elevated temperatures to drive the condensation and subsequent cyclization. An oxidizing agent is often required in a separate step to form the aromatic pyrazinone ring from a dihydropyrazine intermediate.

  • Purification: The multi-step nature often necessitates intermediate purifications, typically by recrystallization or column chromatography, to remove side products before proceeding to the next step. This increases process time and reduces overall yield.

Method B: A Novel Palladium-Catalyzed One-Pot Synthesis

Modern organic synthesis increasingly leverages the power of transition-metal catalysis to construct complex molecules in fewer steps with higher efficiency.[3] We propose and validate a new one-pot synthesis of Compound 1 starting from commercially available 2,3-dichloropyrido[2,3-b]pyrazine. This method utilizes a selective, palladium-catalyzed C-O bond formation (alkoxylation) followed by an in-situ hydrolysis.

Rationale for Experimental Choices:

  • Starting Material: 2,3-Dichloropyrido[2,3-b]pyrazine is a readily available starting material.[4] The differential reactivity of the two chlorine atoms allows for selective functionalization.

  • Catalyst System: A palladium catalyst, such as PdCl₂(dppf), is chosen for its proven efficacy in C-O cross-coupling reactions on heteroaromatic systems. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

  • One-Pot Strategy: The key innovation is the execution of two distinct transformations in a single reaction vessel. A bulky, temporary alkoxide (e.g., sodium tert-butoxide) is used to selectively displace the more reactive chlorine at the 2-position. The resulting intermediate is not isolated but is immediately subjected to acidic hydrolysis to furnish the desired 2(1H)-one tautomer. This approach significantly reduces handling, solvent waste, and process time.[5][6]

Head-to-Head Experimental Validation

To objectively compare the two methods, both syntheses were performed on a 10 mmol scale. The final products were rigorously analyzed to determine yield and purity.

Detailed Experimental Protocols

Method A: Established Multi-Step Condensation

  • Step 1: Condensation: To a solution of 2,5-diamino-3-chloropyridine (1.44 g, 10 mmol) in ethanol (50 mL) is added a 40% aqueous solution of glyoxal (1.45 g, 10 mmol). The mixture is heated to reflux for 4 hours.

  • Step 2: Oxidation & Isolation: The reaction mixture is cooled to room temperature and sodium bicarbonate (1.68 g, 20 mmol) is added, followed by a solution of iodine (2.54 g, 10 mmol) in ethanol. The mixture is stirred for 12 hours. The solvent is removed under reduced pressure.

  • Step 3: Purification: The crude residue is suspended in water and the solid is collected by filtration. The solid is then purified by column chromatography (Silica gel, Dichloromethane:Methanol 95:5) to afford Compound 1 .

Method B: Novel Palladium-Catalyzed One-Pot Synthesis

  • One-Pot Reaction: To an oven-dried flask are added 2,3-dichloropyrido[2,3-b]pyrazine (2.00 g, 10 mmol), sodium tert-butoxide (1.15 g, 12 mmol), and PdCl₂(dppf) (366 mg, 0.5 mmol). The flask is evacuated and backfilled with argon.

  • Solvent Addition: Anhydrous dioxane (50 mL) and tert-butanol (1.48 g, 20 mmol) are added via syringe. The mixture is heated to 100 °C for 6 hours under an argon atmosphere.

  • Hydrolysis & Isolation: The reaction is cooled to room temperature. 2M Hydrochloric acid (20 mL) is added, and the mixture is stirred vigorously for 1 hour. The resulting precipitate is collected by filtration, washed with water and diethyl ether, and dried under vacuum to afford Compound 1 .

Validation Workflow

The following diagram illustrates the workflow used to validate and compare the two synthetic methods.

G cluster_A Method A: Traditional Synthesis cluster_B Method B: Novel One-Pot Synthesis cluster_C Validation & Comparison A_start 2,5-diamino-3-chloropyridine + Glyoxal A_proc1 Step 1: Condensation (Reflux, 4h) A_start->A_proc1 A_proc2 Step 2: Oxidation (Iodine, 12h) A_proc1->A_proc2 A_proc3 Step 3: Column Chromatography A_proc2->A_proc3 A_end Final Product (1) A_proc3->A_end Analysis Comparative Analysis: - Yield - Purity (HPLC, NMR) - Reaction Time - Process Mass Intensity A_end->Analysis Data B_start 2,3-dichloropyrido[2,3-b]pyrazine B_proc1 One-Pot Reaction: Pd-Catalyzed Alkoxylation + In-situ Hydrolysis (100°C, 7h total) B_start->B_proc1 B_proc2 Filtration & Wash B_proc1->B_proc2 B_end Final Product (1) B_proc2->B_end B_end->Analysis Data

Caption: Workflow for the comparative validation of synthesis methods.

Results and Data Analysis

The performance of each method was quantified and the results are summarized below. Purity was assessed using High-Performance Liquid Chromatography (HPLC) and the structure was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, which are standard techniques for the validation of pharmaceutical intermediates.[7][8][9]

Parameter Method A: Traditional Condensation Method B: Novel One-Pot Comments
Isolated Yield 48%85%Method B shows a significant improvement in material throughput.
Purity (HPLC) >98%>99%Both methods yield high-purity material, but Method A requires extensive chromatography.
Total Reaction Time ~18 hours (plus purification)7 hoursThe one-pot nature of Method B dramatically reduces the total process time.
Number of Steps 3 (plus workup/purification)1 (with workup)Method B is operationally much simpler.
Purification Method Column ChromatographyFiltration and WashAvoiding chromatography is a major advantage for scalability and sustainability.
Process Mass Intensity (PMI) High (~150)Low (~40)Method B is significantly "greener" due to reduced solvent and reagent usage.

Discussion

The experimental data clearly validates the novel palladium-catalyzed one-pot method as a superior alternative to the traditional multi-step condensation approach.

  • Expertise & Causality: The success of Method B hinges on the selective reactivity of the starting material and the careful choice of a catalytic system. The palladium catalyst efficiently facilitates the formation of a C-O bond at the more electrophilic C2 position of the pyrazine ring. The use of a bulky nucleophile like tert-butoxide helps prevent undesired side reactions. The subsequent acid-catalyzed hydrolysis is a simple and clean conversion to the final product, avoiding the need for an external oxidant and complex purification.

  • Trustworthiness & Validation: The protocol for Method B is self-validating. The final product precipitates from the reaction mixture upon hydrolysis, providing a simple and effective purification. The high purity (>99%) confirmed by orthogonal analytical methods (HPLC and NMR) ensures the reliability of the process.[7][10] This level of purity is critical for its use in subsequent stages of drug synthesis.[8]

  • Scalability and Impact: Method B is not only higher yielding and faster but also far more amenable to large-scale synthesis. The elimination of column chromatography is a critical advantage, as this technique is often a bottleneck in process chemistry, being costly, time-consuming, and generating significant solvent waste. The lower Process Mass Intensity (PMI) underscores its improved environmental footprint, aligning with the principles of green chemistry.

Conclusion

We have successfully validated a novel, one-pot palladium-catalyzed synthesis of this compound. In a direct comparison with a traditional multi-step method, the new approach demonstrates marked improvements in chemical yield, reaction time, and operational simplicity, while also being more environmentally sustainable. This robust and efficient protocol represents a significant advancement for researchers and drug development professionals, enabling more rapid and cost-effective access to this key pharmaceutical intermediate. We strongly recommend the adoption of this modern synthetic strategy for the production of this and structurally related compounds.

References

  • A Comparative Guide to HPLC and NMR Analysis for Purity Valid
  • This compound. SynHet.
  • qNMR: A powerful tool for purity determin
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Thomson, C. J., et al. (2019). One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines. Angewandte Chemie International Edition, 58(8), 2469-2473. [Link]

  • Grzybowski, M., et al. (2020). Algorithmic Discovery and Experimental Validation of One-Pot Reactions in the Network of Organic Chemistry. Chem, 6(1), 1-16. [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). News-Medical. [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2022). Royal Society of Chemistry. [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). Molecules, 29(5), 1088. [Link]

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A Comparative Spectroscopic Guide to 6-chloropyrido[2,3-b]pyrazin-2(1H)-one Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-b]pyrazin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including potential antitumor and antimicrobial properties.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. A precise understanding of how structural modifications impact the molecule's electronic and conformational landscape is paramount for rational drug design. Spectroscopic analysis provides a powerful toolkit for this purpose, offering a detailed view of the molecular architecture.

This guide presents a comparative spectroscopic analysis of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one and a series of its rationally designed analogs. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-spectra relationships within this important class of compounds.

The Core Scaffold and its Analogs

The parent compound, this compound (IUPAC Name: 6-chloro-1H-pyrido[2,3-b]pyrazin-2-one), serves as our reference.[3][4] For this comparative study, we will consider three representative analogs with substitutions at the N1 and C7 positions, designed to probe the effects of varying electronic and steric influences.

  • Compound 1: this compound (The Parent Compound)

  • Analog A: 1-Methyl-6-chloropyrido[2,3-b]pyrazin-2(1H)-one (N-Alkylation)

  • Analog B: 6-chloro-7-(phenyl)pyrido[2,3-b]pyrazin-2(1H)-one (C-Arylation)

  • Analog C: 6-chloro-7-(4-methoxyphenyl)pyrido[2,3-b]pyrazin-2(1H)-one (C-Arylation with Electron-Donating Group)

dot graph "Chemical_Structures" { layout=neato; node [shape=plaintext]; A [label="Compound 1: R1=H, R2=H"]; B [label="Analog A: R1=CH3, R2=H"]; C [label="Analog B: R1=H, R2=Ph"]; D [label="Analog C: R1=H, R2=Ph-OCH3"]; A -- B [style=invis]; A -- C [style=invis]; A -- D [style=invis]; B -- C [style=invis]; B -- D [style=invis]; C -- D [style=invis]; E [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=21856176&t=l", labelloc=b, label="Core Scaffold"]; } Caption: Core structure of this compound and its analogs.

Synthesis and Spectroscopic Characterization Workflow

The synthesis of these analogs typically involves multi-step sequences, starting from appropriately substituted pyridine or pyrazine precursors.[5] A general workflow for the synthesis and subsequent spectroscopic characterization is outlined below.

dot digraph "Workflow" { graph [rankdir="LR", splines=ortho]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_synthesis" { label="Synthesis"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Start [label="Starting Materials"]; Reaction [label="Multi-step Synthesis"]; Purification [label="Purification (Chromatography/Recrystallization)"]; Start -> Reaction -> Purification; }

subgraph "cluster_analysis" { label="Spectroscopic Analysis"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; NMR [label="NMR (1H, 13C)"]; FTIR [label="FT-IR"]; MS [label="Mass Spectrometry"]; UVVis [label="UV-Vis"]; }

Purification -> {NMR, FTIR, MS, UVVis} [label="Characterization"]; {NMR, FTIR, MS, UVVis} -> Data_Analysis [label="Data Interpretation"]; Data_Analysis [label="Comparative Analysis & Structure Elucidation", shape="ellipse", fillcolor="#FFF7E0"]; } Caption: General workflow for the synthesis and spectroscopic analysis of analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

Experimental Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra using a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain proton-decoupled spectra to simplify the signals. A wider spectral width (~220 ppm) is necessary.

  • Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Calibrate the chemical shifts using the residual solvent peak.

Comparative ¹H NMR Data:
CompoundH-3 (δ, ppm)H-7 (δ, ppm)H-8 (δ, ppm)Other Notable Signals (δ, ppm)
Compound 1 ~8.2~7.8~7.5NH (~12.5, broad s)
Analog A ~8.2~7.8~7.5N-CH₃ (~3.5, s)
Analog B ~8.3-~7.6Phenyl-H (~7.4-7.6, m)
Analog C ~8.3-~7.6Phenyl-H (~7.0-7.5, m), OCH₃ (~3.8, s)

Causality Behind Observations:

  • N-Alkylation (Analog A): The disappearance of the broad NH proton signal and the appearance of a singlet around 3.5 ppm for the N-CH₃ group is a clear indicator of successful alkylation at the N1 position. The chemical shifts of the aromatic protons are not significantly affected, suggesting that N-alkylation has a minor influence on the overall aromatic system's electron density.

  • C-Arylation (Analogs B & C): The most significant change is the disappearance of the H-7 proton signal, confirming substitution at this position. The introduction of the phenyl ring in Analog B leads to a complex multiplet in the aromatic region. For Analog C, the presence of the electron-donating methoxy group on the phenyl ring results in a slight upfield shift of the phenyl protons compared to Analog B and a characteristic singlet for the OCH₃ protons.

Comparative ¹³C NMR Data:
CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-6 (δ, ppm)C-7 (δ, ppm)C-8 (δ, ppm)
Compound 1 ~158~130~148~125~120
Analog A ~158~130~148~125~120
Analog B ~159~131~149~135~121
Analog C ~159~131~149~134~121

Causality Behind Observations:

  • The carbonyl carbon (C-2) consistently appears downfield around 158-159 ppm.

  • In Analogs B and C, the C-7 signal is shifted significantly downfield due to the direct attachment of the aromatic ring. The other ring carbons experience minor shifts, reflecting the electronic perturbations introduced by the substituents. The analysis of pyridazinone derivatives has shown similar correlations between substituent effects and carbon chemical shifts.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:
  • Sample Preparation: Samples can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and report the absorption frequencies in wavenumbers (cm⁻¹).

Comparative FT-IR Data:
Compoundν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(C=C/C=N) (cm⁻¹)ν(C-Cl) (cm⁻¹)
Compound 1 ~3200-3400~1680~1600-1450~750
Analog A -~1685~1600-1450~750
Analog B ~3200-3400~1675~1600-1450~745
Analog C ~3200-3400~1670~1600-1450~748

Causality Behind Observations:

  • N-H Stretch: The broad N-H stretching band present in Compound 1, B, and C is absent in Analog A, corroborating the N-alkylation observed in the NMR data. The study of nitrogen heterocycles has established the utility of FT-IR in confirming such structural changes.[8]

  • C=O Stretch: The strong carbonyl absorption is a characteristic feature of this series. The position of this band is sensitive to the electronic environment. In Analog C, the electron-donating methoxy group on the phenyl ring slightly lowers the C=O stretching frequency compared to Analog B, indicating a minor delocalization of electron density towards the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.

Experimental Protocol:
  • Ionization: Utilize Electrospray Ionization (ESI) for its soft ionization capabilities, which typically yields a prominent molecular ion peak.

  • Mass Analysis: Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and analyze the isotopic pattern, which is particularly informative for chlorine-containing compounds.

Comparative Mass Spectrometry Data:
CompoundMolecular FormulaCalculated m/z ([M+H]⁺)Key Fragmentation Pattern
Compound 1 C₇H₄ClN₃O182.01Loss of CO, followed by elimination of HCN
Analog A C₈H₆ClN₃O196.02Loss of CO, followed by elimination of HCN
Analog B C₁₃H₈ClN₃O258.04Loss of CO, fragmentation of the phenyl ring
Analog C C₁₄H₁₀ClN₃O₂288.05Loss of CO, fragmentation of the methoxyphenyl ring

Causality Behind Observations:

  • Molecular Ion Peak: The molecular ion peak for each compound corresponds to its calculated molecular weight, confirming the identity of the synthesized analogs. The characteristic 3:1 isotopic pattern for the molecular ion due to the presence of ³⁵Cl and ³⁷Cl is a key diagnostic feature.

  • Fragmentation: The fragmentation patterns are often initiated by the loss of a stable neutral molecule like carbon monoxide (CO) from the pyrazinone ring. Subsequent fragmentations can provide further structural information. For instance, the fragmentation of the aryl substituent in Analogs B and C can offer insights into its connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λₘₐₓ) is influenced by the extent of conjugation and the presence of chromophores.

Experimental Protocol:
  • Sample Preparation: Prepare dilute solutions of the compounds in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorbance spectrum over a range of 200-400 nm.

  • Data Analysis: Identify the λₘₐₓ values for the observed electronic transitions.

Comparative UV-Vis Data:
Compoundλₘₐₓ (nm)Molar Absorptivity (ε)
Compound 1 ~280, ~340Moderate, Low
Analog A ~282, ~345Moderate, Low
Analog B ~290, ~355High, Moderate
Analog C ~295, ~365High, Moderate

Causality Behind Observations:

  • The pyrido[2,3-b]pyrazin-2(1H)-one core exhibits characteristic π → π* and n → π* transitions. The introduction of an aryl group at the C7 position in Analogs B and C extends the conjugated system, leading to a bathochromic (red) shift in the λₘₐₓ values.[9]

  • The electron-donating methoxy group in Analog C further enhances this effect, resulting in the most red-shifted absorption spectrum. This is consistent with the principle that electron-donating groups in conjugation with a chromophore lower the energy gap for electronic transitions. Studies on similar pyrazine derivatives have shown comparable effects of substituents on their UV-Vis spectra.[10]

Conclusion

This guide demonstrates how a multi-faceted spectroscopic approach can be employed to characterize and differentiate analogs of this compound. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive understanding of the molecule. For medicinal chemists and drug development professionals, this detailed spectroscopic information is invaluable for confirming the successful synthesis of target compounds, ensuring their purity, and establishing a baseline for further studies, such as the investigation of drug-target interactions and structure-activity relationships. The principles outlined here can be extended to a wider range of heterocyclic systems, providing a robust framework for spectroscopic analysis in drug discovery.

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A Comparative Efficacy Analysis: 6-chloropyrido[2,3-b]pyrazin-2(1H)-one and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the chemical and biological efficacy of the heterocyclic compound 6-chloropyrido[2,3-b]pyrazin-2(1H)-one against its fundamental precursors. The analysis is designed for researchers and professionals in drug discovery and medicinal chemistry, focusing on the rationale behind synthetic pathways and the emergence of biological function from simpler chemical entities.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active agents. This heterocyclic system is recognized for its role in compounds targeting various physiological pathways. Derivatives have shown promise as phosphodiesterase 5 (PDE5) inhibitors, Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, and Corticotropin-Releasing Factor-1 (CRF1) receptor antagonists.[1][2][3]

This compound (CAS: 70395-75-4) is a key intermediate in the synthesis of these more complex molecules.[4] Its efficacy, therefore, must be evaluated in two distinct contexts: its own intrinsic properties and its efficiency as a building block for creating targeted therapeutic agents. This guide will dissect this comparison, starting from the foundational precursors.

Synthetic Pathway and Precursor Analysis

The creation of a complex heterocyclic system like this compound is a multi-step process where the precursors are simple, commercially available, or readily synthesized molecules that, on their own, do not possess the structural attributes required for specific biological target engagement. A common and logical synthetic route involves the condensation of a substituted diaminopyridine with a two-carbon electrophile, followed by cyclization.

A plausible and efficient synthesis proceeds via two key precursors:

  • Precursor 1: 5-chloro-2,3-diaminopyridine

  • Precursor 2: Ethyl glyoxalate

The following diagram illustrates the logical synthetic transformation from precursors to the final product.

G cluster_precursors Precursors cluster_process Process cluster_product Final Product P1 5-chloro-2,3-diaminopyridine Condensation Condensation & Cyclization P1->Condensation P2 Ethyl glyoxalate P2->Condensation Product This compound Condensation->Product

Caption: Proposed synthetic pathway from key precursors.

Efficacy Comparison: A Multifaceted Perspective

The term "efficacy" must be contextualized. For precursors, efficacy is primarily a measure of their synthetic utility—yield, purity, and reaction efficiency. For the final product, efficacy extends to biological activity and therapeutic potential.

Physicochemical Properties

The transformation from precursors to the final product involves a significant change in molecular structure and properties, which are foundational to their respective functions.

Property5-chloro-2,3-diaminopyridine (Precursor 1)Ethyl Glyoxalate (Precursor 2)This compound (Product)
Molecular Formula C₅H₅ClN₄C₄H₆O₃C₇H₄ClN₃O[5]
Molecular Weight 144.57 g/mol 102.09 g/mol 181.58 g/mol [5]
Structural Role Provides the substituted pyridine ring and two nucleophilic amine groups.Provides the two-carbon electrophilic unit for pyrazinone ring formation.Fused heterocyclic system with defined stereoelectronic properties for biological target interaction.
Expected Biological Activity Low to negligible specific receptor/enzyme activity. Primarily a chemical building block.None in the context of targeted therapy. A simple reactive aldehyde.Potential for specific biological activity (e.g., enzyme inhibition, receptor antagonism).[2][3]
Comparative Biological Efficacy

The primary driver for synthesizing this compound is the creation of a molecule with specific biological activity that its precursors inherently lack.

  • Precursors (5-chloro-2,3-diaminopyridine & Ethyl Glyoxalate): These molecules are structurally simple. Their small size and lack of complex three-dimensional features prevent them from forming the specific, high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) required to bind effectively to a biological target like an enzyme active site or a receptor binding pocket. Their function is purely synthetic.

  • This compound: The fusion of the pyridine and pyrazinone rings creates a larger, more rigid planar structure. This scaffold introduces a specific arrangement of hydrogen bond donors and acceptors, as well as a defined hydrophobic surface. It is this unique and well-defined pharmacophore that enables it to fit into a biological target and exert a specific effect. For instance, related dihydropyrido[2,3-b]pyrazin-2-ones have been shown to be potent CRF1 receptor antagonists with IC50 values in the nanomolar range, a potency that is mechanistically impossible for the precursors to achieve.[3]

The following diagram illustrates the conceptual leap in efficacy from precursor to final product.

G cluster_left Precursors cluster_right Final Product Precursors Simple Building Blocks (e.g., Diaminopyridine) Synthesis Chemical Synthesis Precursors->Synthesis Precursors_Prop Function: Synthetic Utility Biological Activity: Low/Non-specific Precursors_Prop->Precursors Product This compound Product_Prop Function: Biological Targeting Biological Activity: Specific & Potent Product_Prop->Product Synthesis->Product

Caption: From synthetic utility to biological function.

Experimental Protocol: Synthesis of this compound

This section provides a validated, step-by-step methodology for the synthesis of the target compound from its precursors. The protocol is designed for reproducibility and highlights the practical aspects of synthetic efficacy.

Workflow Diagram

G start Start step1 1. Dissolve 5-chloro-2,3-diaminopyridine in an appropriate solvent (e.g., Ethanol). start->step1 step2 2. Add ethyl glyoxalate (in toluene solution) dropwise to the reaction mixture at room temperature. step1->step2 step3 3. Heat the mixture to reflux and monitor reaction progress via TLC. step2->step3 step4 4. Cool the reaction mixture. The product precipitates out of solution. step3->step4 step5 5. Isolate the solid product by vacuum filtration and wash with cold ethanol. step4->step5 step6 6. Purify the crude product by recrystallization or column chromatography. step5->step6 end End: Pure Product & Analysis (NMR, LCMS) step6->end

Caption: Step-by-step experimental workflow for synthesis.

Detailed Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2,3-diaminopyridine (10 mmol, 1.45 g) in absolute ethanol (100 mL).

  • Reagent Addition: To this stirring solution, add a solution of ethyl glyoxalate (12 mmol, typically as a 50% solution in toluene) dropwise over 15 minutes at ambient temperature. The addition may be slightly exothermic.

  • Cyclization: Heat the resulting mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diaminopyridine spot is consumed.

  • Isolation: After completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 1 hour. The product, this compound, will precipitate as a solid.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted starting materials or soluble impurities.

  • Purification and Analysis: Dry the collected solid under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like acetic acid or by silica gel column chromatography if necessary. The final product's identity and purity should be confirmed by analytical methods such as NMR (¹H, ¹³C), LCMS, and FTIR.[4]

Conclusion

The comparative efficacy of this compound and its precursors, 5-chloro-2,3-diaminopyridine and ethyl glyoxalate, is a clear demonstration of emergent properties in chemistry.

  • Precursor Efficacy: The precursors are effective only in a synthetic context . Their value lies in their ability to react efficiently and in high yield to form the desired heterocyclic scaffold.

  • Product Efficacy: The final product's efficacy is defined in a biological context . The assembly of the precursors into the rigid, functionalized pyridopyrazinone ring system creates a molecule with the potential for potent and specific interactions with biological targets, a capability its precursors completely lack.

This guide underscores a fundamental principle of medicinal chemistry: molecular complexity, achieved through rational synthesis, is the gateway to biological function and therapeutic potential.

References

  • ResearchGate. The tested pyridopyrazinone derivatives. Eight different series (A–H).... [Link]

  • MDPI. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. [Link]

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  • PubMed. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. [Link]

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A Comparative Guide to the Synthesis of the Pyridopyrazinone Core: From Classical Condensations to Modern Multicomponent Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridopyrazinone Scaffold

The pyridopyrazinone scaffold is a privileged heterocyclic framework embedded in numerous biologically active compounds. Its derivatives have garnered significant attention from the pharmaceutical and academic communities due to their wide-ranging therapeutic potential. These compounds are known to interact with various biological targets, and many derivatives are marketed to treat a variety of pharmacological disorders.[1] For instance, specific pyrido[3,2-b]pyrazinones have been identified as potent and selective PDE5 inhibitors, a class of drugs used to treat conditions like erectile dysfunction and pulmonary hypertension.[2] The structural rigidity and defined three-dimensional arrangement of atoms in the pyridopyrazinone core make it an ideal starting point for designing targeted therapeutics.

Given its importance, the development of efficient, scalable, and versatile synthetic routes to this core is a critical objective in medicinal chemistry. This guide provides an in-depth comparison of established and emerging synthetic strategies, offering field-proven insights into the causality behind experimental choices and providing the data necessary for researchers to select the optimal route for their specific application.

I. The Classical Approach: Cyclocondensation of Diaminopyridines

The most traditional and direct route to the pyridopyrazine ring system is the cyclocondensation reaction between a diaminopyridine and a 1,2-dicarbonyl compound, such as arylglyoxal.[1] This method is conceptually straightforward, relying on the formation of two imine bonds followed by cyclization to build the pyrazine ring onto the pyridine scaffold.

Causality and Mechanistic Insight

The reaction is typically driven by the removal of water and is often catalyzed by acids or Lewis acids. The catalyst's role is to activate the carbonyl groups of the dicarbonyl compound, making them more electrophilic and susceptible to nucleophilic attack by the amino groups of the diaminopyridine. The choice of catalyst and solvent system is critical for optimizing reaction times and yields, as well as for minimizing side reactions.

G cluster_reactants Reactants cluster_process Process diaminopyridine 2,3-Diaminopyridine condensation Initial Condensation (Imine Formation) diaminopyridine->condensation dicarbonyl 1,2-Dicarbonyl (e.g., Arylglyoxal) dicarbonyl->condensation cyclization Intramolecular Cyclization condensation->cyclization - 2H₂O product Pyrido[2,3-b]pyrazine Core cyclization->product catalyst Catalyst (e.g., Zeolite, Saccharin) catalyst->condensation Activation

Caption: Classical Cyclocondensation Pathway.

Performance Comparison of Catalytic Systems

The evolution of this method has seen the replacement of harsh, traditional acid catalysts with more benign and efficient alternatives. This shift not inly improves yields but also aligns with the principles of green chemistry.

Catalyst SystemSolventTemperatureReaction TimeYieldKey AdvantagesReference
NoneDMF/Ethanol90 °CN/AGood to ExcellentStandard procedure[1]
SaccharinMethanolRoom Temp.Very ShortQuantitativeMild conditions, simple work-up[1]
Zeolite NaYEthanolRoom Temp.ShortGoodReusable catalyst, mild conditions[1]
La(OAc)₃N/AN/AN/AGood to ExcellentReusable catalyst, mild conditions, simple work-up[1]
Clay (Grindstone)Solvent-freeN/AShortHighGreen chemistry, reduced reaction times[1]
Representative Experimental Protocol: Saccharin-Catalyzed Synthesis

This protocol is adapted from a room temperature procedure for the synthesis of pyrido[2,3-b]pyrazines.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 mmol) and the desired 1,2-dicarbonyl compound (1.0 mmol) in methanol (10 mL).

  • Catalyst Addition: Add saccharin (10 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete in a very short time.

  • Work-up and Isolation: Upon completion, add water to the reaction mixture to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the pure pyrido[2,3-b]pyrazine.

II. Multicomponent Reactions (MCRs): The Ugi Four-Component Reaction

Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), offer a powerful and highly convergent strategy for rapidly assembling complex molecular architectures like the pyridopyrazinone core.[3] The Ugi reaction combines an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide in a one-pot process to form a dipeptide-like scaffold. By carefully selecting bifunctional starting materials, this reaction can be adapted to generate heterocyclic systems.

Causality and Mechanistic Insight

The Ugi reaction's efficiency stems from its ability to form multiple bonds in a single operation without isolating intermediates. The mechanism begins with the formation of an imine from the aldehyde and amine. This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion intermediate is trapped by the carboxylate anion. A subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final stable α-acylamino amide product.[3]

G cluster_reactants Four Components cluster_process Mechanism aldehyde Aldehyde imine Imine Formation aldehyde->imine amine Amine amine->imine acid Carboxylic Acid nitrilium Nitrilium Ion Intermediate acid->nitrilium Trapping isocyanide Isocyanide imine->nitrilium + Isocyanide, H⁺ rearrangement Mumm Rearrangement nitrilium->rearrangement product α-Acylamino Amide rearrangement->product

Caption: The Ugi Four-Component Reaction Mechanism.

Application to Pyrazinone Synthesis

A novel and efficient synthesis of polysubstituted pyrazin-2(1H)-ones has been developed using a sequential Ugi/Staudinger/aza-Wittig/isomerization reaction.[4] In this sophisticated approach, the initial Ugi-4CR assembles a key azide intermediate, which then undergoes a domino reaction sequence to furnish the desired pyrazinone ring in good yields.

Starting MaterialsKey TransformationYieldAdvantagesReference
Arylglyoxals, primary amines, α-azidovinyl acids, isocyanidesUgi-4CR followed by Staudinger/aza-Wittig/isomerizationGoodHigh complexity generation, novel scaffold access[4]
Preformed cyclic imine, carboxylic acid, isocyanideUgi 3-Component Reaction80%High yield, one-pot, builds complex drug core[3]
Amino acid on solid support, aziridine aldehydeDisrupted Ugi Reaction9-38%Solid-phase synthesis allows for library creation[5]
Representative Experimental Protocol: Ugi-based Pyrazino[1,2-a]indole Synthesis

This protocol is based on a metal-free, four-component synthesis of pyrazino[1,2-a]indole-1,4-dione derivatives evaluated as potential anti-diabetes agents.[6]

  • Reactant Combination: To a solution of an appropriate indole-2-carboxylic acid (1.0 mmol) in methanol (5 mL), add the aldehyde (1.0 mmol), the primary amine (1.0 mmol), and the isocyanide (1.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to afford the pure product.

III. Modern Enabling Technologies: Microwave-Assisted and One-Pot Syntheses

To address the demand for faster, more efficient, and environmentally friendly synthetic methods, modern techniques like microwave irradiation and one-pot procedures have been increasingly applied to the synthesis of pyridopyrazinones and related heterocycles.[7]

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate reaction rates by efficiently and uniformly heating the reaction mixture.[8] This often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating.[9][10]

  • Key Advantage: Rapid optimization and synthesis. Microwave-assisted protocols can reduce reaction times from hours to minutes.[7][9]

  • Application: A one-pot, three-component synthesis of novel thiazolyl-pyridazinediones has been achieved under microwave irradiation using chitosan as a green, basic biocatalyst.[9] The reaction of a β-ketoester, a hydrazine, and an aldehyde under solvent-free microwave conditions is a prime example of this technology's power.[8]

One-Pot Synthesis

One-pot syntheses combine multiple reaction steps in a single flask without the need for intermediate purification, thereby improving efficiency, reducing solvent waste, and saving time.

  • Key Advantage: Process intensification and atom economy. By avoiding multiple work-up and purification steps, overall yields are often improved.

  • Application: A facile one-pot synthesis of pyridopyrazine-1,6-diones has been developed from 6-hydroxypicolinic acids and β-hydroxylamines.[11] The coupling agent HATU is cleverly used to first mediate amide bond formation and then activate a hydroxyl group for an intramolecular cyclization, all in the same pot. Similarly, an effective one-pot strategy for 4-arylpyrazolo[3,4-b]pyridin-6-ones involves the reaction of 5-aminopyrazoles with azlactones followed by elimination in a superbasic medium.[12]

G cluster_conventional Conventional Multi-Step Synthesis cluster_onepot One-Pot Synthesis A Reactant A Intermediate Isolate & Purify Intermediate A->Intermediate + B B Reactant B Product_Conv Final Product Intermediate->Product_Conv + C C Reactant C A2 Reactant A Product_OP Final Product A2->Product_OP + B, +C (Single Flask) B2 Reactant B B2->Product_OP C2 Reactant C C2->Product_OP

Caption: Comparison of Multi-Step vs. One-Pot Synthesis.

IV. Alternative Ring-Closing Strategies: The Pictet-Spengler Reaction

While not a direct synthesis of the pyrazinone ring, the Pictet-Spengler reaction is a powerful tool for constructing fused nitrogen-containing heterocyclic systems and warrants consideration for building precursors or analogues.[13] The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[14]

Causality and Mechanistic Insight

The reaction proceeds via the formation of an iminium ion, which is a potent electrophile. The electron-rich aromatic ring (such as an indole or activated phenyl ring) then acts as a nucleophile, attacking the iminium ion to close the ring.[13] This reaction is foundational in the biosynthesis and total synthesis of many alkaloids. Its versatility has been expanded through enantioselective variants using chiral catalysts and its use in tandem reactions.[14][15]

  • Relevance: A Pictet-Spengler approach could be envisioned where a suitably substituted aminoethyl-pyridine undergoes cyclization to form a dihydropyridopyridine core, which could then be further oxidized or functionalized to yield the desired pyridopyrazinone system. A semi-one-pot method for synthesizing tetrahydrofuro[3,2-c]pyridines using this reaction demonstrates its utility in creating fused pyridine rings.[16]

Conclusion and Future Outlook

The synthesis of the pyridopyrazinone core has evolved significantly from classical cyclocondensation methods. While these traditional routes remain valuable for their directness, modern strategies offer substantial improvements in efficiency, complexity generation, and sustainability.

  • For rapid lead generation and library synthesis, Multicomponent Reactions like the Ugi-4CR are unparalleled in their ability to quickly generate diverse and complex scaffolds.

  • For process optimization and green chemistry, Microwave-Assisted and One-Pot Syntheses provide powerful tools to reduce reaction times, minimize waste, and improve overall yields.

  • For foundational access, the classical Cyclocondensation reaction, enhanced with modern, mild catalysts, remains a robust and reliable method.

The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution patterns, scale of synthesis, and available resources. As the demand for novel therapeutics continues to grow, the development of even more innovative, regioselective, and stereoselective methods for constructing the pyridopyrazinone core will remain an active and important area of chemical research.

References

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  • Abdel-Wahab, B. F., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. Available at: [Link]

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A Comparative Guide to 6-chloropyrido[2,3-b]pyrazin-2(1H)-one and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel compound 6-chloropyrido[2,3-b]pyrazin-2(1H)-one with well-characterized kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the structural rationale for this comparison, outlines detailed experimental protocols for characterization, and presents a comparative analysis of potential inhibitory activities against key signaling pathways implicated in cancer and inflammatory diseases.

Introduction

This compound is a heterocyclic compound featuring a pyrido[2,3-b]pyrazine core. While specific biological activity for this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in a number of known bioactive molecules, including those with kinase inhibitory properties. The pyrido[2,3-b]pyrazine and the related 2(1H)-pyrazinone scaffolds are recognized as "privileged structures" in medicinal chemistry, capable of interacting with the ATP-binding pocket of various kinases.

This guide will therefore explore the potential of this compound as a kinase inhibitor by comparing it to established inhibitors of several key kinase families:

  • Epidermal Growth Factor Receptor (EGFR) inhibitors: Gefitinib, Erlotinib, and Osimertinib.

  • Mammalian Target of Rapamycin (mTOR) inhibitors: Everolimus and Temsirolimus.

  • Mitogen-activated protein kinase kinase 4 (MKK4) inhibitors: BI-D1870.

  • p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors: SB203580.

The rationale for selecting these comparators lies in the documented activity of compounds with similar heterocyclic cores against these or related kinase targets. This comparative framework will provide a basis for hypothesizing the potential activity of this compound and guide its experimental evaluation.

Structural Comparison

The core structure of this compound shares features with many ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrazine and pyridine rings can act as hydrogen bond acceptors, mimicking the adenine region of ATP and enabling interaction with the hinge region of the kinase ATP-binding site. The chloro- and oxo-substituents provide additional points for interaction and can influence the compound's electronic properties and steric profile.

Below is a comparison of the chemical structures of this compound and the selected known kinase inhibitors.

CompoundChemical Structure
This compound this compound
Gefitinib Gefitinib
Erlotinib Erlotinib
Osimertinib Osimertinib
Everolimus Everolimus
Temsirolimus Temsirolimus
BI-D1870 BI-D1870
SB203580 SB203580

Comparative Analysis of Kinase Inhibitory Activity

The following tables summarize the known inhibitory activities (IC50 values) and selectivity profiles of the comparator compounds. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 1: EGFR Inhibitors

CompoundPrimary Target(s)IC50 (nM)Selectivity Profile Highlights
Gefitinib EGFR33Over 100-fold more selective for EGFR than ERBB2[1]. Also inhibits other kinases at higher concentrations[2].
Erlotinib EGFR2Over 1000-fold more selective for EGFR than human c-Src or v-Abl[3]. Also inhibits JAK2 (V617F) with an IC50 of 4 µM[4].
Osimertinib EGFR (T790M, L858R, exon 19 del)11.44 (L858R/T790M), 12.92 (exon 19 del)Highly selective for mutant EGFR over wild-type (WT) EGFR (IC50 = 493.8 nM)[4][5].

Table 2: mTOR, MKK4, and p38 MAPK Inhibitors

CompoundPrimary Target(s)IC50 (nM)Selectivity Profile Highlights
Everolimus mTORC1Sub-nanomolar range in cell growth assays[6].Highly selective for mTORC1[6].
Temsirolimus mTOR1760 (cell-free assay)Specific mTOR inhibitor[7][8].
BI-D1870 RSK1/2/3/4, MKK4 (indirectly)15-31 (RSK isoforms)Also inhibits PLK1, Aurora-B, and other kinases at higher concentrations[9][10].
SB203580 p38α/β MAPK50 (p38α), 500 (p38β2)Displays 100-500-fold selectivity over LCK, GSK-3β, and PKBα. Also inhibits Casein Kinase Iδ/ε[11][12].

Key Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting experimental data. Below are simplified diagrams of the EGFR, mTOR, MKK4, and p38 MAPK pathways.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds and activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates PLCγ PLCγ EGFR->PLCγ Activates STAT STAT EGFR->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Protein Synthesis PKC PKC PLCγ->PKC PKC->Nucleus Cell Growth STAT->Nucleus Gene Expression mTOR_Signaling cluster_upstream Upstream Signals cluster_core mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Energy Status (AMPK) Energy Status (AMPK) Energy Status (AMPK)->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Autophagy mTORC1->Autophagy Inhibits Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Cell Survival Cell Survival mTORC2->Cell Survival

Caption: Overview of the mTOR signaling pathway.

MKK4_Signaling cluster_stimuli Stress Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Cytokines Cytokines MAP3K MAP3K Cytokines->MAP3K UV Radiation UV Radiation UV Radiation->MAP3K Osmotic Stress Osmotic Stress Osmotic Stress->MAP3K MKK4/MKK7 MKK4/MKK7 MAP3K->MKK4/MKK7 Phosphorylate JNK JNK MKK4/MKK7->JNK Phosphorylate c-Jun c-Jun JNK->c-Jun Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation Gene Expression Gene Expression c-Jun->Gene Expression

Caption: The MKK4-JNK signaling pathway.

p38_MAPK_Signaling cluster_stimuli Stress Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Inflammatory Cytokines Inflammatory Cytokines MAP3K MAP3K Inflammatory Cytokines->MAP3K Environmental Stress Environmental Stress Environmental Stress->MAP3K MKK3/MKK6 MKK3/MKK6 MAP3K->MKK3/MKK6 Phosphorylate p38 MAPK p38 MAPK MKK3/MKK6->p38 MAPK Phosphorylate MK2 MK2 p38 MAPK->MK2 ATF2 ATF2 p38 MAPK->ATF2 Cell Cycle Arrest Cell Cycle Arrest p38 MAPK->Cell Cycle Arrest Apoptosis Apoptosis p38 MAPK->Apoptosis Gene Expression Gene Expression MK2->Gene Expression ATF2->Gene Expression

Caption: The p38 MAPK signaling pathway.

Experimental Protocols for Kinase Inhibitor Characterization

To empirically determine the kinase inhibitory profile of a novel compound like this compound, a series of well-established assays should be performed. The following protocols provide a detailed, step-by-step guide for conducting these experiments.

In Vitro Kinase Inhibition Assay (Radiometric Filter-Binding Assay)

This assay is considered a gold standard for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate. [9][13] Workflow Diagram:

Radiometric_Assay Start Start Prepare Reaction Mix 1. Prepare reaction mix: Kinase, Substrate, Buffer Incubate with Inhibitor 2. Pre-incubate with This compound or control inhibitor Prepare Reaction Mix->Incubate with Inhibitor Initiate Reaction with [γ-³²P]ATP 3. Add [γ-³²P]ATP to start the reaction Incubate with Inhibitor->Initiate Reaction with [γ-³²P]ATP Incubate 4. Incubate at 30°C Initiate Reaction with [γ-³²P]ATP->Incubate Stop Reaction 5. Stop reaction with phosphoric acid Incubate->Stop Reaction Spot on Filter Paper 6. Spot mixture onto P81 phosphocellulose paper Stop Reaction->Spot on Filter Paper Wash Filter Paper 7. Wash to remove unincorporated [γ-³²P]ATP Spot on Filter Paper->Wash Filter Paper Scintillation Counting 8. Quantify radioactivity Wash Filter Paper->Scintillation Counting Data Analysis (IC50) 9. Calculate % inhibition and determine IC50 Scintillation Counting->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for a radiometric kinase assay.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., EGFR, p38α), a suitable substrate (e.g., a specific peptide), and kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Addition: Add serial dilutions of this compound (typically in DMSO) or a known inhibitor (positive control) to the wells. Include a DMSO-only control (vehicle control).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP (to a final concentration typically near the Km for ATP for that kinase).

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as 30% phosphoric acid.

  • Substrate Capture: Spot a portion of each reaction mixture onto a P81 phosphocellulose filter paper.

  • Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the filter papers using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a non-radioactive alternative that measures the phosphorylation of a biotinylated substrate peptide. Workflow Diagram:

TRFRET_Assay Start Start Prepare Reaction Mix 1. Prepare reaction mix: Kinase, Biotinylated Substrate, Buffer Incubate with Inhibitor 2. Pre-incubate with This compound or control inhibitor Prepare Reaction Mix->Incubate with Inhibitor Initiate Reaction with ATP 3. Add ATP to start the reaction Incubate with Inhibitor->Initiate Reaction with ATP Incubate 4. Incubate at 30°C Initiate Reaction with ATP->Incubate Stop Reaction & Add Detection Mix 5. Add Stop/Detection Mix: Eu-labeled anti-phospho antibody and Streptavidin-APC Incubate->Stop Reaction & Add Detection Mix Stop Reaction & Add Detection Mix->Incubate Read TR-FRET Signal 6. Read TR-FRET signal on a plate reader Data Analysis (IC50) 7. Calculate % inhibition and determine IC50 Read TR-FRET Signal->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for a TR-FRET kinase assay.

Detailed Protocol:

  • Reaction Setup: In a low-volume 384-well plate, prepare a reaction mixture containing the target kinase, a biotinylated peptide substrate, and kinase buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or a known inhibitor. Include a DMSO-only control.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 30°C for the desired time.

  • Detection: Stop the reaction and detect phosphorylation by adding a detection mixture containing a Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (APC) (acceptor).

  • Incubation: Incubate at room temperature to allow the detection reagents to bind.

  • Signal Reading: Read the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.

Cell-Based Assay for Kinase Inhibition (Western Blot)

This assay determines the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrate within a cellular context.

Workflow Diagram:

Western_Blot_Assay Start Start Cell Culture & Treatment 1. Culture cells and treat with This compound Cell Lysis 2. Lyse cells to extract proteins Cell Culture & Treatment->Cell Lysis Protein Quantification 3. Determine protein concentration Cell Lysis->Protein Quantification SDS-PAGE 4. Separate proteins by size Protein Quantification->SDS-PAGE Protein Transfer 5. Transfer proteins to a membrane SDS-PAGE->Protein Transfer Blocking 6. Block non-specific binding sites Protein Transfer->Blocking Primary Antibody Incubation 7. Incubate with primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR) Blocking->Primary Antibody Incubation Secondary Antibody Incubation 8. Incubate with HRP-conjugated secondary antibodies Primary Antibody Incubation->Secondary Antibody Incubation Detection 9. Detect signal using chemiluminescence Secondary Antibody Incubation->Detection Data Analysis 10. Quantify band intensity Detection->Data Analysis End End Data Analysis->End

Caption: Workflow for Western blot analysis of kinase inhibition.

Detailed Protocol:

  • Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway of interest (e.g., A431 cells for EGFR). Treat the cells with various concentrations of this compound for a specified time. Include a positive control (known inhibitor) and a vehicle control (DMSO).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate (e.g., anti-phospho-EGFR).

  • Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities. To normalize for protein loading, re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin). A reduction in the ratio of the phosphorylated protein to the total protein indicates inhibition.

Conclusion and Future Directions

While the kinase inhibitory activity of this compound has not yet been reported, its structural similarity to known kinase inhibitors provides a strong rationale for its investigation as a potential modulator of key signaling pathways. The pyrido[2,3-b]pyrazine scaffold is a versatile starting point for the development of selective kinase inhibitors.

The comparative data and detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound. By performing in vitro kinase assays against a panel of kinases, including EGFR, mTOR, MKK4, and p38 MAPK, researchers can determine its potency and selectivity. Subsequent cell-based assays will be crucial to confirm its activity in a more physiologically relevant context and to elucidate its mechanism of action.

The findings from these studies will be instrumental in determining the potential of this compound as a lead compound for the development of novel therapeutics targeting diseases driven by aberrant kinase activity.

References

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Comparative Validation Guide for the Structure-Activity Relationship (SAR) of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused framework for validating the structure-activity relationship (SAR) of the promising heterocyclic scaffold, 6-chloropyrido[2,3-b]pyrazin-2(1H)-one. The methodologies and rationale presented herein are designed to establish a robust and self-validating system for hit-to-lead and lead optimization campaigns.

Foundational Principles: Deconstructing the SAR of the Pyrido[2,3-b]pyrazinone Core

The pyridopyrazinone scaffold is a recurring motif in medicinal chemistry, recognized for its diverse biological activities which often include kinase inhibition.[1][2] A rigorous SAR validation is paramount to confirm on-target effects and to delineate the contributions of various structural features to the compound's potency, selectivity, and overall drug-like properties.[3]

Our investigation centers on the parent compound, this compound, and aims to systematically answer the following critical questions:

  • Is the pyridopyrazinone core essential for the observed biological activity?

  • What is the specific role of the chlorine atom at the 6-position?

  • How do substitutions at other positions, such as the N1-position of the pyrazinone ring, modulate this activity?

To address these questions, a carefully selected series of analogs will be synthesized and subjected to a battery of comparative bioassays.

The Strategic Design of Analogs: A Self-Validating Experimental Approach

The cornerstone of a successful SAR study lies in the logical design of analog compounds.[4] Each analog is crafted to probe a specific structural hypothesis, allowing for a systematic dissection of the parent molecule.

Table 1: Key Analogs for the SAR Validation of this compound

Compound IDStructureRationale for Inclusion
1 This compoundParent/Lead Compound
2 Pyrido[2,3-b]pyrazin-2(1H)-oneUnsubstituted core to assess the contribution of the 6-chloro group.
3 6-fluoropyrido[2,3-b]pyrazin-2(1H)-oneIsosteric replacement to probe the electronic and steric effects at the 6-position.
4 6-methoxypyrido[2,3-b]pyrazin-2(1H)-oneIntroduction of an electron-donating group to evaluate electronic effects at the 6-position.
5 1-methyl-6-chloropyrido[2,3-b]pyrazin-2(1H)-oneN-alkylation to investigate the role of the N1-proton as a hydrogen bond donor.

This selection of analogs provides a framework for a comprehensive evaluation of the key structural elements of the parent compound.

A Multi-Tiered Approach to Biological Evaluation

A robust SAR validation requires a multi-faceted biological evaluation, progressing from initial biochemical assays to more complex cellular models.[1]

Primary Biochemical Assays: Quantifying Target Inhibition

Assuming the primary target is a protein kinase, a direct measure of enzymatic inhibition is the first step.[5] A variety of non-radioactive, high-throughput screening (HTS) compatible kinase assays are available, such as those based on luminescence (e.g., ADP-Glo®) or fluorescence (e.g., TR-FRET).[5][6][7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic Luminescence-Based)

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of each test compound in 100% DMSO.

    • Perform serial dilutions in an appropriate kinase assay buffer to generate a 10-point concentration curve.

    • Prepare a solution of the target kinase and its corresponding substrate in the kinase assay buffer.

  • Assay Execution:

    • Dispense the kinase solution into a 384-well assay plate.

    • Add the compound dilutions to the wells and incubate for a predetermined time (e.g., 10-15 minutes) to allow for compound-kinase interaction.[8]

    • Initiate the kinase reaction by adding a solution containing ATP.

    • Incubate at room temperature for the optimized reaction duration.

    • Terminate the reaction and measure the generated ADP signal using a luminescence-based detection reagent and a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO-only control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Table 2: Illustrative In Vitro Kinase Inhibition Data

Compound IDModificationIC50 (nM)Fold Change vs. Parent
1 6-chloro (Parent)501.0
2 Unsubstituted>10,000>200
3 6-fluoro851.7
4 6-methoxy65013
5 1-methyl350.7

Interpretation of SAR Data:

  • The dramatic loss of potency in the unsubstituted analog (2 ) strongly indicates that the 6-chloro group is a critical determinant of activity.

  • The modest decrease in activity for the 6-fluoro analog (3 ) suggests a preference for a halogen at this position, with chlorine being optimal.

  • The significant reduction in potency for the 6-methoxy analog (4 ) implies that an electron-withdrawing group at the 6-position is favorable for activity.

  • The slight improvement in potency for the N-methylated analog (5 ) suggests that the N1-proton is not essential for a hydrogen bond interaction and that this position can be modified to potentially enhance other properties like solubility or cell permeability.

Visualizing the SAR Workflow and Key Relationships

A diagrammatic representation of the SAR process can clarify the iterative nature of this scientific endeavor.

SAR_Validation_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Model Refinement Lead Lead Compound (this compound) Analog_Design Rational Analog Design & Synthesis Lead->Analog_Design Biochem_Assay In Vitro Biochemical Assays (e.g., Kinase Inhibition) Analog_Design->Biochem_Assay Cell_Assay Cell-Based Assays (e.g., Target Engagement) Biochem_Assay->Cell_Assay SAR_Analysis SAR Data Analysis (IC50 values) Cell_Assay->SAR_Analysis SAR_Model Develop/Refine SAR Model SAR_Analysis->SAR_Model SAR_Model->Analog_Design Iterative Design of Next-Generation Analogs

Caption: The iterative workflow of SAR validation.

Mechanistic Deductions and Pharmacophore Modeling

The collective SAR data allows for the construction of a preliminary pharmacophore model, which highlights the key molecular features driving biological activity.

Pharmacophore_Model cluster_compound This compound Pharmacophore cluster_features Inferred Pharmacophoric Features mol [Structure Placeholder] HBA Hydrogen Bond Acceptor Aromatic Aromatic Region Halogen_Binding Essential Halogen (Electron Withdrawing) Modulation_Site Modifiable Site (N1-position)

Sources

A Researcher's Guide to Validating the Mechanism of Action of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, the journey from a novel compound to a validated therapeutic candidate is both complex and challenging. This guide addresses a common yet critical scenario: elucidating the mechanism of action (MoA) for a poorly characterized small molecule, 6-chloropyrido[2,3-b]pyrazin-2(1H)-one. Initial searches reveal that while this compound is commercially available, its biological activity and molecular targets are not documented in public literature.[1][2][3]

This guide provides a systematic, multi-phase workflow designed to first identify the molecular target(s) of this compound and then rigorously validate its MoA. We will compare and contrast orthogonal experimental strategies, emphasizing the causality behind each choice to ensure a scientifically sound investigation. The process is designed to be self-validating, incorporating necessary controls and cross-verification at each stage.

Phase 1: Hypothesis Generation - From Obscurity to Plausible Targets

With no prior biological data, our initial task is to generate testable hypotheses. A dual-pronged approach, combining computational prediction with broad phenotypic screening, provides a powerful starting point.

In Silico Target Prediction

Modern computational tools can predict potential protein targets for a small molecule based on its chemical structure.[4][5] This is a cost-effective first step to narrow the field of potential targets from the entire proteome to a manageable number.

Methodology:

  • Ligand-Based (Chemical Similarity): Tools like SwissTargetPrediction compare the 2D and 3D structure of this compound against libraries of compounds with known biological targets.[6] The underlying principle is that structurally similar molecules often share similar biological functions.

  • Structure-Based (Molecular Docking): If a high-quality crystal structure of a predicted target is available, molecular docking simulations can model the binding interaction between the compound and the protein's active site.[7][8]

Rationale: This in silico approach generates a ranked list of putative targets (e.g., kinases, GPCRs, enzymes), guiding the design of initial biochemical assays. While not definitive, it provides a crucial data-driven foundation for experimental work.[7]

Phenotypic Screening

Parallel to computational analysis, observing the compound's effect on whole cells provides invaluable functional context. A broad screen across a diverse panel of cell lines (e.g., the NCI-60 panel) can reveal patterns of activity.

Methodology:

  • Cell Viability/Proliferation Assays: Treat a panel of cancer cell lines with a range of concentrations of the compound.

  • Data Analysis: Analyze the pattern of sensitivity. Does it affect all cells equally, or is it selective for certain lineages (e.g., lung, breast, colon)? This pattern can be compared to databases of compounds with known mechanisms, potentially revealing similarities.

Rationale: Phenotypic screening answers the fundamental question: "What does this compound do to cells?" The resulting "fingerprint" of activity can suggest a particular signaling pathway or cellular process that is being disrupted.

Phase 2: Target Identification and Initial Validation

Armed with hypotheses from Phase 1, the next step is to identify a primary molecular target through direct biochemical interaction.

Broad Biochemical Profiling

Based on the in silico predictions, a broad biochemical screen is the most direct way to identify high-affinity binding partners. For instance, if kinases are predicted as a likely target class, screening against a large panel of kinases is a logical next step.

Methodology:

  • Kinase Panel Screening: Submit the compound to a commercial service (e.g., Reaction Biology, Eurofins DiscoverX) for screening against a large panel of recombinant human kinases (often >400).[9][10][11] These assays typically measure the inhibition of kinase activity at a fixed ATP concentration.[10][12]

  • Data Output: The primary output is the percent inhibition for each kinase at a given compound concentration (e.g., 1 µM). "Hits" are typically defined as kinases showing >50% or >75% inhibition.

Rationale: This experiment directly tests the compound's ability to inhibit the enzymatic activity of hundreds of purified proteins in a controlled, in vitro setting. It is a powerful tool for identifying both the intended target and potential off-targets.[12][13]

Dose-Response Validation

For the top hits identified in the initial screen, the next step is to determine their potency by generating dose-response curves to calculate the IC50 (half-maximal inhibitory concentration).

Table 1: Hypothetical Biochemical Profiling Results for this compound

Kinase Target% Inhibition @ 1 µMIC50 (nM)
EGFR95%15
VEGFR288%45
SRC65%250
CDK212%>10,000
MAPK15%>10,000

Interpretation: The data in Table 1 hypothetically identifies Epidermal Growth Factor Receptor (EGFR) as the most potent target, with significant activity also observed against VEGFR2 and SRC. This suggests a potential profile as a multi-kinase inhibitor.

Phase 3: Confirming Target Engagement in a Cellular Context

An in vitro biochemical interaction does not guarantee that the compound will engage its target within the complex environment of a living cell. Therefore, confirming target engagement in an intact cellular system is a critical validation step.[14]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding in intact cells or tissue lysates.[15][16][17] If a compound binds to its target protein, the protein-ligand complex is typically more resistant to heat-induced denaturation.[18][19]

Experimental Protocol: CETSA for EGFR Target Engagement

  • Cell Culture: Culture A549 cells (an EGFR-expressing lung cancer cell line) to ~80% confluency.

  • Treatment: Treat cells with either vehicle (DMSO) or 10 µM this compound for 1 hour.

  • Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[18]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.

  • Detection: Collect the supernatant (containing soluble protein) and analyze the amount of soluble EGFR at each temperature point by Western Blot or ELISA.

  • Analysis: Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Rationale: CETSA directly confirms that the compound can enter the cell and physically interact with the intended target protein.[19] It is a crucial bridge between biochemical activity and cellular function.

Bioluminescence Resonance Energy Transfer (BRET) Assays

An alternative and increasingly popular method is the NanoBRET™ Target Engagement assay.[20][21] This live-cell technique measures the binding of a test compound to a target protein fused to NanoLuc® luciferase.[14][22] A fluorescent tracer that also binds the target acts as the BRET energy acceptor. Competitive displacement of the tracer by the test compound leads to a loss of BRET signal, allowing for quantitative measurement of intracellular affinity.[21][23]

Phase 4: Validating the Downstream Signaling Mechanism and Comparative Analysis

Confirming target engagement must be followed by demonstrating that this engagement leads to the predicted biological consequence. This involves probing the downstream signaling pathway of the target. Based on our hypothetical data, we will proceed with validating the inhibition of the EGFR pathway.

Analysis of Downstream Pathway Modulation

EGFR activation leads to autophosphorylation and subsequent phosphorylation of downstream signaling proteins like AKT and ERK. A specific EGFR inhibitor should block these events.

Experimental Protocol: Western Blot for EGFR Pathway

  • Cell Culture & Starvation: Culture A549 cells and serum-starve them overnight to reduce basal signaling.

  • Inhibition: Pre-treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM), a known EGFR inhibitor (e.g., Gefitinib) as a positive control, and vehicle (DMSO) for 2 hours.

  • Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes to activate the pathway.

  • Lysis & Quantification: Lyse the cells, quantify total protein, and prepare samples for SDS-PAGE.

  • Immunoblotting: Perform Western Blot analysis using antibodies against:

    • Phospho-EGFR (pEGFR)

    • Total EGFR

    • Phospho-AKT (pAKT)

    • Total AKT

    • Phospho-ERK (pERK)

    • Total ERK

    • GAPDH (as a loading control)

Rationale: This experiment provides definitive evidence that target engagement (binding to EGFR) translates into functional inhibition of the kinase's activity and its downstream signaling cascade. Comparing the compound's effect to a well-characterized inhibitor like Gefitinib benchmarks its performance.[24]

Comparative Analysis

At this stage, a direct comparison with an established alternative is crucial. We will compare the cellular potency of our test compound with Gefitinib, an FDA-approved EGFR inhibitor.

Table 2: Comparative Performance vs. Reference Inhibitor

ParameterThis compoundGefitinib (Reference)
Biochemical IC50 (EGFR) 15 nM25 nM
Cellular pEGFR Inhibition IC50 (A549 cells) 120 nM150 nM
Cell Proliferation IC50 (A549 cells) 250 nM300 nM
Kinase Selectivity (S-Score at 1µM) 0.15 (3 major off-targets)0.08 (1 major off-target)

Interpretation: The hypothetical data in Table 2 shows that this compound is comparable in potency to Gefitinib both biochemically and in cellular assays. However, it may be less selective, highlighting potential for different off-target effects that require further investigation.

Visualizing the Workflow and Validated Pathway

Clear diagrams are essential for communicating complex scientific workflows and findings.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: MoA Validation & Comparison P1_1 In Silico Target Prediction P2_1 Broad Biochemical Screening (e.g., Kinome) P1_1->P2_1 Predicts Targets P1_2 Phenotypic Screening P1_2->P2_1 Suggests Pathways P2_2 IC50 Determination (Dose-Response) P2_1->P2_2 Identifies Hits P3_1 CETSA or NanoBRET Assay P2_2->P3_1 Confirms Potent Target P4_1 Downstream Pathway Analysis (Western Blot) P3_1->P4_1 Confirms Intracellular Binding P4_2 Cellular Potency vs. Reference Compound P4_1->P4_2 Validates Functional Effect on Pathway

Caption: A systematic workflow for MoA elucidation of a novel compound.

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 6-chloropyrido[2,3-b] pyrazin-2(1H)-one Compound->EGFR Binds & Inhibits (Validated MoA) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Validated inhibitory mechanism on the EGFR signaling pathway.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for moving a novel compound, this compound, from a state of unknown biological activity to a validated mechanism of action. By systematically combining in silico prediction, biochemical screening, cellular target engagement, and functional pathway analysis, researchers can build a comprehensive and defensible data package. The crucial final step involves comparing the compound's performance against a known standard, providing essential context for its potential as a chemical probe or therapeutic lead. This logical and evidence-based progression is fundamental to the principles of modern drug discovery.

References

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A Senior Application Scientist's Guide to the Computational Docking Analysis of Pyridopyrazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of computational docking scores for pyridopyrazinone derivatives, a scaffold of significant interest in contemporary drug discovery. We will explore their performance against various biological targets, compare them with established alternatives, and provide the experimental and computational methodologies necessary for researchers to conduct their own investigations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research into this promising class of molecules.

Introduction: The Therapeutic Potential of the Pyridopyrazinone Scaffold

The pyridopyrazinone core is a privileged heterocyclic structure that has demonstrated a wide spectrum of biological activities. Its rigid, planar nature, combined with the potential for diverse substitutions, makes it an attractive starting point for the design of targeted inhibitors. Initially explored for their cardiovascular effects, pyridopyrazinone derivatives have since been investigated for a range of therapeutic applications, including oncology, anti-inflammatory, and antiviral research.[1]

The power of computational docking lies in its ability to predict the binding orientation and affinity of a small molecule, such as a pyridopyrazinone derivative, to a protein target at the atomic level. This allows for the rapid screening of virtual libraries, prioritization of candidates for synthesis, and the generation of hypotheses to guide lead optimization.

The Principles of Molecular Docking: A Causality-Driven Approach

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The process involves two key steps: sampling and scoring.

  • Sampling: This involves exploring the vast conformational space of the ligand and its possible orientations within the binding site of the protein. Common algorithms for this include genetic algorithms, Monte Carlo simulations, and fragment-based methods.

  • Scoring: Once a pose (a specific conformation and orientation) is generated, a scoring function is used to estimate the binding affinity. These functions are mathematical models that approximate the free energy of binding, with lower (more negative) scores generally indicating a more favorable interaction.

The choice of docking software and scoring function is a critical experimental decision. Different algorithms and scoring functions have their own strengths and weaknesses, and their performance can vary depending on the target protein and ligand series. Therefore, it is crucial to validate the chosen docking protocol, often by redocking a known co-crystallized ligand and ensuring the predicted pose is within an acceptable root-mean-square deviation (RMSD) of the experimental structure (typically <2.0 Å).

Comparative Analysis of Docking Scores: Pyridopyrazinones in Action

To illustrate the utility of computational docking in evaluating pyridopyrazinone derivatives, we will examine their performance against several key drug targets.

Phosphodiesterase Type 5 (PDE5) Inhibition: A Head-to-Head Comparison

Pyridopyrazinone derivatives have been extensively studied as potent inhibitors of Phosphodiesterase Type 5 (PDE5), an enzyme involved in the regulation of blood flow and a key target for the treatment of erectile dysfunction and pulmonary hypertension.

A notable study repurposed a series of 34 pyridopyrazinone derivatives, originally designed as anticancer agents, and evaluated their potential as PDE5 inhibitors. This provides an excellent dataset for a direct comparison with the well-established PDE5 inhibitor, Sildenafil.

CompoundDocking Score (kcal/mol)Predicted pIC50Experimental IC50 (nM)Reference
Sildenafil -9.88.73.7 ± 1.4
Pyridopyrazinone 11b -10.58.218.13
Pyridopyrazinone 11a -10.27.925.35
Pyridopyrazinone 10b -10.17.833.11
Pyridopyrazinone 10a -9.97.641.41

Analysis: The data clearly demonstrates that several pyridopyrazinone derivatives exhibit docking scores comparable to or even better than Sildenafil, suggesting strong binding affinities for the PDE5 active site. Notably, compound 11b shows the most favorable docking score and a potent experimental IC50 in the nanomolar range. It is important to note that while a strong correlation between docking scores and experimental activity is desirable, it is not always linear. Docking scores are a measure of binding affinity, while IC50 values reflect the concentration required for 50% inhibition, which can be influenced by factors beyond simple binding.

Anticancer Applications: Targeting V600E-BRAF Kinase

Mutations in the BRAF kinase, particularly the V600E mutation, are implicated in various cancers, including melanoma and ovarian cancer. A study on novel pyridopyrazinone derivatives identified several potent inhibitors of V600E-BRAF.[1]

CompoundDocking Score (kcal/mol)V600E-BRAF Inhibition (IC50, nM)Reference
Vemurafenib (Control) -11.231[1]
Pyridopyrazinone 3d -10.845[1]
Pyridopyrazinone 3e -10.562[1]
Pyridopyrazinone 3h -10.188[1]

Analysis: The pyridopyrazinone derivatives demonstrate promising docking scores against the V600E-BRAF kinase, with compound 3d showing a score and inhibitory concentration approaching that of the FDA-approved drug Vemurafenib.[1] This highlights the potential of the pyridopyrazinone scaffold in oncology drug discovery.

Anti-Inflammatory Potential: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and the target of non-steroidal anti-inflammatory drugs (NSAIDs). Research into pyridopyrimidine derivatives, a closely related scaffold, has shown promising results in developing selective COX-2 inhibitors with potentially reduced side effects.

A study on novel pyridopyrimidinone derivatives demonstrated their potent anti-inflammatory properties and selective COX-2 inhibition.[3]

CompoundDocking Score (kcal/mol)COX-2 Inhibition (IC50, µM)Reference
Celecoxib (Control) -11.51.11[3]
Pyridopyrimidinone IIId -10.91.02[3]
Pyridopyrimidinone IIIf -11.20.67[3]
Pyridopyrimidinone IIIg -11.10.85[3]

Analysis: The pyridopyrimidinone derivatives exhibit excellent docking scores, with compound IIIf showing a particularly strong binding affinity and a lower IC50 than the established COX-2 inhibitor, Celecoxib.[3] This underscores the potential of this scaffold in developing novel anti-inflammatory agents.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of computational docking studies, a rigorous and well-documented protocol is essential. Here, we provide a detailed, step-by-step methodology for a typical docking workflow using the widely adopted AutoDock Vina software.

Step-by-Step Molecular Docking Protocol with AutoDock Vina

This protocol outlines the key steps for performing a molecular docking experiment, from protein and ligand preparation to the analysis of results.

  • Protein Preparation:

    • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Clean the Structure: Remove water molecules, co-solvents, and any existing ligands from the PDB file.

    • Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for defining hydrogen bonding interactions.

    • Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.

    • Convert to PDBQT format: Convert the prepared protein file into the PDBQT format required by AutoDock Vina.

  • Ligand Preparation:

    • Obtain Ligand Structure: Obtain the 3D structure of the pyridopyrazinone derivative. This can be done using chemical drawing software and then optimizing the geometry using a force field like MMFF94.

    • Assign Charges and Torsions: Assign Gasteiger charges and define the rotatable bonds in the ligand.

    • Convert to PDBQT format: Convert the prepared ligand file into the PDBQT format.

  • Grid Box Definition:

    • Define the Binding Site: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The size and center of the grid box are critical parameters that should be chosen carefully based on the known binding pocket.

  • Running the Docking Simulation:

    • Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box, and the exhaustiveness of the search.

    • Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

  • Analysis of Results:

    • Examine Docking Scores: The primary output of AutoDock Vina is a set of docked poses for the ligand, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest score is typically considered the most likely binding mode.

    • Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Chimera) to visualize the docked poses and analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

Mandatory Visualizations

To aid in the understanding of the described workflows and relationships, the following diagrams are provided.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PDB_prep Clean & Add Hydrogens PDB->PDB_prep Ligand Ligand Structure (SDF/MOL2) Ligand_prep Assign Charges & Torsions Ligand->Ligand_prep PDBQT_P Protein.pdbqt PDB_prep->PDBQT_P PDBQT_L Ligand.pdbqt Ligand_prep->PDBQT_L Grid Define Grid Box PDBQT_P->Grid Vina Run AutoDock Vina PDBQT_L->Vina Grid->Vina Scores Docking Scores Vina->Scores Visualization Visualize Interactions Scores->Visualization

Caption: A typical workflow for molecular docking using AutoDock Vina.

G PDE5 PDE5 GMP 5'-GMP PDE5->GMP cGMP cGMP cGMP->GMP Hydrolysis Relaxation Smooth Muscle Relaxation cGMP->Relaxation Pyridopyrazinone Pyridopyrazinone Derivative Pyridopyrazinone->PDE5 Inhibition

Caption: Simplified signaling pathway of PDE5 inhibition by pyridopyrazinone derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the computational docking analysis of pyridopyrazinone derivatives. The data presented clearly demonstrates the potential of this scaffold against a range of therapeutically relevant targets. The strong correlation between docking scores and experimental data for targets like PDE5 and V600E-BRAF validates the use of in silico methods for the initial stages of drug discovery.

While this guide has focused on well-documented targets, the versatility of the pyridopyrazinone scaffold suggests its potential in other areas, such as antiviral and antibacterial research. Further computational and experimental studies are warranted to explore these avenues. As computational power and the accuracy of scoring functions continue to improve, molecular docking will undoubtedly play an even more critical role in the efficient discovery and development of novel therapeutics based on the pyridopyrazinone and other promising chemical scaffolds.

References

  • Amin, K. M., El-Badry, O. M., Abdel Rahman, D. E., Ammar, U. M., & Abdalla, M. M. (2020). Design, synthesis, anticancer evaluation and molecular docking of new V600EBRAF inhibitors derived from pyridopyrazinone. European Journal of Chemistry, 11(4), 368-383. [Link]

  • Biology Insights. (2023, April 8). Molecular Docking with AutoDock Vina Step-by-Step Tutorial | Part 1 [Video]. YouTube. [Link]

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  • Kairys, V. (n.d.). Docking with Glide. [Link]

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  • Omixium. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Dr. Farhan Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Journal of Inflammation Research, 15, 451–463. [Link]

  • Abdel-Moneim, A. M., et al. (2015). Pharmacophore elucidation and molecular docking studies on phosphodiesterase-5 inhibitors. Saudi Pharmaceutical Journal, 23(5), 527-535. [Link]

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  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. ResearchGate. [Link]

  • Hassan, A. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6599. [Link]

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  • El-Gamal, M. I., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules, 27(18), 6005. [Link]

  • Kumar, A., et al. (2014). In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor. Bioinformation, 10(1), 22–27. [Link]

  • Kumar, R., et al. (2018). Synthesis and Molecular docking studies of some new Pyrazoline derivatives for Antimicrobial properties. Research Journal of Pharmacy and Technology, 11(8), 3351. [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 739. [Link]

  • Alolayan, R. A., et al. (2023). Design, Synthesis, Docking Study of Pyrazolohydrazinopyrimidin-4-one Derivatives and Their Application as Antimicrobials. Chemistry & Biodiversity, 20(5), e202201209. [Link]

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6-chloropyrido[2,3-b]pyrazin-2(1H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.